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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Stampidine

For Researchers, Scientists, and Drug Development Professionals Abstract Stampidine (STAMP), a novel aryl phosphate derivative of stavudine (d4T), is an investigational nucleoside reverse transcriptase inhibitor (NRTI) w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine (STAMP), a novel aryl phosphate derivative of stavudine (d4T), is an investigational nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against wild-type and drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). This technical guide delineates the multifaceted mechanism of action of stampidine, encompassing its intracellular activation, potent inhibition of HIV-1 reverse transcriptase, and its unique ability to epigenetically modulate the host cell transcriptome to suppress viral replication. This document provides a comprehensive overview of the available preclinical data, including quantitative analyses of its antiviral potency and detailed experimental methodologies.

Introduction

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Stampidine was rationally designed to overcome key limitations of its parent compound, stavudine. As an aryl phosphate prodrug, stampidine bypasses the initial, often rate-limiting, intracellular phosphorylation step that is dependent on cellular thymidine kinase. This design confers potent activity against HIV-1, including isolates resistant to conventional NRTIs.[1][2] Furthermore, stampidine exhibits a dual mechanism of action, not only inhibiting the viral reverse transcriptase but also inducing epigenetic changes in the host cell that create an unfavorable environment for viral replication.

Intracellular Activation and Metabolism

Stampidine's mechanism of action is initiated through its intracellular conversion to the pharmacologically active metabolite, stavudine triphosphate (d4TTP). This bioactivation is a multi-step enzymatic process.

Upon entry into the target cell, stampidine is hydrolyzed by intracellular esterases to its first metabolite, alaninyl-stavudine monophosphate. This initial step circumvents the need for thymidine kinase, an enzyme for which stavudine has low affinity and which can be deficient in certain cell types. Subsequently, the monophosphate is converted to the diphosphate by thymidylate kinase, and finally to the active stavudine triphosphate by nucleoside diphosphate kinase.[3][4]

G Stampidine Stampidine (Extracellular) Stampidine_intra Stampidine (Intracellular) Stampidine->Stampidine_intra Cellular Uptake Ala_STV_MP Alaninyl-Stavudine Monophosphate Stampidine_intra->Ala_STV_MP Intracellular Esterases STV_DP Stavudine Diphosphate Ala_STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (Active Metabolite) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT_inhibition Inhibition of HIV-1 Reverse Transcriptase STV_TP->RT_inhibition

Figure 1: Intracellular activation pathway of stampidine.

Inhibition of HIV-1 Reverse Transcriptase

The primary antiviral activity of stampidine stems from the action of its active metabolite, stavudine triphosphate (d4TTP), on the HIV-1 reverse transcriptase (RT).

Molecular Mechanism

Stavudine triphosphate is a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). It binds to the active site of HIV-1 RT and, upon incorporation into the nascent viral DNA strand, acts as a chain terminator. The absence of a 3'-hydroxyl group on the ribose sugar of stavudine prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide, thereby halting DNA elongation and viral replication.[5]

Kinetic Profile

Pre-steady-state kinetic analyses of stavudine triphosphate (d4TTP) reveal key aspects of its interaction with HIV-1 RT. While d4TTP generally exhibits a higher dissociation constant (Kd) compared to the natural substrate dTTP, indicating a lower binding affinity, its incorporation efficiency is sufficient for potent antiviral activity.[1][6] The presence of mutations in the reverse transcriptase enzyme, such as M184V, can further decrease the binding affinity for d4TTP.[6]

ParameterWild-Type RTM184V Mutant RTReference
d4TTP Kd (µM) Higher than dTTPFurther increased vs. WT[6]
4'-Ed4TTP Kd (µM) 3-5 fold lower than d4TTPLower than d4TTP[6]

Note: 4'-Ed4TTP is a more potent analog of stavudine, and its lower Kd indicates a higher binding affinity.

Epigenetic Modulation of the Host Transcriptome

A distinguishing feature of stampidine is its ability to induce epigenetic changes within the host cell, creating an environment that is non-permissive for HIV-1 replication.

Silencing of HIV Dependency Factors

Stampidine treatment has been shown to result in the methylation of a network of HIV-responsive regulatory genes in T-cells. This epigenetic modification leads to the silencing of the expression of a distinct set of genes that encode for transcription factors and signal transduction molecules. Crucially, many of these silenced genes are known as HIV-dependency factors (HDFs), which are host proteins that the virus exploits for various stages of its life cycle, including entry, integration, and transcription. By downregulating these critical host factors, stampidine can inhibit viral replication irrespective of the NRTI-sensitivity or the presence of resistance mutations in the reverse transcriptase of the infecting virus.

G Stampidine Stampidine Epigenetic_Modulation Induces Epigenetic Modulation Stampidine->Epigenetic_Modulation Gene_Methylation Methylation of Host Regulatory Genes Epigenetic_Modulation->Gene_Methylation HDF_Silencing Silencing of HIV Dependency Factors (HDFs) Gene_Methylation->HDF_Silencing HIV_Replication_Blocked Inhibition of HIV-1 Replication HDF_Silencing->HIV_Replication_Blocked

Figure 2: Epigenetic mechanism of action of stampidine.

Antiviral Activity

Stampidine demonstrates potent in vitro activity against a broad range of HIV-1 isolates, including those with significant resistance to other nucleoside reverse transcriptase inhibitors.

HIV-1 Isolate(s)Key Resistance MutationsStampidine IC50 (nM)Zidovudine (ZDV) IC50 (µM)Reference
20 NRTI-resistant clinical isolates2-5 thymidine analogue mutations8.7 ± 2.71.6 ± 0.3[2]
G190-65 thymidine analogue mutations2.8>10[2]
G704-25 thymidine analogue mutations3.2>10[2]
9 non-B subtype clinical isolates-1.7 ± 0.70.0038 ± 0.0001[2]

Experimental Protocols

Determination of Anti-HIV-1 Activity (IC50) using p24 Antigen Assay

This protocol outlines the methodology for assessing the in vitro antiviral activity of stampidine against HIV-1 in peripheral blood mononuclear cells (PBMCs).

Objective: To determine the 50% inhibitory concentration (IC50) of stampidine required to suppress HIV-1 replication in PBMCs.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy, seronegative donors

  • HIV-1 viral stocks (clinical isolates or laboratory strains)

  • Stampidine stock solution

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in RPMI 1640 medium.

    • Stimulate the PBMCs with PHA (2 µg/mL) for 72 hours.

    • Wash the cells and culture in medium supplemented with IL-2 (10 U/mL).

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate at a density of 1-2 x 105 cells per well.

    • Prepare serial dilutions of stampidine in culture medium.

    • Add the stampidine dilutions to the appropriate wells in triplicate. Include a "no drug" control.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • On day 7, collect the cell culture supernatants.

    • Clarify the supernatants by centrifugation to remove cellular debris.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each stampidine concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

G Start Isolate & Stimulate PBMCs Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Drug Add Serial Dilutions of Stampidine Seed_Cells->Add_Drug Infect_Cells Infect Cells with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 7 Days Infect_Cells->Incubate Collect_Supernatant Collect Culture Supernatants Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data Calculate IC50 p24_ELISA->Analyze_Data End Determine Antiviral Potency Analyze_Data->End

Figure 3: Experimental workflow for IC50 determination.

Conclusion

Stampidine represents a promising next-generation NRTI with a dual mechanism of action that addresses the significant clinical challenge of HIV-1 drug resistance. Its ability to bypass the initial rate-limiting phosphorylation step and its unique epigenetic modulatory effects on host cell gene expression provide a strong rationale for its continued clinical development. The data presented in this technical guide underscore the potent and broad-spectrum anti-HIV-1 activity of stampidine, making it a compelling candidate for further investigation in both therapeutic and prophylactic settings.

References

Exploratory

Stampidine: A Preclinical and Clinical Overview of a Novel Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent in vitro and in vivo activity against the human immunod...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent in vitro and in vivo activity against the human immunodeficiency virus (HIV).[1] As a phosphoramidate protide of stavudine (d4T), it is designed to overcome the rate-limiting step of initial phosphorylation by thymidine kinase, which can be a significant barrier to the efficacy of stavudine in thymidine kinase-deficient cells.[1][2] Preclinical studies have demonstrated its efficacy against a broad range of HIV-1 isolates, including those resistant to other NRTIs.[3] Furthermore, Stampidine has shown a favorable pharmacokinetic and safety profile in multiple animal models and has been evaluated in a Phase I human clinical trial.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, synthesis, and preclinical and clinical data on Stampidine.

Chemical Structure and Properties

Stampidine, systematically named methyl N-((4-bromophenoxy){[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methoxy}phosphoryl)-D-alaninate, is an aryl phosphate derivative of stavudine.[4] The presence of the p-bromophenyl methoxyalaninyl phosphate moiety enhances its lipophilicity, facilitating its entry into cells.[2]

PropertyValueReference
IUPAC Name methyl N-((4-bromophenoxy){[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methoxy}phosphoryl)-D-alaninate[4]
Molecular Formula C20H23BrN3O8P[4]
Molar Mass 544.295 g·mol−1[4]
CAS Number 217178-62-6[4]
SMILES Cc1cn(c(=O)[nH]c1=O)[C@H]2C=C--INVALID-LINK--COP(=O)(N--INVALID-LINK--C(=O)OC)Oc3ccc(cc3)Br[4]

Synthesis

The synthesis of Stampidine involves the coupling of stavudine with a phosphoramidate side chain. While detailed proprietary synthesis methods may vary, a general synthetic scheme can be conceptualized as a one-pot reaction. This process would involve the reaction of stavudine with phosphorus oxychloride, followed by the sequential addition of p-bromophenol and L-alanine methyl ester in the presence of a base like triethylamine.

Stavudine Stavudine Intermediate1 Stavudine-5'-dichlorophosphate Stavudine->Intermediate1 + POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Intermediate1 Intermediate2 Stavudine-5'-(p-bromophenyl) -chlorophosphate Intermediate1->Intermediate2 + p-Bromophenol p_Bromophenol p-Bromophenol p_Bromophenol->Intermediate2 Stampidine Stampidine Intermediate2->Stampidine + L-Alanine Methyl Ester L_Alanine_Methyl_Ester L-Alanine Methyl Ester L_Alanine_Methyl_Ester->Stampidine Triethylamine Triethylamine (Base) Triethylamine->Intermediate1 Triethylamine->Intermediate2 Triethylamine->Stampidine Stampidine Stampidine (Extracellular) Stampidine_intra Stampidine (Intracellular) Stampidine->Stampidine_intra Cellular Uptake Ala_STV_MP Alaninyl-Stavudine Monophosphate (Ala-STV-MP) Stampidine_intra->Ala_STV_MP Esterase Hydrolysis STV_MP Stavudine Monophosphate (STV-MP) Ala_STV_MP->STV_MP Hydrolysis STV_DP Stavudine Diphosphate (STV-DP) STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (STV-TP) (Active Metabolite) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase STV_TP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition cluster_0 In Vitro Evaluation cluster_1 In Vivo Preclinical Studies cluster_2 Clinical Development A Compound Synthesis and Characterization B Antiviral Activity Screening (IC50 Determination) A->B C Cytotoxicity Assays A->C D Pharmacokinetic Studies (ADME) B->D C->D E Efficacy in Animal Models (e.g., Hu-PBL-SCID mice) D->E F Toxicology Studies (Acute and Chronic) D->F G Phase I Clinical Trial (Safety and PK in Humans) E->G F->G H Phase II/III Clinical Trials (Efficacy and Safety in Patients) G->H

References

Foundational

The Discovery and Development of Stampidine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals Abstract Stampidine (STAMP), a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a potent anti-HIV agent with a unique developmen...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Stampidine (STAMP), a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a potent anti-HIV agent with a unique development history. As an aryl phosphate derivative of stavudine (d4T), it was rationally designed to circumvent the rate-limiting step of intracellular phosphorylation, a common hurdle for many NRTIs. This design confers potent activity against a broad spectrum of HIV-1 isolates, including strains resistant to other NRTIs. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical development, and early clinical evaluation of Stampidine, presenting key data in a structured format and detailing the experimental methodologies that have defined its developmental trajectory.

Introduction: The Rationale for Stampidine

The development of NRTIs marked a turning point in the management of HIV-1 infection. However, the emergence of drug-resistant viral strains and the limitations of existing therapies necessitated the development of next-generation agents. Stavudine (d4T), a thymidine analogue, was a widely used NRTI, but its efficacy is dependent on intracellular phosphorylation to its active triphosphate form. This process is often inefficient and can be a bottleneck in its antiviral activity.

Stampidine, chemically known as stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), was conceived to bypass this initial phosphorylation step.[1] Its design as a lipophilic prodrug facilitates entry into HIV-infected cells, where it is metabolized to its active form, alaninyl-stavudine-monophosphate (Ala-STV-MP), in a thymidine kinase-independent manner.[1] This direct delivery of the monophosphate form enhances its potency and broadens its activity against NRTI-resistant HIV-1 strains.[1]

Synthesis and Chemical Properties

Stampidine is synthesized as a diastereoisomeric mixture. The key chemical structure consists of a stavudine core linked to a p-bromophenyl methoxyalaninyl phosphate moiety. This aryl phosphate group is crucial for its mechanism of action, undergoing rapid hydrolysis to release the active metabolite.[1]

Synthesis Protocol

While specific, proprietary details of the large-scale synthesis of GMP-grade Stampidine may not be fully public, the general synthetic scheme involves the coupling of stavudine with a suitably activated p-bromophenyl methoxyalaninyl phosphate derivative. The diastereoisomers can be separated using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC).[2] Both the individual isomers and the diastereoisomeric mixture have demonstrated potent anti-HIV activity.[2]

Mechanism of Action

Stampidine exerts its primary anti-HIV effect through the inhibition of the viral enzyme, reverse transcriptase (RT). As a nucleoside analogue, its active triphosphate metabolite competes with natural deoxynucleotides for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting viral DNA synthesis.

Beyond this direct enzymatic inhibition, Stampidine has been reported to epigenetically modulate the host transcriptome. It can silence the expression of a distinct set of genes encoding transcription factors and signal transduction molecules that are essential for HIV replication.[3] This unique mechanism suggests that Stampidine may disrupt multiple steps in the HIV life cycle.[3]

Metabolic Activation Pathway

The metabolic activation of Stampidine is a key feature of its design.

Stampidine Metabolic Activation cluster_cell Infected Host Cell Stampidine Stampidine (stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) Ala_STV_MP Alaninyl-stavudine- monophosphate (Ala-STV-MP) Stampidine->Ala_STV_MP Hydrolysis (Lipases, Proteases, Esterases) STV_MP Stavudine monophosphate (STV-MP) Ala_STV_MP->STV_MP STV_DP Stavudine diphosphate (STV-DP) STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine triphosphate (STV-TP) (Active Form) STV_DP->STV_TP Nucleoside Diphosphate Kinase Reverse Transcriptase\nInhibition Reverse Transcriptase Inhibition STV_TP->Reverse Transcriptase\nInhibition

Figure 1: Metabolic activation pathway of Stampidine.

Preclinical Development

Extensive preclinical studies have been conducted to evaluate the efficacy, pharmacokinetics, and safety of Stampidine in various animal models.

In Vitro Anti-HIV Activity

Stampidine has demonstrated potent and broad-spectrum anti-HIV activity in vitro. It effectively inhibits the replication of laboratory strains, clinical isolates (including various subtypes), and HIV strains resistant to other NRTIs.

Table 1: In Vitro Anti-HIV Activity of Stampidine (IC50 Values)

HIV-1 Strain/Isolate TypeStampidine IC50 (nM)Comparator (ZDV) IC50 (µM)Reference(s)
NRTI-Resistant Isolates (n=20)8.7 ± 2.71.6 ± 0.3[1]
Highly ZDV-Resistant (G190-6)2.8>10[1]
Highly ZDV-Resistant (G704-2)3.2>10[1]
ZDV-Sensitive Clinical Isolates (n=9)0.8 ± 0.20.02 ± 0.004[1]

Experimental Protocol: In Vitro Anti-HIV p24 Antigen Assay

A common method to determine the in vitro anti-HIV activity is the p24 antigen capture assay.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy, seronegative donors are isolated and stimulated with phytohemagglutinin (PHA).

  • Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1.

  • Drug Treatment: Infected cells are cultured in the presence of serial dilutions of Stampidine or a control drug.

  • p24 Measurement: After a defined incubation period (typically 7 days), the supernatant is collected, and the concentration of the HIV-1 p24 core antigen is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the drug concentration that reduces p24 production by 50% compared to untreated infected cells, is calculated.

In Vivo Efficacy in Animal Models

The in vivo anti-HIV activity of Stampidine has been evaluated in the human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model of HIV infection.

Experimental Protocol: hu-PBL-SCID Mouse Model of HIV Infection

  • Reconstitution: Severe combined immunodeficient (SCID) mice are intraperitoneally injected with human PBMCs from healthy donors.

  • Engraftment: A period of 2-4 weeks is allowed for the human lymphocytes to engraft and populate the mouse's lymphoid organs.

  • Infection: The reconstituted mice are then challenged with a known infectious dose of an HIV-1 isolate.

  • Treatment: Following infection, mice are treated with Stampidine or a placebo control, typically administered orally or intraperitoneally.

  • Viral Load Monitoring: The level of HIV-1 in the mice is monitored over time by measuring the concentration of p24 antigen in their plasma.

In these models, Stampidine has demonstrated a dose-dependent reduction in viral load at non-toxic dose levels.[4]

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic studies have been conducted in mice, rats, dogs, and cats. Stampidine exhibits a favorable pharmacokinetic profile, with tolerable oral doses achieving micromolar plasma concentrations, which are significantly higher than its in vitro IC50 values.[5][6]

Table 2: Summary of Preclinical Pharmacokinetic and Toxicology Data

SpeciesTolerable Dose (mg/kg)Achieved Plasma ConcentrationKey Toxicology FindingsReference(s)
Miceup to 500 (single dose)MicromolarWell-tolerated with no acute toxicity.[7]
Ratsup to 500 (single dose)MicromolarWell-tolerated with no acute toxicity.[7]
Dogs25-100 (daily)MicromolarGenerally well-tolerated; some sporadic nausea/vomiting.[6]
Cats25-100 (daily)MicromolarGenerally well-tolerated; some sporadic nausea/vomiting and elevated ALT in some animals.[6]

Clinical Development

Based on its promising preclinical profile, Stampidine advanced to a first-in-human Phase I clinical trial.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of Stampidine in healthy volunteers. The trial demonstrated that single oral doses ranging from 5 to 25 mg/kg were well-tolerated and did not cause dose-limiting toxicities.[5]

Experimental Workflow: Phase I Single Ascending Dose Trial

Phase I SAD Trial Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Screening->Enrollment Dosing Single Oral Dose (Ascending Cohorts) Enrollment->Dosing Monitoring Safety Monitoring (Adverse Events, Vitals, Labs) Dosing->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws at Timed Intervals) Dosing->PK_Sampling Data_Analysis Data Analysis (Safety & PK Parameters) Monitoring->Data_Analysis PK_Sampling->Data_Analysis Dose_Escalation Dose Escalation Decision Data_Analysis->Dose_Escalation Dose_Escalation->Dosing Next Cohort

Figure 2: Generalized workflow for a Phase I single ascending dose clinical trial.

Conclusion and Future Directions

Stampidine represents a significant advancement in the development of NRTIs for the treatment of HIV-1. Its rational design to bypass the initial phosphorylation step of stavudine has resulted in a compound with potent activity against a wide range of HIV-1 isolates, including those resistant to conventional NRTIs. The favorable preclinical safety and pharmacokinetic profiles, coupled with the positive results from the initial Phase I clinical trial, underscore its potential as a valuable therapeutic agent.

Further clinical development will be necessary to fully elucidate the efficacy and long-term safety of Stampidine in HIV-infected individuals. Future studies should focus on establishing the optimal dosing regimen for chronic use, evaluating its performance in combination with other antiretroviral agents, and further exploring its unique epigenetic modulatory effects. The development of Stampidine serves as a compelling example of how a deep understanding of viral enzymology and drug metabolism can lead to the creation of more effective and resilient antiviral therapies.

References

Exploratory

A Comprehensive Technical Guide to the Preclinical Pharmacology of Stampidine

Introduction Stampidine, or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is a novel aryl phosphate deri...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stampidine, or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is a novel aryl phosphate derivative of stavudine (d4T) designed to circumvent the rate-limiting step of initial phosphorylation by host cellular thymidine kinase, which can be a significant barrier to the efficacy of stavudine, particularly in thymidine kinase-deficient cells.[1][2] This guide provides an in-depth overview of the preclinical pharmacology of Stampidine, covering its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

Stampidine is a prodrug that is metabolically activated within the cell. Unlike its parent compound, stavudine, Stampidine's activation is independent of the cellular thymidine kinase enzyme.[2] The presence of a para-bromine group on the phenyl moiety facilitates rapid hydrolysis, leading to the formation of its key active metabolites, alaninyl-stavudine-monophosphate (ala-STV-MP) and subsequently stavudine (STV).[2][3]

Once converted to stavudine monophosphate, cellular kinases further phosphorylate it to the active stavudine triphosphate (STV-TP). STV-TP acts as a competitive inhibitor of HIV's reverse transcriptase enzyme, competing with the natural substrate, thymidine triphosphate.[4] Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the stavudine molecule leads to the termination of DNA chain elongation, thus halting viral replication.[4][5]

Furthermore, at nanomolar concentrations, Stampidine has been shown to epigenetically modulate the host transcriptome. It silences the expression of a specific set of genes that encode for transcription factors and signal transduction molecules essential for HIV replication, effectively disrupting key cellular networks that the virus exploits.[1] This unique dual mechanism—direct enzymatic inhibition and host transcriptome modulation—contributes to its high potency.

Stampidine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_nucleus Nucleus cluster_rt HIV Replication Stampidine Stampidine Stampidine_in Stampidine Stampidine->Stampidine_in Cellular Uptake Ala_STV_MP ala-STV-MP Stampidine_in->Ala_STV_MP Hydrolysis (TK-independent) Host_Genes Host Genes for Replication Factors Stampidine_in->Host_Genes Epigenetic Modulation STV Stavudine (STV) Ala_STV_MP->STV Metabolism STV_MP STV-Monophosphate STV->STV_MP Cellular Kinases STV_DP STV-Diphosphate STV_MP->STV_DP -> STV-DP STV_TP STV-Triphosphate STV_DP->STV_TP -> STV-TP RT HIV Reverse Transcriptase STV_TP->RT Competitive Inhibition Silencing Transcriptional Silencing Host_Genes->Silencing Chain_Termination DNA Chain Termination RT->Chain_Termination

Stampidine's dual mechanism of action.

Preclinical Efficacy

In Vitro Antiviral Activity

Stampidine demonstrates remarkable potency against a wide array of HIV-1 isolates in vitro. This includes laboratory-adapted strains, primary clinical isolates, and strains resistant to other nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs).[6][7] Its efficacy is consistently observed in the subnanomolar to low nanomolar range, making it significantly more potent than its parent compound, stavudine.[2][8]

HIV-1 Isolate Type No. of Isolates Mean IC50 (nM ± SE) Reference Compound Mean IC50 (µM ± SE) Citation
NRTI-Resistant Clinical Isolates208.7 ± 2.7Zidovudine (ZDV)1.6 ± 0.3[2]
Non-B Envelope Subtype9Not explicitly quantified, but effective in subnanomolar to low-nanomolar concentrations.--[2]
Multi-NRTI Resistant Recombinant Clones6Nanomolar IC50 values--[7]

Experimental Protocols: In Vitro Anti-HIV Assay

A common method for evaluating the in vitro anti-HIV activity of compounds like Stampidine involves the following steps:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs), MT-4 cells, or C8166 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[9][10]

  • Viral Infection: Cells are infected with a standardized amount of an HIV-1 laboratory strain (e.g., HIV-1IIIB) or a clinical isolate.[9]

  • Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh media containing serial dilutions of the test compound (Stampidine).[9]

  • Incubation: The treated, infected cells are incubated at 37°C in a 5% CO2 environment for a period of 3 to 7 days.[9]

  • Endpoint Measurement: The extent of viral replication is quantified by measuring the concentration of the HIV-1 p24 core antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[9] Alternatively, cell viability can be assessed using the MTT assay, where a reduction in cytopathic effect corresponds to antiviral activity.[10]

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.[9]

In_Vitro_Workflow A 1. Culture Target Cells (e.g., PBMCs, MT-4) B 2. Infect Cells with HIV-1 Stock A->B C 3. Wash Cells to Remove Free Virus B->C D 4. Resuspend Cells & Add Serial Dilutions of Stampidine C->D E 5. Incubate for 3-7 Days (37°C, 5% CO2) D->E F 6. Quantify Viral Replication E->F G p24 ELISA on Supernatant F->G Method 1 H MTT Assay for Cell Viability F->H Method 2 I 7. Calculate IC50 Value G->I H->I

Generalized workflow for an in vitro anti-HIV assay.
In Vivo Antiviral Activity

The in vivo efficacy of Stampidine has been evaluated in multiple animal models, demonstrating potent antiretroviral activity at non-toxic dose levels.

  • Humanized SCID Mouse Model: In a severe combined immunodeficient (SCID) mouse model reconstituted with human peripheral blood lymphocytes (Hu-PBL-SCID) and infected with an NRTI-resistant clinical HIV-1 isolate, Stampidine exhibited significant, dose-dependent anti-HIV activity.[3][11]

  • Feline Immunodeficiency Virus (FIV) Cat Model: In cats chronically infected with FIV, a relevant model for human AIDS, Stampidine treatment resulted in a dose-dependent and significant reduction in viral load.[12][13] Single oral doses led to transient decreases in FIV load, while a 4-week course demonstrated a sustained therapeutic response.[12][13]

Animal Model Dose & Route Duration Key Finding Citation
Hu-PBL-SCID Mice (HIV-1)Dose-dependent (i.p. or p.o.)14 daysPotent antiviral activity against an NRTI-resistant clinical isolate.[3][11]
Chronically Infected Cats (FIV)50-100 mg/kg (single oral dose)Single DoseTransient ≥1-log decrease in FIV load in 5 of 6 cats.[13]
Chronically Infected Cats (FIV)25-100 mg/kg (twice daily, oral)4 weeksDose-dependent therapeutic response (≥1-log reduction in FIV load).[13]

Experimental Protocols: In Vivo Efficacy Study (Hu-PBL-SCID Mouse Model)

  • Animal Model: SCID mice are used for this model.

  • Humanization: The mice are intraperitoneally (i.p.) injected with human peripheral blood lymphocytes (Hu-PBLs) to create a human immune system component.

  • Infection: Mice are infected with a clinical or laboratory strain of HIV-1.

  • Treatment: Following confirmation of infection, mice are randomized into treatment and control groups. Stampidine is administered daily, typically via i.p. injection or oral gavage, at various dose levels. The control group receives a vehicle.[3]

  • Monitoring: The antiviral effect is monitored by collecting blood or tissue samples (e.g., spleen, peritoneal lavage) at specified time points.[3]

  • Viral Load Quantification: HIV-1 viral load in plasma or tissues is quantified using methods like Nucleic Acid Sequence-Based Amplification (NASBA) or quantitative PCR (qPCR).[3]

  • Data Analysis: Statistical comparison of viral loads between the Stampidine-treated groups and the vehicle-treated control group is performed to determine efficacy.[3]

In_Vivo_Workflow A 1. Reconstitute SCID Mice with Human PBLs B 2. Infect Mice with HIV-1 Isolate A->B C 3. Randomize into Groups (Vehicle vs. Stampidine) B->C D 4. Daily Drug Administration (e.g., Oral, IP) C->D E 5. Collect Blood/Tissue Samples During Treatment Period D->E F 6. Quantify Viral Load (NASBA / qPCR) E->F G 7. Compare Viral Loads Between Groups F->G

Workflow for an in vivo anti-HIV study in Hu-PBL-SCID mice.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Stampidine exhibits a favorable pharmacokinetic profile across multiple preclinical species, including mice, rats, dogs, and cats.[6][8][14] Following oral or parenteral administration, it is rapidly absorbed and biotransformed into its active metabolites, ala-STV-MP and STV.[3][14] A key feature of its profile is the achievement of micromolar plasma concentrations at tolerable dose levels (e.g., 25-50 mg/kg), which are approximately 1,000-fold higher than its in vitro IC50 values against HIV.[6][8] These therapeutic concentrations are maintained for several hours after administration.[3][14]

Species Dose & Route Key Pharmacokinetic Finding Citation
Mice100 mg/kg (i.p. or p.o.)Micromolar plasma concentrations of the active metabolite were achieved and maintained for >4 hours.[3][11]
Mice & Rats25-50 mg/kg (i.p.)Therapeutic micromolar plasma concentrations of Stampidine and its active metabolites were rapidly achieved.[14]
Dogs & Cats25 or 50 mg/kgTolerable doses yielded micromolar plasma concentrations >1000-fold higher than in vitro IC50.[6][8]

Experimental Protocols: Pharmacokinetic Study

  • Animal Subjects: Healthy animals (e.g., mice, rats, dogs) are used.

  • Drug Administration: A defined dose of Stampidine is administered via a specific route (e.g., intravenous bolus, intraperitoneal injection, or oral gavage).

  • Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentrations of Stampidine and its major metabolites in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), are calculated using appropriate software.

Toxicology and Safety

Stampidine has demonstrated a very favorable safety profile in preclinical studies. It is well-tolerated in multiple species without detectable acute, subacute, or chronic toxicity at high cumulative dose levels.[2][3]

Species Dose & Route Duration Key Toxicology Finding Citation
BALB/c & CD-1 MiceUp to 500 mg/kg (single i.p. or oral dose)AcuteNo detectable acute or subacute toxicity.[3][11]
Mice & RatsDaily i.p. or oralUp to 8 weeksNo detectable toxicity at cumulative doses up to 6.4 g/kg.[2][3]
Dogs & Cats25-100 mg/kg (twice daily, oral)4 weeksVery well tolerated at cumulative doses up to 8.4 g/kg.[2][13]
Rabbits10-40 mg/kg/day-No maternal toxicity, developmental toxicity, or teratogenicity.[6]

Furthermore, a first-in-human Phase I clinical trial showed that single oral doses of Stampidine ranging from 5 to 25 mg/kg did not cause any dose-limiting toxicity in HIV-infected patients.[6][8]

Conclusion

The preclinical data for Stampidine strongly support its potential as a next-generation antiretroviral agent. Its unique, thymidine kinase-independent activation mechanism and dual mode of action—inhibiting reverse transcriptase and modulating host gene expression—confer potent activity against a broad range of HIV-1 isolates, including those resistant to current therapies. This high efficacy is complemented by a favorable pharmacokinetic profile that achieves high therapeutic plasma concentrations and an excellent safety profile across multiple species. The remarkable in vivo safety and potency of Stampidine warrant its continued development for clinical use in the treatment and potential prevention of HIV infection.[3][6]

References

Foundational

Stampidine: A Technical Guide on its Role as a Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Stampidine (2',3'-didehydro-3'-deoxythymidine-5'-(p-bromophenyl methoxyalaninyl phosphate)) is a novel aryl phosphate derivative of stavudine (d4T)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine (2',3'-didehydro-3'-deoxythymidine-5'-(p-bromophenyl methoxyalaninyl phosphate)) is a novel aryl phosphate derivative of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). Developed as a ProTide prodrug, Stampidine is designed to overcome the rate-limiting initial phosphorylation step of stavudine, thereby exhibiting potent anti-HIV activity, including against drug-resistant strains. This technical guide provides an in-depth overview of Stampidine's mechanism of action, in vitro efficacy, cytotoxicity, and the experimental protocols used for its evaluation.

Introduction

The emergence of drug-resistant HIV strains remains a significant challenge in the management of HIV/AIDS. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, but their efficacy can be limited by mutations in the viral reverse transcriptase enzyme. Stampidine was developed to address some of these limitations. As a phosphoramidate prodrug, or ProTide, of stavudine, it is designed for efficient intracellular delivery of the monophosphorylated nucleoside analogue, bypassing the often-inefficient initial phosphorylation by cellular kinases.[1][2][3] This design confers potent activity against a broad range of HIV-1 isolates, including those resistant to conventional NRTIs.[1][4]

Chemical Structure and Metabolism

Stampidine is chemically identified as 2',3'-didehydro-3'-deoxythymidine-5'-(p-bromophenyl methoxyalaninyl phosphate). Its structure facilitates passive diffusion across cell membranes. Intracellularly, it undergoes enzymatic activation to yield the active metabolite, stavudine triphosphate (d4T-TP).

Mechanism of Action

As a nucleoside reverse transcriptase inhibitor, the active metabolite of Stampidine, stavudine triphosphate, acts as a competitive inhibitor of the HIV reverse transcriptase enzyme.[5][6][7][8] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[9] The absence of a 3'-hydroxyl group on the sugar moiety of stavudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of viral DNA synthesis.[9]

Data Presentation

In Vitro Efficacy of Stampidine

Stampidine has demonstrated potent in vitro activity against various strains of HIV-1, including those with resistance to other NRTIs.

HIV-1 Isolate/Subtype Stampidine IC₅₀ (nM) Stavudine (d4T) IC₅₀ (nM) Zidovudine (ZDV) IC₅₀ (nM) Reference
NRTI-Resistant Isolates (Mean ± SE) 8.7 ± 2.7-1600 ± 300[1]
G190-6 (ZDV IC₅₀ >10 µM)2.8--[1]
G704-2 (ZDV IC₅₀ >10 µM)3.2--[1]
Non-B Subtype Isolates (Mean ± SE) 1.7 ± 0.7240 ± 73.8 ± 0.1[1]

IC₅₀ (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Cytotoxicity Profile

Experimental Protocols

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This protocol is a representative method for determining the in vitro anti-HIV activity of Stampidine.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Stampidine against HIV-1 replication in a cell-based assay.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • HIV-1 viral stock

  • Stampidine (and other control drugs)

  • Cell culture medium (e.g., RPMI 1640) with supplements (fetal bovine serum, antibiotics)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) for 2-3 days.

  • Assay Setup: Seed the stimulated PBMCs into 96-well plates at a predetermined density.

  • Drug Dilution: Prepare serial dilutions of Stampidine and control drugs in cell culture medium.

  • Infection and Treatment: Add the drug dilutions to the appropriate wells. Subsequently, infect the cells with a standardized amount of HIV-1 virus stock. Include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 7 days).

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[11][12][13][14]

  • Data Analysis: The absorbance values from the ELISA are used to calculate the percentage of inhibition of viral replication at each drug concentration. The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxicity of Stampidine.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of Stampidine.

Materials:

  • A selected cell line (e.g., PBMCs, HeLa, etc.)

  • Stampidine

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Compound Addition: Add serial dilutions of Stampidine to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 7 days) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15][16][17][18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance of the wells is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The CC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Intracellular Activation of Stampidine

Stampidine_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stampidine Stampidine Stampidine_in Stampidine Stampidine->Stampidine_in Passive Diffusion Ala_STV_MP Alaninyl-Stavudine Monophosphate Stampidine_in->Ala_STV_MP Carboxyesterase STV_MP Stavudine Monophosphate Ala_STV_MP->STV_MP Phosphodiesterase STV_DP Stavudine Diphosphate STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (Active Form) STV_DP->STV_TP Nucleoside Diphosphate Kinase

Caption: Intracellular activation pathway of Stampidine.

General Mechanism of NRTI Action

NRTI_Mechanism cluster_virus HIV Replication Cycle cluster_drug NRTI Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Chain_Termination Chain Termination Reverse_Transcriptase->Viral_DNA Reverse Transcription Reverse_Transcriptase->Chain_Termination Incorporation of NRTI dNTPs Cellular dNTPs dNTPs->Reverse_Transcriptase Natural Substrate NRTI_TP NRTI-Triphosphate (e.g., Stavudine-TP) NRTI_TP->Reverse_Transcriptase Competitive Inhibition

Caption: General mechanism of Nucleoside Reverse Transcriptase Inhibitor (NRTI) action.

Conclusion

Stampidine represents a promising development in the field of NRTIs. Its design as a ProTide prodrug allows for potent anti-HIV activity, even against strains resistant to other nucleoside analogues. The favorable preclinical safety profile and potent in vitro efficacy warrant further investigation into its clinical utility. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antiretroviral therapies.

References

Exploratory

Stampidine: A Technical Evaluation of its Antiviral Spectrum Beyond HIV

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine, a phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T), has been extensively evaluated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine, a phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T), has been extensively evaluated for its potent activity against Human Immunodeficiency Virus (HIV), including multi-drug resistant strains.[1][2][3][4][5] Its unique design as an aryl phosphate derivative allows for efficient intracellular delivery and conversion to the active triphosphate metabolite, bypassing the rate-limiting initial phosphorylation step that can hinder the efficacy of parent nucleosides.[3] While its anti-HIV profile is well-documented, research into its broader antiviral potential has revealed a selective and potent activity against other viral pathogens, alongside a lack of efficacy against several others. This technical guide provides an in-depth analysis of the non-HIV antiviral spectrum of Stampidine, presenting key quantitative data, detailed experimental methodologies, and a visualization of its metabolic activation and proposed mechanism of action.

Antiviral Spectrum of Stampidine: A Quantitative Overview

In vitro studies have demonstrated that Stampidine possesses a narrow but potent spectrum of activity beyond HIV. Its most significant non-HIV activity is against Adenovirus (ADV). Conversely, it has been shown to be inactive against a panel of other common human viruses.

VirusFamilyAssay TypeCell LineEfficacy MetricValueSelectivity Index (SI)Reference
Adenovirus (ADV) AdenoviridaePlaque Formation AssayHuman Foreskin Fibroblasts (CRL-2097)IC50 22 nM>4000[6]
Human Cytomegalovirus (HCMV) HerpesviridaeNot SpecifiedNot SpecifiedActivity InactiveNot Applicable[6]
Herpes Simplex Virus Type 1 (HSV-1) HerpesviridaeNot SpecifiedNot SpecifiedActivity InactiveNot Applicable[6]
Herpes Simplex Virus Type 2 (HSV-2) HerpesviridaeNot SpecifiedNot SpecifiedActivity InactiveNot Applicable[6]
Enterovirus ECHO 30 PicornaviridaeNot SpecifiedNot SpecifiedActivity InactiveNot Applicable[6]
Respiratory Syncytial Virus (RSV) ParamyxoviridaeNot SpecifiedNot SpecifiedActivity InactiveNot Applicable[6]

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral replication. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity (CC50/IC50). A higher SI indicates a more promising safety profile.

Mechanism of Action: Intracellular Activation and Viral Polymerase Inhibition

Stampidine's mechanism of action against susceptible viruses is predicated on its intracellular conversion to the active triphosphate form of stavudine (d4T-TP). This process, and the subsequent inhibition of viral replication, can be summarized in the following steps:

  • Cellular Uptake: As a lipophilic prodrug, Stampidine efficiently crosses the cell membrane.

  • Intracellular Hydrolysis: Within the cell, Stampidine undergoes hydrolysis to yield alaninyl-stavudine-monophosphate (L-Ala-d4T-MP).

  • Metabolic Conversion: Cellular enzymes further process L-Ala-d4T-MP to the active metabolite, stavudine triphosphate (d4T-TP).

  • Inhibition of Viral DNA Polymerase: d4T-TP acts as a competitive inhibitor and a chain terminator for viral DNA polymerases. In the case of Adenovirus, the target is the adenoviral DNA polymerase. By incorporating into the growing viral DNA chain, d4T-TP prevents further elongation, thus halting viral replication.

The following diagram illustrates the intracellular activation pathway of Stampidine.

Stampidine_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication (Nucleus) Stampidine_ext Stampidine Stampidine_int Stampidine Stampidine_ext->Stampidine_int Cellular Uptake Ala_d4T_MP L-Ala-d4T-MP Stampidine_int->Ala_d4T_MP Hydrolysis d4T_DP d4T-DP Ala_d4T_MP->d4T_DP Cellular Kinases d4T_TP d4T-TP (Active) d4T_DP->d4T_TP Cellular Kinases Viral_Polymerase Adenovirus DNA Polymerase d4T_TP->Viral_Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis Viral_Polymerase->DNA_synthesis Chain_termination Chain Termination Viral_Polymerase->Chain_termination

Caption: Intracellular activation pathway of Stampidine and its mechanism of action against Adenovirus.

Experimental Protocols

The following section details a representative methodology for assessing the in vitro antiviral activity of Stampidine against Adenovirus using a plaque reduction assay, based on standard virological techniques.

Adenovirus Plaque Reduction Assay

1. Cell Culture and Seeding:

  • Human Foreskin Fibroblast (HFF) cells (e.g., ATCC CRL-2097) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
  • For the assay, confluent monolayers of HFF cells are seeded into 6-well plates and incubated until they reach approximately 95-100% confluency.

2. Virus Preparation and Titration:

  • A stock of a laboratory-adapted strain of Adenovirus (e.g., Adenovirus type 5) is prepared and its titer determined by a standard plaque assay to be expressed in Plaque Forming Units per milliliter (PFU/mL).
  • For the assay, the virus stock is diluted in serum-free EMEM to a concentration that will produce approximately 50-100 plaques per well.

3. Drug Preparation:

  • A stock solution of Stampidine is prepared in dimethyl sulfoxide (DMSO) and serially diluted in EMEM to achieve the desired final concentrations for the assay.

4. Infection and Treatment:

  • The growth medium is removed from the HFF cell monolayers.
  • The cells are washed once with phosphate-buffered saline (PBS).
  • 100 µL of the diluted virus suspension is added to each well.
  • The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption, with gentle rocking every 15-20 minutes.
  • Following adsorption, the virus inoculum is removed.
  • An overlay medium, consisting of 2X EMEM mixed with an equal volume of 1.2% agarose and containing the various concentrations of Stampidine, is added to each well. The final concentration of agarose is 0.6%.
  • A control well with no virus and a virus control well with no drug are included.

5. Incubation and Plaque Visualization:

  • The plates are incubated at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
  • To visualize the plaques, a second overlay containing 0.6% agarose and a vital stain (e.g., neutral red) is added.
  • After further incubation for 24-48 hours, the plaques (clear zones where cells have been lysed) are counted.

6. Data Analysis:

  • The percentage of plaque inhibition is calculated for each drug concentration relative to the virus control.
  • The IC50 value is determined by plotting the percentage of plaque inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol is visualized below.

Plaque_Assay_Workflow start Start cell_seeding Seed HFF cells in 6-well plates start->cell_seeding incubation1 Incubate to confluency cell_seeding->incubation1 infection Infect cell monolayers with Adenovirus incubation1->infection prepare_virus Prepare serial dilutions of Adenovirus prepare_virus->infection prepare_drug Prepare serial dilutions of Stampidine add_overlay Add agarose overlay containing Stampidine prepare_drug->add_overlay adsorption Incubate for viral adsorption (1-2h) infection->adsorption adsorption->add_overlay incubation2 Incubate for 5-7 days add_overlay->incubation2 stain Add second overlay with neutral red stain incubation2->stain incubation3 Incubate for 24-48h stain->incubation3 count_plaques Count plaques incubation3->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the Adenovirus plaque reduction assay.

Conclusion

Stampidine exhibits a highly selective and potent antiviral activity against Adenovirus in vitro, with an efficacy in the low nanomolar range. This activity is attributed to the intracellular generation of d4T-TP and the subsequent inhibition of the adenoviral DNA polymerase. The lack of activity against other tested viruses, including members of the Herpesviridae, Picornaviridae, and Paramyxoviridae families, underscores the specific nature of its antiviral spectrum beyond HIV. These findings suggest that Stampidine or similar phosphoramidate prodrugs could be further investigated as potential therapeutic agents for adenoviral infections, particularly given their favorable mechanism of action that bypasses the need for initial viral or cellular kinase activation. Further in vivo studies would be required to validate these in vitro findings and to assess the clinical potential of Stampidine for non-HIV viral diseases.

References

Foundational

Stampidine: A Technical Whitepaper on its Potential for Pre-Exposure Prophylaxis (PrEP)

For Researchers, Scientists, and Drug Development Professionals Abstract Stampidine (stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) is a novel aryl phosphate derivative of stavudine, a nucleoside reverse transcr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine (stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate)) is a novel aryl phosphate derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI). It has demonstrated significant potential as a candidate for pre-exposure prophylaxis (PrEP) against HIV.[1][2] This document provides a comprehensive technical overview of Stampidine, including its unique dual mechanism of action, extensive preclinical data, and early clinical findings. Quantitative data from in vitro and in vivo studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key assays are provided, and critical pathways and workflows are visualized using Graphviz diagrams. The favorable safety and activity profile of Stampidine, particularly its potent activity against multi-drug resistant HIV strains, warrants its further development as a next-generation PrEP agent.[1][2]

Introduction

Pre-exposure prophylaxis (PrEP) has emerged as a cornerstone of HIV prevention strategies, utilizing antiretroviral (ARV) drugs to protect HIV-negative individuals from acquiring the virus.[1][3] The success of current PrEP regimens has highlighted the need for new agents with improved efficacy, safety profiles, and activity against resistant HIV strains.[1] Stampidine, a derivative of the pyrimidine nucleoside analogue stavudine (d4T), has been developed to overcome the limitations of its parent compound, notably the reliance on thymidine kinase for the initial phosphorylation step.[4][5] This whitepaper consolidates the existing technical data on Stampidine, offering a detailed resource for the scientific community involved in HIV drug development.

Mechanism of Action

Stampidine exhibits a dual mechanism of action, targeting both the virus and the host cell, which distinguishes it from other NRTIs.

Inhibition of HIV Reverse Transcriptase

As a nucleoside reverse transcriptase inhibitor (NRTI), Stampidine's primary mode of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[6] Following cellular uptake, Stampidine is intracellularly metabolized to its active triphosphate form, stavudine triphosphate (d4TTP). This active metabolite is then incorporated into the growing viral DNA chain during reverse transcription. Because d4TTP lacks a 3'-hydroxyl group, its incorporation results in chain termination, thereby halting the synthesis of viral DNA.[7]

A key advantage of Stampidine is its design as a phosphoramidate prodrug. This structure allows it to bypass the initial, often rate-limiting, phosphorylation step that is dependent on cellular thymidine kinase.[4][5] This is particularly significant in cells with low levels of thymidine kinase, where the activation of stavudine can be inefficient.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hiv HIV Reverse Transcription Stampidine_ext Stampidine Stampidine_int Stampidine Stampidine_ext->Stampidine_int Cellular Uptake Ala_d4T_MP Alaninyl-d4T-monophosphate Stampidine_int->Ala_d4T_MP Esterases d4T_MP d4T-monophosphate Ala_d4T_MP->d4T_MP Phosphoamidase d4T_DP d4T-diphosphate d4T_MP->d4T_DP Thymidylate Kinase d4T_TP d4T-triphosphate (Active) d4T_DP->d4T_TP NDP Kinase Chain_Termination Chain Termination d4T_TP->Chain_Termination Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcriptase

Caption: Intracellular activation pathway of Stampidine. (Max Width: 760px)
Epigenetic Modulation of Host Cell Transcriptome

Uniquely, Stampidine also functions as an epigenetic modulator. It has been shown to silence the expression of a distinct set of host cell genes, including several HIV dependency factors (HDFs) that are required for viral replication.[4] This epigenetic activity involves the methylation of a network of HIV-responsive regulatory genes.[4] By switching off these essential host factors, Stampidine can disrupt the cellular environment that HIV needs to replicate, potentially abrogating all steps of the viral life cycle.[4] This novel mechanism suggests that Stampidine could be effective regardless of NRTI-sensitivity or RT mutations of the infecting HIV isolate.[4]

Quantitative Data

The following tables summarize the quantitative data from preclinical and early clinical studies of Stampidine.

Table 1: In Vitro Anti-HIV Activity of Stampidine
HIV-1 Isolate/Strain TypeNumber of IsolatesMean IC₅₀ (nM) ± SEMComparator (ZDV) Mean IC₅₀ (µM) ± SEMReference(s)
NRTI-Resistant Clinical Isolates208.7 ± 2.71.6 ± 0.3[4]
Multi-Drug Resistant HIV Clones1712.0 ± 3.2Not Reported[4]
Non-B Subtype Clinical Isolates9Subnanomolar to low-nanomolarNot Reported[4]
ZDV-Resistant Primary Clinical Isolates208.7 ± 2.71.6 ± 0.3[4]

IC₅₀: 50% inhibitory concentration; SEM: Standard Error of the Mean; ZDV: Zidovudine; NRTI: Nucleoside Reverse Transcriptase Inhibitor.

Table 2: Preclinical and Clinical Safety and Pharmacokinetics of Stampidine
Animal Model/HumanDosing RegimenKey FindingsReference(s)
Mice and RatsSingle oral/intraperitoneal doses up to 500 mg/kg; Daily administration for up to 8 weeks (cumulative dose up to 6.4 g/kg)Well-tolerated with no detectable acute or subacute toxicity.[4]
Dogs and CatsTwice-daily oral administration of 25-100 mg/kg for 4 weeks (cumulative dose up to 8.4 g/kg)Well-tolerated.[4][8]
Rabbits10-40 mg/kg/dayNo maternal toxicity, developmental toxicity, or teratogenicity.[1][2]
FIV-Infected CatsSingle oral bolus of 50 or 100 mg/kgTransient ≥1-log decrease in FIV load in peripheral blood mononuclear cells (PBMCs) in 5 of 6 cats.[8]
FIV-Infected CatsTwice-daily oral administration of 25, 50, and 100 mg/kg for 4 weeksDose-dependent antiretroviral effect, with a ≥1-log reduction in FIV load in PBMCs.[8]
HIV-infected Hu-PBL-SCID MiceDaily oral or intraperitoneal administration for 14 days (100-400 mg/kg/day)Significant and dose-dependent anti-HIV-1 activity with no associated morbidity or mortality.[3]
Humans (Phase I Clinical Trial)Single dose levels ranging from 5 to 25 mg/kgNo dose-limiting toxicity.[1][2]

FIV: Feline Immunodeficiency Virus; Hu-PBL-SCID: Human Peripheral Blood Lymphocyte - Severe Combined Immunodeficiency.

Experimental Protocols

Detailed methodologies for key experiments cited in this whitepaper are provided below.

In Vitro Anti-HIV Activity Assay

This protocol outlines the general procedure for determining the 50% inhibitory concentration (IC₅₀) of Stampidine against various HIV-1 isolates in peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the in vitro potency of Stampidine in inhibiting HIV-1 replication.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 isolates (laboratory-adapted strains, clinical isolates, or recombinant clones)

  • Stampidine (and other comparator drugs) stock solutions

  • 96-well cell culture plates

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • p24 antigen capture ELISA kit

  • Microplate reader

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 3 days, then wash and culture in medium supplemented with IL-2.

  • Drug Dilution: Prepare serial dilutions of Stampidine and any comparator drugs in cell culture medium.

  • Infection and Treatment:

    • Plate the stimulated PBMCs in 96-well plates.

    • Add the diluted drug solutions to the appropriate wells.

    • Infect the cells with a standardized amount of HIV-1 virus stock.

    • Include control wells: cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

  • Assessment of Viral Replication: After the incubation period, collect the cell culture supernatants. Measure the concentration of the HIV-1 p24 core antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC₅₀ value, the concentration of the drug that inhibits viral replication by 50%, using non-linear regression analysis.

A Isolate and Stimulate PBMCs C Plate Stimulated PBMCs A->C B Prepare Serial Dilutions of Stampidine D Add Drug Dilutions to Wells B->D C->D E Infect Cells with HIV-1 D->E F Incubate for 7 Days at 37°C E->F G Collect Supernatants F->G H Measure p24 Antigen Levels via ELISA G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for in vitro anti-HIV activity assay. (Max Width: 760px)
In Vivo Antiretroviral Activity in FIV-Infected Cats

This protocol describes the methodology used to evaluate the in vivo efficacy of Stampidine in a feline model of HIV infection.

Objective: To assess the antiretroviral activity and safety of Stampidine in chronically FIV-infected cats.

Materials:

  • Chronically FIV-infected cats

  • Stampidine (in hard gelatin capsules)

  • Placebo capsules

  • Equipment for blood collection and processing

  • Reagents and equipment for quantifying FIV viral load in PBMCs (e.g., co-culture assays or quantitative PCR)

  • Flow cytometry reagents for CD4+/CD8+ T-cell counts

Procedure:

  • Animal Selection and Acclimation: Select healthy, chronically FIV-infected cats. Acclimate the animals to the housing and handling procedures.

  • Baseline Measurements: Prior to treatment, collect blood samples to determine baseline FIV viral load in PBMCs and CD4+/CD8+ T-cell ratios.

  • Treatment Administration:

    • Randomly assign cats to treatment groups (e.g., different dose levels of Stampidine) and a placebo control group.

    • Administer Stampidine or placebo capsules orally twice daily for a specified duration (e.g., 28 days).

  • Monitoring:

    • Conduct regular physical examinations to monitor for any signs of toxicity.

    • Collect blood samples at regular intervals during and after the treatment period (e.g., weekly).

  • Efficacy Assessment:

    • Quantify the FIV viral load in PBMCs from the collected blood samples. A therapeutic response is often defined as a ≥1-log reduction in viral load.

    • Measure CD4+/CD8+ T-cell ratios using flow cytometry to assess immunological changes.

  • Data Analysis: Compare the changes in viral load and T-cell counts between the Stampidine-treated groups and the placebo group to determine the in vivo antiretroviral effect.

Conclusion and Future Directions

Stampidine has demonstrated a compelling preclinical profile as a potential PrEP candidate. Its potent in vitro activity against a wide range of HIV-1 isolates, including multi-drug resistant strains, is a significant advantage.[4][9] The novel dual mechanism of action, combining direct inhibition of viral replication with epigenetic modulation of the host cell environment, offers a unique approach to HIV prevention.[4] Furthermore, extensive animal studies and an initial Phase I clinical trial have indicated a favorable safety and pharmacokinetic profile.[1][2][10]

The data presented in this whitepaper strongly support the continued development of Stampidine for PrEP. Future research should focus on completing further clinical trials to establish its long-term safety and efficacy in diverse human populations. The unique epigenetic activity of Stampidine also warrants further investigation to fully elucidate its impact on the host cell and its potential to prevent the establishment of latent HIV reservoirs. The development of Stampidine represents a significant step forward in the search for more effective and resilient HIV prevention strategies.

References

Exploratory

In Vivo Efficacy of Stampidine: A Technical Overview for Drug Development Professionals

An In-depth Analysis of Preclinical Animal Model Data Stampidine, a novel aryl phosphate derivative of stavudine (d4T), has demonstrated significant promise as a potent antiretroviral agent in a variety of preclinical an...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Animal Model Data

Stampidine, a novel aryl phosphate derivative of stavudine (d4T), has demonstrated significant promise as a potent antiretroviral agent in a variety of preclinical animal models. This technical guide synthesizes the available in vivo efficacy, pharmacokinetic, and safety data for Stampidine, presenting it in a comprehensive format for researchers, scientists, and drug development professionals. The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways based on published studies.

Quantitative Efficacy and Safety Data

The in vivo activity of Stampidine has been evaluated across multiple species, consistently showing a favorable safety profile alongside potent antiviral effects. The data from these key preclinical studies are summarized below.

Table 1: Summary of In Vivo Efficacy Studies of Stampidine in Murine Models
Animal ModelHIV-1 IsolateTreatment Dose & RouteDurationKey Efficacy OutcomesReference
Hu-PBL-SCID MiceNRTI-Resistant Clinical Isolate (BR/92/019)Dose-dependent (specific doses not detailed in abstract)Not specifiedPotent anti-HIV activity at non-toxic dose levels.[1]
BALB/c and CD-1 MiceN/A (Toxicity Study)Up to 500 mg/kg (single dose, IP or PO)Single doseNo detectable acute or subacute toxicity.[1][2]
MiceN/A (Toxicity Study)Daily administration up to 6.4 g/kg (cumulative dose, IP or PO)Up to 8 consecutive weeksNo detectable toxicity, including gastrointestinal, hematologic, hepatic, neuro, or pancreatic toxicity.[2][3]
Table 2: Summary of In Vivo Efficacy and Safety Studies of Stampidine in Feline and Canine Models
Animal ModelVirusTreatment Dose & RouteDurationKey Efficacy & Safety OutcomesReference
FIV-Infected CatsFeline Immunodeficiency Virus (FIV)50 or 100 mg/kg (single oral bolus)Single doseTransient ≥1-log decrease in FIV load in peripheral blood mononuclear cells (PBMCs) in 5 of 6 cats. No side effects.[4][5]
FIV-Infected CatsFeline Immunodeficiency Virus (FIV)25, 50, or 100 mg/kg (twice daily, oral capsules)4 weeksDose-dependent antiretroviral effect. ≥1-log reduction in FIV PBMC load in 1/3 cats at 25 mg/kg, 3/3 at 50 mg/kg, and 3/3 at 100 mg/kg within 2 weeks. Well-tolerated at cumulative doses up to 8.4 g/kg.[4][5][6]
Beagle DogsN/A (Pharmacokinetics & Toxicity Study)25-100 mg/kg (twice daily, oral capsules)4-7 weeksWell-tolerated. Therapeutic plasma concentrations 3-4 logs higher than its IC50 value were achieved. No drug-related toxic lesions found.[6]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key in vivo studies of Stampidine.

Human Peripheral Blood Lymphocyte-Severe Combined Immunodeficient (Hu-PBL-SCID) Mouse Model

This model is crucial for evaluating the efficacy of antiretroviral agents against HIV-1 in a living system that supports human lymphocyte engraftment and HIV-1 replication.[7]

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used due to their inability to reject human cells.

  • Humanization: Mice are reconstituted with human peripheral blood lymphocytes (PBLs), creating a human immune system component.

  • Infection: The humanized mice are then infected with a specific strain of HIV-1, often a clinical isolate that may possess drug resistance mutations.[1]

  • Treatment Regimen:

    • Treatment Group: Infected mice are administered Stampidine.

    • Control Group: Infected mice receive a vehicle control.

    • Administration: Dosing is typically performed via oral (p.o.) or intraperitoneal (i.p.) routes.[2][7]

  • Efficacy Assessment: The primary endpoint is the quantification of HIV-1 viral load in the plasma of the mice, usually measured by quantitative reverse transcription PCR (qRT-PCR).[7]

Feline Immunodeficiency Virus (FIV)-Infected Cat Model

FIV infection in cats serves as a valuable non-primate model for studying lentiviral pathogenesis and evaluating antiretroviral therapies due to its similarities to HIV infection in humans.[4][8]

  • Animal Model: Domestic cats chronically infected with FIV are utilized.[4]

  • Infection: Cats are infected with known strains of FIV, such as FIV-Bangston, FIV-Petaluma, FIV-Shizuoka, or FIV-Glasgow-8.[4]

  • Treatment Regimen:

    • Treatment Groups: Cats are divided into groups receiving different doses of Stampidine (e.g., 25, 50, 100 mg/kg) or a placebo.[5]

    • Administration: Stampidine is administered orally, typically in hard gelatin capsules, twice daily.[5][6]

  • Efficacy Assessment: The primary measure of efficacy is the FIV viral load in circulating peripheral blood mononuclear cells (PBMCs), quantified at regular intervals. A significant reduction (e.g., ≥1-log) in viral load indicates a therapeutic response.[5]

  • Safety Monitoring: Throughout the study, cats are monitored for any clinical signs of toxicity. Blood samples are collected for hematological and serum chemistry analysis to assess organ function.[6]

Visualizations: Pathways and Workflows

Metabolic Activation Pathway of Stampidine

Stampidine is a prodrug that is metabolized intracellularly to its active triphosphate form, which then inhibits the viral reverse transcriptase. The presence of a para-bromo group in the phenyl moiety facilitates its rapid hydrolysis to the key active metabolite, alaninyl-stavudine-monophosphate (ala-STV-MP).[3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Viral Reverse Transcription Stampidine Stampidine Stampidine_int Stampidine Stampidine->Stampidine_int Cellular Uptake Ala_STV_MP ala-STV-MP Stampidine_int->Ala_STV_MP Hydrolysis STV_MP STV-MP Ala_STV_MP->STV_MP STV_DP STV-DP STV_MP->STV_DP Thymidylate Kinase STV_TP STV-TP (Active) STV_DP->STV_TP NDP Kinase STV_TP->Inhibition Inhibition RT HIV Reverse Transcriptase

Caption: Intracellular metabolic activation pathway of Stampidine.

Experimental Workflow for Efficacy Evaluation in the FIV Cat Model

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of Stampidine in cats chronically infected with FIV.

G start Start: Chronically FIV-Infected Cats grouping Group Allocation (Placebo vs. Stampidine Doses) start->grouping treatment 4-Week Treatment Period (Twice Daily Oral Dosing) grouping->treatment monitoring Regular Monitoring: - Clinical Observations - Blood Sampling treatment->monitoring analysis Analysis: - FIV Viral Load in PBMCs (qRT-PCR) - Hematology & Serum Chemistry monitoring->analysis endpoint Endpoint: Evaluate Efficacy & Safety analysis->endpoint

Caption: Workflow for Stampidine efficacy testing in the FIV cat model.

References

Foundational

Early Phase Clinical Trial Results for Stampidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is an aryl phosphate deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is an aryl phosphate derivative of stavudine (d4T) designed to overcome the rate-limiting step of phosphorylation by thymidine kinase, thus offering a potential advantage in cells with low levels of this enzyme.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical and preclinical trial results for Stampidine, focusing on its pharmacokinetics, safety, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

Stampidine, or stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate), is a prodrug that is metabolized intracellularly to its active forms.

  • Chemical Formula: C20H23BrN3O8P

  • Molar Mass: 544.29 g/mol

Mechanism of Action

Stampidine exerts its anti-HIV effect through a dual mechanism: inhibition of HIV reverse transcriptase and epigenetic modulation of host cell gene expression.

Reverse Transcriptase Inhibition

As a nucleoside analogue, the active triphosphate form of Stampidine's metabolite, stavudine, competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, it causes chain termination, thus halting viral replication.

Epigenetic Modulation

Stampidine has been shown to epigenetically modulate the host transcriptome by inducing DNA methylation of HIV-responsive regulatory genes. This includes the silencing of several host dependency factors (HDFs) that are essential for HIV replication. This novel mechanism suggests that Stampidine may not only directly inhibit the virus but also create a cellular environment that is less conducive to viral propagation.

Preclinical Studies

Extensive preclinical studies have been conducted in various animal models to evaluate the efficacy, safety, and pharmacokinetics of Stampidine.

In Vitro Efficacy

Stampidine has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including those resistant to other NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

HIV-1 Isolate Type IC50 Range
Laboratory StrainsSubnanomolar to low nanomolar
Clinical IsolatesSubnanomolar to low nanomolar
NRTI-resistant IsolatesSubnanomolar to low nanomolar
NNRTI-resistant IsolatesSubnanomolar to low nanomolar
Non-B Subtype IsolatesSubnanomolar to nanomolar

Data compiled from multiple preclinical studies.[1][4]

In Vivo Efficacy

In vivo studies in human peripheral blood lymphocyte-SCID (Hu-PBL-SCID) mice and feline immunodeficiency virus (FIV)-infected cats have demonstrated the antiretroviral activity of Stampidine.[1][3][5] Treatment with Stampidine led to a significant reduction in viral load in these models.[1][5]

Preclinical Safety and Pharmacokinetics

Stampidine was well-tolerated in mice, rats, dogs, and cats.[1][2][3][6]

Animal Model NOAEL (Single Dose) Key Pharmacokinetic Findings
Mice100 mg/kgTolerable doses achieved micromolar plasma concentrations, significantly higher than the in vitro IC50.[5][6][7]
Rats100 mg/kgWell-tolerated with no significant toxicity at high cumulative doses.[2][6]
Dogs100 mg/kgFavorable safety profile with repeated administration.[2]
Cats100 mg/kgDemonstrated in vivo antiretroviral activity.[1][2]
RabbitsNot specifiedNo evidence of maternal, developmental, or teratogenic toxicity.[1]

NOAEL: No Observable Adverse Effect Level.

Stampidine is a prodrug that is rapidly biotransformed into two active metabolites: alaninyl-stavudine-monophosphate (Ala-STV-MP) and stavudine (STV).[7] These metabolites have favorable pharmacokinetic profiles.[7]

Early Phase Clinical Trial Results

A first-in-human, placebo-controlled Phase I clinical trial was conducted to evaluate the safety and tolerability of Stampidine in HIV-infected, therapy-naïve adult patients.

Study Design
  • Population: 30 adult, therapy-naïve HIV-infected patients.

  • Design: Placebo-controlled, single-dose escalation study.

  • Dose Levels: 5, 10, 15, 20, and 25 mg/kg administered orally.

Safety and Tolerability

In this initial human study, single oral doses of Stampidine up to 25 mg/kg were found to be safe and well-tolerated, with no dose-limiting toxicities reported.[1][2] A total of 24 adverse events were reported in 13 patients who received Stampidine; however, most were Grade 1 and considered unrelated to the study drug.[2]

Pharmacokinetics (Human)

Detailed quantitative pharmacokinetic data from the Phase I trial, such as Cmax, Tmax, AUC, and half-life in humans, are not publicly available at this time. Preclinical data suggests that therapeutic plasma concentrations are achievable at well-tolerated doses.[1][7]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

The in vitro anti-HIV activity of Stampidine is typically determined by measuring the reduction of HIV-1 p24 core antigen in the supernatant of infected cell cultures.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).

  • Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1.

  • Drug Treatment: Immediately after infection, cells are cultured in the presence of serial dilutions of Stampidine.

  • p24 Measurement: After a defined incubation period (typically 7 days), the concentration of p24 antigen in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10]

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces p24 production by 50% compared to untreated control cultures.

In Vivo Anti-HIV Activity in SCID Mouse Model

The SCID-hu Thy/Liv mouse model is a common in vivo system for evaluating anti-HIV compounds.[11][12]

  • Animal Model: Severe combined immunodeficient (SCID) mice are surgically implanted with human fetal thymus and liver tissue, which forms a functional human thymic organoid.[12]

  • Infection: The human implant is directly inoculated with a known infectious dose of an HIV-1 isolate.[11][12]

  • Treatment: Mice are treated with Stampidine or a placebo control, typically administered orally or via intraperitoneal injection for a specified duration.[5]

  • Endpoint Analysis: At the end of the treatment period, the human implant is harvested, and the viral load is assessed using several methods:

    • p24 Antigen Quantification: Measurement of intracellular p24 levels in thymocytes by ELISA.[11]

    • Proviral DNA PCR: Detection and quantification of HIV-1 proviral DNA.[11]

    • Flow Cytometry: Analysis of CD4+ and CD8+ T-cell populations to assess the preservation of human thymocytes.[11]

    • Virus Isolation: Co-cultivation of implant cells with uninfected PBMCs to isolate infectious virus.[11]

Visualizations

Metabolic Pathway of Stampidine

Stampidine_Metabolism Stampidine Stampidine (Prodrug) Ala_STV_MP Alaninyl-STV-MP (Active Metabolite) Stampidine->Ala_STV_MP Intracellular Hydrolases STV Stavudine (STV) (Active Metabolite) Ala_STV_MP->STV Intracellular Esterases STV_TP Stavudine Triphosphate (Active Form) STV->STV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase STV_TP->HIV_RT Incorporation Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Inhibition

Caption: Intracellular metabolism of Stampidine to its active form.

Proposed Epigenetic Mechanism of Stampidine

Stampidine_Epigenetic_Mechanism cluster_cell Infected Host Cell Stampidine Stampidine Epigenetic_Machinery Host DNA Methyltransferases (e.g., DNMTs) Stampidine->Epigenetic_Machinery Modulates HDF_Genes Host Dependency Factor (HDF) Genes (e.g., for Transcription, Signaling) Epigenetic_Machinery->HDF_Genes Methylates Methylated_HDF_Genes Methylated HDF Genes (Silenced) HDF_Proteins HDF Proteins HDF_Genes->HDF_Proteins Transcription & Translation HIV_Replication HIV Replication Methylated_HDF_Genes->HIV_Replication Inhibits HDF_Proteins->HIV_Replication Supports

Caption: Stampidine's proposed epigenetic silencing of host genes.

Conclusion

Stampidine is a promising anti-HIV drug candidate with a dual mechanism of action that includes both direct inhibition of viral replication and modulation of the host cellular environment. Early phase clinical data indicates a favorable safety profile at single oral doses. Preclinical studies have demonstrated potent in vitro and in vivo efficacy against a wide range of HIV-1 isolates. Further clinical development, including multiple-dose studies and pharmacokinetic profiling in humans, is warranted to fully elucidate the therapeutic potential of Stampidine.

References

Exploratory

Stampidine: A Technical Guide to its Potent Activity Against NRTI-Resistant HIV

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the mechanism, efficacy, and resistance profile of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NR...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, efficacy, and resistance profile of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the available preclinical and early clinical data, focusing on the quantitative aspects of its antiviral activity and the experimental methodologies used in its evaluation.

Introduction: Overcoming NRTI Resistance

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of HIV treatment, are often compromised by mutations in the viral reverse transcriptase (RT) enzyme.[1] These mutations can reduce the binding affinity of NRTIs or enhance their removal from the growing DNA chain, leading to diminished antiviral efficacy.[2]

Stampidine, a derivative of stavudine (d4T), was developed to address the limitations of existing NRTIs.[3] Chemically known as stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), it is a prodrug designed to bypass the initial and often rate-limiting intracellular phosphorylation step that is dependent on cellular kinases.[3][4][5][6] This design allows for more efficient conversion to its active triphosphate form, even in cells with low levels of thymidine kinase.[3]

Mechanism of Action

Stampidine's unique chemical structure, featuring a phenyl phosphate group with an alanine side chain and a bromo substituent, facilitates its entry into target cells.[5] Once inside the cell, it undergoes enzymatic activation to form its active metabolites, primarily alaninyl-stavudine-monophosphate (Ala-STV-MP) and stavudine monophosphate.[5] These metabolites are then further phosphorylated to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase.[2]

Beyond its direct antiviral action, preclinical studies suggest that Stampidine may also modulate the host cell's transcriptome. It has been observed to silence the expression of certain host transcription factors and signal transduction molecules that are essential for HIV replication, potentially disrupting multiple stages of the viral life cycle.[3]

Stampidine_Metabolism Stampidine Stampidine (Extracellular) Stampidine_Intra Stampidine (Intracellular) Stampidine->Stampidine_Intra Cellular Uptake Ala_STV_MP Alaninyl-STV-Monophosphate (Ala-STV-MP) Stampidine_Intra->Ala_STV_MP Enzymatic Cleavage STV_MP Stavudine Monophosphate (STV-MP) Ala_STV_MP->STV_MP STV_DP Stavudine Diphosphate (STV-DP) STV_MP->STV_DP Cellular Kinases STV_TP Stavudine Triphosphate (STV-TP) (Active Metabolite) STV_DP->STV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase STV_TP->HIV_RT Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis HIV_RT->Inhibition

Figure 1: Metabolic activation pathway of Stampidine.

In Vitro Activity Against NRTI-Resistant HIV-1

Numerous studies have demonstrated Stampidine's potent in vitro activity against a broad range of HIV-1 isolates, including those with significant resistance to approved NRTIs.

Activity Against Zidovudine (ZDV)-Resistant Isolates

Stampidine exhibits remarkable potency against HIV-1 isolates with thymidine analog mutations (TAMs), which confer resistance to ZDV and other thymidine analogs.[4][7] Even highly ZDV-resistant isolates with multiple TAMs are effectively inhibited by Stampidine at nanomolar concentrations.[4]

Isolate TypeNumber of IsolatesMean IC50 (nM) ± SE
ZDV-Resistant208.7 ± 2.7
ZDV-Sensitive91.7 ± 0.7

Table 1: Comparative in vitro activity of Stampidine against ZDV-resistant and ZDV-sensitive primary clinical HIV-1 isolates. Data sourced from Uckun et al., 2002.[4]

Activity Against Multi-Drug Resistant (MDR) Isolates

Stampidine maintains its potent activity against HIV-1 strains harboring complex resistance mutation patterns, including those with resistance to multiple NRTIs.[8] This includes isolates with the Q151M multi-drug resistance mutation and those with T69 insertion complexes.[3]

HIV-1 Isolate TypeStampidine IC50 (nM)
Laboratory Strain (HTLVIIIB)1
Primary Clinical Isolates (NRTI-sensitive)2
NRTI-Resistant Primary Clinical Isolates8.7
NNRTI-Resistant Clinical Isolates11.2

Table 2: In vitro inhibitory concentrations (IC50) of Stampidine against various HIV-1 isolates. Data sourced from MedchemExpress.[9]

Activity Against Non-B Subtypes

The global diversity of HIV-1 presents a challenge for antiretroviral agents. Stampidine has shown potent activity against various non-B subtypes of HIV-1, including A, C, F, and G, which are prevalent in South America, Asia, and sub-Saharan Africa.[3][4]

HIV-1 SubtypeNumber of IsolatesMean IC50 (nM) ± SE
Non-B Subtypes (A, C, F, G)91.7 ± 0.7

Table 3: In vitro activity of Stampidine against non-B subtype primary clinical HIV-1 isolates. Data sourced from Uckun et al., 2002.[4]

Experimental Protocols

The following section details the methodologies employed in the key in vitro studies cited in this guide.

Drug Susceptibility Assays

Objective: To determine the concentration of Stampidine required to inhibit 50% of viral replication (IC50) in cell culture.

Cells and Viruses:

  • Peripheral Blood Mononuclear Cells (PBMCs): Obtained from HIV-seronegative donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support viral replication.

  • Primary Clinical HIV-1 Isolates: Recovered from peripheral blood leukocytes of HIV-infected individuals, including those with known NRTI resistance mutations.[4]

  • Laboratory-adapted HIV-1 Strains: Such as HTLVIIIB.[9]

Procedure:

  • PHA-stimulated PBMCs are cultured in 96-well plates.

  • Serial dilutions of Stampidine and other control NRTIs are added to the wells.

  • A standardized amount of HIV-1 virus stock is added to infect the cells.

  • The cultures are incubated for a period of 7 days.

  • Supernatants are collected and analyzed for the presence of the HIV-1 p24 gag protein using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 is calculated as the drug concentration that causes a 50% reduction in p24 antigen production compared to virus-infected, drug-free control cultures.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC Isolate & Stimulate PBMCs Culture Co-culture PBMCs, Virus, & Stampidine in 96-well plates PBMC->Culture Virus Prepare HIV-1 Isolates Virus->Culture Drug Prepare Serial Dilutions of Stampidine Drug->Culture Incubate Incubate for 7 days Culture->Incubate Supernatant Collect Supernatant Incubate->Supernatant ELISA Measure p24 Antigen by ELISA Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

Figure 2: Workflow for in vitro drug susceptibility assay.

In Vivo Studies and Clinical Development

Preclinical studies in animal models, including mice, rats, dogs, and cats, have demonstrated a favorable safety and pharmacokinetic profile for Stampidine.[4][9][10] In these studies, Stampidine was well-tolerated at dose levels that achieved plasma concentrations significantly higher than its in vitro IC50 values against HIV.[10] Furthermore, Stampidine has shown potent in vivo antiretroviral activity in HIV-infected human peripheral blood lymphocyte-SCID mice and in feline immunodeficiency virus (FIV)-infected cats.[4][9]

A first-in-human Phase I clinical trial has been completed, in which single doses of Stampidine ranging from 5 to 25 mg/kg did not cause dose-limiting toxicity.[10] These promising results support the continued development of Stampidine as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases of NRTI resistance.[10]

Conclusion

Stampidine is a promising investigational NRTI with a novel mechanism of action that circumvents the initial phosphorylation bottleneck of its parent compound, stavudine. Its potent in vitro activity against a wide range of NRTI-resistant HIV-1 isolates, including those with multiple TAMs and other complex resistance patterns, highlights its potential to address a significant unmet need in HIV therapy. The favorable safety and pharmacokinetic profile observed in preclinical and early clinical studies further underscores its potential as a valuable addition to the antiretroviral armamentarium. Further clinical investigation is warranted to fully elucidate the efficacy and safety of Stampidine in HIV-infected individuals.

References

Foundational

The Metabolic Journey of Stampidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Stampidine, an aryl phosphate derivative of stavudine (STV), is a nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stampidine, an aryl phosphate derivative of stavudine (STV), is a nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV infection. Its in vivo metabolic fate is a critical determinant of its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the metabolic pathway of Stampidine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic cascade and experimental workflows.

Introduction

Stampidine is designed as a prodrug to overcome the limitations of conventional NRTIs, such as the dependence on intracellular phosphorylation for activation. The metabolic conversion of Stampidine to its active metabolites is a key aspect of its pharmacological action. Understanding the enzymes and pathways involved in its biotransformation is crucial for optimizing its clinical use and for the development of next-generation antiretroviral agents.

The In Vivo Metabolic Pathway of Stampidine

In vivo studies in multiple animal models, including mice, rats, dogs, and cats, have elucidated the primary metabolic pathway of Stampidine. The biotransformation of Stampidine proceeds through a series of well-defined steps, initiated by hydrolysis and culminating in the formation of active antiviral compounds and metabolites destined for excretion.

The metabolic cascade begins with the hydrolysis of Stampidine, a process that occurs in the liver cytosol.[1] This initial step yields three primary products: alaninyl-STV-monophosphate (ala-STV-MP), stavudine (STV), and p-bromophenol.[1] Both ala-STV-MP and STV are active metabolites that contribute to the antiretroviral activity of Stampidine.[2][3][4]

The p-bromophenol moiety, released during the initial hydrolysis, undergoes Phase II metabolism. Specifically, it is sulfonated by sulfotransferase enzymes to form p-bromophenyl sulfate (p-Br-Ph-S), a major metabolite that is then excreted.[1]

dot

Stampidine_Metabolism cluster_phase1 Phase I: Hydrolysis (Liver Cytosol) cluster_phase2 Phase II: Sulfonation Stampidine Stampidine Ala_STV_MP ala-STV-MP (Active) Stampidine->Ala_STV_MP Hydrolysis STV Stavudine (STV) (Active) Stampidine->STV Hydrolysis p_Bromophenol p-Bromophenol Stampidine->p_Bromophenol Hydrolysis p_Br_Ph_S p-Bromophenyl Sulfate (p-Br-Ph-S) p_Bromophenol->p_Br_Ph_S Sulfotransferase Excretion Excretion p_Br_Ph_S->Excretion

Caption: Metabolic Pathway of Stampidine in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Stampidine and its primary active metabolite, ala-STV-MP, has been characterized in mice following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration. The data highlight the rapid conversion of Stampidine and the sustained plasma concentrations of its active metabolite.

Compound Administration Route Dose (mg/kg) Cmax (µM) AUC (µM·min) t1/2 (min) CL (ml/kg/min) Species Reference
Stampidinei.v.100217.5 ± 51.5919 ± 1385.1 ± 0.8231 ± 27Mouse[5]
Stampidinei.p.10023.0 ± 3.1344 ± 3211.8 ± 1.5574 ± 63Mouse[5]
ala-d4T-MPfrom Stampidine (i.v.)10067.9 ± 4.82,539 ± 219137 ± 14-Mouse[5]
ala-d4T-MPfrom Stampidine (i.p.)100147.3 ± 8.14,790 ± 39196 ± 14-Mouse[5]
ala-d4T-MPfrom Stampidine (p.o.)10016.6 ± 5.4823 ± 200101 ± 20-Mouse[5]

Note: Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance.

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo and in vitro studies that have defined the metabolic pathway of Stampidine.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic parameters of Stampidine and its metabolites after administration via different routes.

Methodology:

  • Animal Model: BALB/c and CD-1 mice.[6]

  • Drug Administration: A single bolus dose of 100 mg/kg of Stampidine was administered via intravenous injection, intraperitoneal injection, or oral gavage.[5]

  • Blood Sampling: Blood samples were collected at various time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 120, 240, and 360 minutes) post-administration.[5] Samples were heparinized and centrifuged to separate the plasma.[5]

  • Sample Analysis: Plasma concentrations of Stampidine and its metabolites were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[5]

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium phosphate and phosphoric acid).

    • Detection: UV detection at 268 nm.[5]

    • Quantification: The concentration of the analytes was determined by comparing the peak areas to those of known standards.[5] The lowest limit of detection was reported to be 0.25 µM.[5]

dot

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal Model (Mice) Animal Model (Mice) Drug Administration (i.v., i.p., p.o.) Drug Administration (i.v., i.p., p.o.) Animal Model (Mice)->Drug Administration (i.v., i.p., p.o.) Blood Sampling (Time course) Blood Sampling (Time course) Drug Administration (i.v., i.p., p.o.)->Blood Sampling (Time course) Plasma Separation Plasma Separation Blood Sampling (Time course)->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction HPLC Analysis HPLC Analysis Sample Extraction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Pharmacokinetic Parameters (Cmax, AUC, t1/2) Pharmacokinetic Parameters (Cmax, AUC, t1/2) Data Analysis->Pharmacokinetic Parameters (Cmax, AUC, t1/2)

Caption: Experimental Workflow for In Vivo Pharmacokinetic Studies.

In Vitro Metabolism in Liver Cytosol

Objective: To demonstrate the role of liver cytosolic enzymes in the initial hydrolysis of Stampidine.

Methodology (General Protocol):

  • Preparation of Liver Cytosol:

    • Euthanize the animal model (e.g., mouse, rat, dog, or cat) and perfuse the liver with a cold buffer to remove blood.

    • Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate buffer).

    • Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g) to pellet the microsomes. The supernatant is the cytosolic fraction.

  • Incubation Assay:

    • Prepare an incubation mixture containing liver cytosol, Stampidine at a known concentration, and a suitable buffer.

    • Incubate the mixture at 37°C for various time points.

    • Terminate the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).

    • Centrifuge the mixture to precipitate proteins.

  • Analysis:

    • Analyze the supernatant for the presence of Stampidine and its metabolites (ala-STV-MP, STV, and p-bromophenol) using a validated analytical method such as HPLC or LC-MS/MS.

In Vitro Sulfotransferase Assay for p-Bromophenol

Objective: To confirm the sulfonation of p-bromophenol by sulfotransferase enzymes.

Methodology (General Protocol):

  • Enzyme Source: Recombinant human sulfotransferase enzymes or liver cytosol.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, p-bromophenol, and the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A radiolabeled PAPS ([³⁵S]PAPS) can be used for sensitive detection.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Analysis:

    • Terminate the reaction.

    • Separate the sulfonated product (p-bromophenyl sulfate) from the unreacted substrates. This can be achieved using techniques like anion-exchange chromatography.

    • Quantify the amount of product formed. If using [³⁵S]PAPS, the radioactivity of the product can be measured using a scintillation counter.

Conclusion

The metabolic pathway of Stampidine in vivo is a well-orchestrated process that efficiently converts the prodrug into its active antiviral metabolites, ala-STV-MP and STV. The involvement of liver cytosolic enzymes in the initial hydrolysis and the subsequent Phase II sulfonation of the p-bromophenol byproduct have been established. The quantitative pharmacokinetic data in mice demonstrate rapid absorption and conversion, leading to sustained therapeutic concentrations of the active metabolites. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiretroviral drug development, facilitating further studies to explore the metabolism of Stampidine and related compounds in greater detail. A comprehensive understanding of these metabolic processes is paramount for the rational design of safer and more effective antiviral therapies.

References

Exploratory

Preclinical Pharmacokinetic Profile of Stampidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate]), a novel aryl phosphate derivative of stavudine. Stampidine was developed as an anti-human immunodeficiency virus (HIV) agent with the goal of overcoming the dependence of stavudine on intracellular nucleoside kinase activation. This document summarizes key findings from preclinical studies in various animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Stampidine is a prodrug of stavudine (STV) that demonstrates a favorable pharmacokinetic profile in several preclinical species, including mice, rats, dogs, and cats.[1][2] It is generally well-tolerated and achieves therapeutic plasma concentrations of its active metabolites.[3][4] The primary route of metabolism involves hydrolysis to alaninyl-STV-monophosphate (Ala-STV-MP) and subsequently to the active antiviral agent, stavudine.[2] Preclinical data indicates that Stampidine's unique metabolic activation pathway contributes to its potent in vitro and in vivo anti-HIV activity, even against nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains.[5]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Stampidine in Mice (Single 100 mg/kg dose)

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)
Cmax (µM) 217.5 ± 51.523.0 ± 3.1
AUC (µM·min) 919 ± 138344 ± 32
t½ (min) 5.1 ± 0.811.8 ± 1.5
Clearance (ml/kg) 231 ± 27574 ± 63
Data obtained from a noncompartmental analysis.[5]

Table 2: Pharmacokinetic Parameters of Ala-STV-MP (Active Metabolite) in Mice (following a single 100 mg/kg dose of Stampidine)

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)Oral (p.o.)
Cmax (µM) 148.2 ± 12.1130.6 ± 9.310.7 ± 3.3
Tmax (min) 5 ± 07 ± 112 ± 2
AUC (µM·min) 2,382 ± 2324,881 ± 393822 ± 236
t½ (min) 156 ± 25116 ± 2045 ± 8

Pharmacokinetic Profile in Other Preclinical Species (Qualitative Summary)

  • Rats: Stampidine was reported to be well-tolerated in rats. Intraperitoneal administration of 25-50 mg/kg bolus doses resulted in the rapid achievement of therapeutic micromolar plasma concentrations of Stampidine and its active metabolites, which were maintained for several hours.[3]

  • Dogs and Cats: Following a 100 mg/kg oral dose, plasma concentrations of Stampidine were found to be more than 4 logs (10,000-fold) higher than its in vitro IC50 value.[1] The drug was well-tolerated in both species, with metabolism yielding micromolar concentrations of the active metabolites Ala-STV-MP and STV.[1][6]

Experimental Protocols

The following methodologies are synthesized from the descriptions provided in the preclinical studies of Stampidine.

1. Animal Models:

  • Mice: BALB/c and CD-1 mice were used for toxicity and pharmacokinetic studies.[7] Human peripheral blood lymphocyte (Hu-PBL)-SCID mice were utilized for in vivo anti-HIV activity evaluation.[5]

  • Rats: Inbred Lew rats and Wistar Albino rats were used in toxicity and pharmacokinetic studies.[3][8]

  • Dogs: Beagle dogs were the chosen model for pharmacokinetic and toxicity assessments.[6]

  • Cats: Feline immunodeficiency virus (FIV)-infected domestic cats served as a model for in vivo antiretroviral activity and pharmacokinetic studies.[4][6]

2. Dosing and Administration:

  • Formulation: For oral administration, Stampidine was given via gavage or in hard gelatin capsules.[5][6] For parenteral administration, it was administered as a bolus injection.[5]

  • Dosage: Doses ranged from 25 mg/kg to 100 mg/kg in single-dose studies.[3][5] Chronic toxicity studies involved daily administration for up to 8 weeks.[7]

3. Sample Collection:

  • Blood samples were collected at predetermined time intervals following drug administration.

  • Plasma was separated by centrifugation for subsequent analysis.

4. Analytical Methods:

  • The concentrations of Stampidine and its metabolites in plasma were quantified using validated analytical methods.

  • Techniques employed included High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Mandatory Visualization

Metabolic Pathway of Stampidine

metabolic_pathway Stampidine Stampidine Ala_STV_MP Alaninyl-STV-Monophosphate (Ala-STV-MP) Stampidine->Ala_STV_MP Hydrolysis (Liver Cytosol) p_Bromophenol p-Bromophenol Stampidine->p_Bromophenol Hydrolysis STV Stavudine (STV) (Active Form) Ala_STV_MP->STV p_Br_Ph_S p-Bromophenyl Sulfate (p-Br-Ph-S) p_Bromophenol->p_Br_Ph_S Sulfonation (Sulfotransferase)

Caption: Metabolic activation pathway of Stampidine to its active form, Stavudine.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

experimental_workflow start Study Initiation animal_model Animal Model Selection (e.g., Mice, Rats, Dogs, Cats) start->animal_model dosing Stampidine Administration (Oral or Parenteral) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (HPLC or LC-MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis end Data Interpretation and Reporting pk_analysis->end

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of Stampidine.

References

Foundational

Preclinical Safety and Toxicity Profile of Stampidine in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine (Stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (Stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) and an aryl phosphate derivative of stavudine.[1] Developed to overcome the limitations of existing NRTIs, Stampidine exhibits potent anti-HIV activity, including against resistant strains. This technical guide provides a comprehensive summary of the preclinical safety and toxicity profile of Stampidine as observed in various animal models, based on publicly available scientific literature. The data presented herein is intended to inform researchers and drug development professionals on the toxicological characteristics of this compound.

Executive Summary of Toxicology Findings

Preclinical studies in multiple animal species, including mice, rats, dogs, cats, and rabbits, have demonstrated a generally favorable safety profile for Stampidine. The compound is well-tolerated at doses significantly exceeding those required for antiviral efficacy. Key findings from the toxicological evaluations are summarized below.

General Toxicity

Acute, Sub-chronic, and Chronic Toxicity Studies

Stampidine has been evaluated in a range of toxicity studies, from single-dose acute assessments to longer-term chronic administration.

Mice: In mice, Stampidine was well-tolerated following acute single intraperitoneal (i.p.) or oral (p.o.) bolus doses as high as 500 mg/kg of body weight, with no detectable toxicity.[2][3] Daily administration for up to eight consecutive weeks via i.p. or p.o. routes did not result in any observable toxicity at cumulative doses as high as 6.4 g/kg.[2][3] Throughout these studies, there was no evidence of morbidity, and all treated mice remained healthy and gained weight.[2]

Rats: Similar to mice, Stampidine was very well tolerated in rats. Cumulative doses exceeding 1 g/kg did not produce any signs of toxicity.[4]

Dogs and Cats: In dogs and cats, Stampidine demonstrated a favorable safety profile.[5] A 4- to 7-week treatment course with twice-daily oral administration of 25-100 mg/kg was well-tolerated, with cumulative doses reaching as high as 8.4 g/kg.[6] Sporadic instances of nausea and vomiting were observed after administration in some animals.[6] In a study with feline immunodeficiency virus (FIV)-infected cats, elevated serum alanine aminotransferase (ALT) levels were noted in some individuals.[6] However, histopathological examination of organs from both dogs and cats revealed no toxic lesions related to Stampidine treatment.[6]

Organ-Specific Toxicity

Across the conducted studies in mice, rats, dogs, and cats, comprehensive histopathological examinations of numerous organs were performed. The results consistently showed a lack of Stampidine-related toxic lesions, even at high cumulative doses.[2][6] Specifically, studies in mice indicated no gastrointestinal toxicity, hematologic toxicity, hepatotoxicity, neurotoxicity, or pancreas toxicity.[2]

Data Summary Tables

Table 1: Summary of Acute and Sub-chronic Toxicity Studies of Stampidine

Animal ModelRoute of AdministrationDose LevelsDurationKey FindingsReference
Mice (BALB/c and CD-1)Intraperitoneal (i.p.), Oral (p.o.)Single doses up to 500 mg/kgAcuteNo detectable toxicity[2][3]
Mice (BALB/c)Intraperitoneal (i.p.), Oral (p.o.)Daily doses leading to cumulative dose of 6.4 g/kgUp to 8 weeksNo detectable toxicity[2][3]
RatsNot specifiedCumulative doses > 1 g/kgNot specifiedVery well tolerated, no toxicity[4]
Dogs (Beagle)Oral (p.o.)25-100 mg/kg twice daily (cumulative up to 8.4 g/kg)4 to 7 weeksWell-tolerated; no toxic lesions[6]
Cats (Domestic)Oral (p.o.)25-100 mg/kg twice daily (cumulative up to 8.4 g/kg)4 to 7 weeksWell-tolerated; sporadic nausea, vomiting, and elevated ALT in some animals; no toxic lesions[6]

Specialized Toxicology Studies

Reproductive and Developmental Toxicity

A study in rabbits indicated that Stampidine did not cause any maternal toxicity, developmental toxicity, or teratogenicity at daily dose levels ranging from 10 to 40 mg/kg.[5]

Genotoxicity and Carcinogenicity

Based on a comprehensive review of the available public literature, no studies on the genotoxic (e.g., Ames test, chromosomal aberration, micronucleus test) or carcinogenic potential of Stampidine have been identified. This represents a significant data gap in the overall safety assessment of the compound.

Experimental Protocols

General Toxicity Study Design (based on mouse studies)
  • Animal Model: BALB/c and CD-1 mice.[2]

  • Acute Toxicity:

    • Groups of mice received single intraperitoneal or oral bolus doses of Stampidine at various concentrations (up to 500 mg/kg).[2][3]

    • Animals were observed for signs of morbidity and mortality over a 30-day period.[2]

    • Blood tests and histopathological examinations of multiple organs were conducted at specified time points.[2]

  • Sub-chronic/Chronic Toxicity:

    • Mice were administered Stampidine daily via intraperitoneal injection or orally for up to 8 consecutive weeks.[2][3]

    • Animals were monitored for health and weight gain.[2]

    • Weekly sacrifices were performed for some groups to conduct blood tests and comprehensive histopathological analysis of organs.[2]

  • Control Groups: Vehicle-treated control groups were included in all studies.[2]

Mechanism of Action and Metabolism

Stampidine is a prodrug of stavudine. Its mechanism of action involves intracellular metabolism to its active triphosphate form, which then acts as a competitive inhibitor of HIV reverse transcriptase.

Metabolic Activation Pathway

The metabolic pathway of Stampidine involves its conversion to active metabolites. Liver cytosol plays a role in the hydrolysis of Stampidine to form alaninyl-stavudine-monophosphate (ala-STV-MP) and stavudine (STV).[7] These metabolites are responsible for the antiretroviral activity.

Stampidine_Metabolism Stampidine Stampidine Ala_STV_MP Alaninyl-STV-monophosphate (Active Metabolite) Stampidine->Ala_STV_MP Hydrolysis (Liver Cytosol) STV Stavudine (d4T) (Active Metabolite) Ala_STV_MP->STV STV_MP Stavudine Monophosphate STV->STV_MP Thymidine Kinase STV_DP Stavudine Diphosphate STV_MP->STV_DP STV_TP Stavudine Triphosphate (Active Form) STV_DP->STV_TP Inhibition Inhibition STV_TP->Inhibition HIV_RT HIV Reverse Transcriptase Inhibition->HIV_RT

Metabolic activation pathway of Stampidine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical toxicity assessment of a compound like Stampidine, based on the methodologies described in the cited literature.

Toxicity_Workflow cluster_acute Acute Toxicity Study cluster_subchronic Sub-chronic Toxicity Study cluster_specialized Specialized Toxicity Studies a1 Single Dose Administration (i.p. or p.o.) a2 Observation (e.g., 30 days) - Morbidity - Mortality a1->a2 a3 Endpoint Analysis - Blood Tests - Histopathology a2->a3 s1 Repeated Daily Dosing (e.g., 8 weeks) s2 Regular Monitoring - Health - Body Weight s1->s2 s3 Interim & Terminal Sacrifices s2->s3 s4 Comprehensive Analysis - Hematology - Clinical Chemistry - Histopathology s3->s4 r1 Reproductive/Developmental Toxicity (e.g., Rabbits) g1 Genotoxicity (Data Gap) - Ames Test - Chromosomal Aberration - Micronucleus Test c1 Carcinogenicity (Data Gap) start Compound Synthesis (Stampidine) cluster_acute cluster_acute start->cluster_acute cluster_subchronic cluster_subchronic start->cluster_subchronic cluster_specialized cluster_specialized start->cluster_specialized end Safety Profile Assessment cluster_acute->end cluster_subchronic->end cluster_specialized->end

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antiviral Assays of Stampidine

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate]) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate]) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV). As a derivative of stavudine, Stampidine is designed to bypass the rate-limiting initial phosphorylation step, leading to more efficient conversion to its active triphosphate form. This results in significant potency against both wild-type and NRTI-resistant strains of HIV-1. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of Stampidine.

Mechanism of Action

Stampidine is a prodrug of stavudine monophosphate. Its lipophilic nature allows for efficient cell penetration. Once inside the cell, it is metabolized to the active stavudine triphosphate. Stavudine triphosphate acts as a competitive inhibitor of HIV reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.

Data Presentation

Antiviral Activity of Stampidine Against HIV-1 Strains

The following table summarizes the 50% inhibitory concentration (IC50) of Stampidine against various laboratory and clinical isolates of HIV-1, including those with resistance to other NRTIs.

HIV-1 Strain/IsolateGenotype (Resistance Mutations)Stampidine IC50 (nM)Reference Compound IC50 (nM)
HTLV-IIIBWild-Type~1-5ZDV: ~4
Non-B Subtype (mean)Various1.7 ± 0.7ZDV: 3.8 ± 0.1
NRTI-Resistant (mean of 20 isolates)2-5 Thymidine Analog Mutations8.7 ± 2.7ZDV: 1600 ± 300
G190-65 Thymidine Analog Mutations2.8ZDV: >10,000
G704-25 Thymidine Analog Mutations3.2ZDV: >10,000

ZDV: Zidovudine (AZT)

Cytotoxicity and Selectivity Index

The cytotoxicity of Stampidine was evaluated in human peripheral blood mononuclear cells (PBMCs).

Cell LineStampidine CC50 (µM)Selectivity Index (SI = CC50/IC50)
PBMCs> 50> 5,747 (based on mean NRTI-resistant IC50)

The 50% cytotoxic concentration (CC50) for Stampidine in PBMCs was found to be greater than 50 µM[1]. The Selectivity Index (SI), a measure of the therapeutic window of a compound, is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

HIV-1 p24 Antigen Assay for Antiviral Potency (IC50) Determination

This protocol details the measurement of HIV-1 p24 antigen production in infected cells to determine the inhibitory concentration of Stampidine.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 virus stock (e.g., HTLV-IIIB or clinical isolates)

  • Stampidine

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Preparation:

    • Culture MT-4 cells or stimulate PBMCs with phytohemagglutinin (PHA) for 2-3 days prior to infection.

    • On the day of the assay, count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete medium.

    • Seed 50 µL of the cell suspension (5 x 10^4 cells) into the wells of a 96-well plate.

  • Compound Preparation:

    • Prepare a stock solution of Stampidine in an appropriate solvent (e.g., DMSO) and make serial dilutions in complete culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.

  • Infection and Treatment:

    • Add 50 µL of the diluted Stampidine to the appropriate wells. Include wells with no drug as virus controls and wells with cells only as mock-infected controls.

    • Add 100 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to all wells except the mock-infected controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of virus inhibition for each Stampidine concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity (CC50) Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Stampidine.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4) or PBMCs

  • Stampidine

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Preparation:

    • Prepare and seed the cells in a 96-well plate as described in the p24 antigen assay protocol.

  • Compound Treatment:

    • Add 100 µL of serial dilutions of Stampidine in complete culture medium to the wells. Include wells with cells and medium only as untreated controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each Stampidine concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Prepare & Seed Cells (e.g., MT-4, PBMCs) Infection Infect Cells with HIV-1 Cell_Prep->Infection Drug_Prep Prepare Serial Dilutions of Stampidine Treatment Add Stampidine Dilutions Drug_Prep->Treatment Incubation Incubate for 7 days Treatment->Incubation p24_ELISA Quantify p24 Antigen (ELISA) Incubation->p24_ELISA IC50_Calc Calculate IC50 p24_ELISA->IC50_Calc

Caption: Workflow for determining the antiviral potency (IC50) of Stampidine.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Prepare & Seed Cells Treatment Add Stampidine Dilutions Cell_Prep->Treatment Drug_Prep Prepare Serial Dilutions of Stampidine Drug_Prep->Treatment Incubation Incubate for 7 days Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Solubilize Add Solubilization Buffer MTT_Add->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance CC50_Calc Calculate CC50 Read_Absorbance->CC50_Calc

Caption: Workflow for determining the cytotoxicity (CC50) of Stampidine.

Stampidine_MoA Stampidine Stampidine (Prodrug) Cell_Membrane Cell Membrane Stampidine->Cell_Membrane Metabolism Intracellular Metabolism Cell_Membrane->Metabolism d4T_TP Stavudine Triphosphate (Active Form) Metabolism->d4T_TP Inhibition Inhibition d4T_TP->Inhibition Chain_Termination Chain Termination d4T_TP->Chain_Termination RT HIV Reverse Transcriptase Viral_DNA Viral DNA Synthesis RT->Viral_DNA catalyzes Inhibition->RT Chain_Termination->Viral_DNA

References

Application

Application Notes and Protocols for Stampidine Research in a Humanized SCID Mouse Model

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine (STAMP), or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is a novel aryl phosphate derivative of stavudine (d4T), an esta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (STAMP), or stavudine-5′-(p-bromophenyl methoxyalaninyl phosphate), is a novel aryl phosphate derivative of stavudine (d4T), an established nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Developed to overcome the limitations of conventional NRTIs, Stampidine exhibits potent activity against a wide range of human immunodeficiency virus type 1 (HIV-1) isolates, including those resistant to other nucleoside analogs.[4] Its unique design allows for efficient intracellular conversion to its active metabolite, bypassing the rate-limiting thymidine kinase-dependent phosphorylation step that can hinder the efficacy of parent compounds like stavudine.[2][4]

The use of a humanized severe combined immunodeficient (SCID) mouse model is crucial for the preclinical in vivo evaluation of novel anti-HIV agents like Stampidine. These models, typically engrafted with human peripheral blood lymphocytes (Hu-PBL-SCID), develop a functional human immune system, allowing for the study of HIV-1 replication and the assessment of antiviral efficacy in a system that closely mimics human infection.[1][3][5] This document provides detailed protocols for establishing a Hu-PBL-SCID mouse model, evaluating the in vivo efficacy and toxicity of Stampidine, and presents key data from preclinical studies.

Mechanism of Action of Stampidine

Stampidine acts as a prodrug that is intracellularly metabolized to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. As a chain terminator, it prevents the completion of the reverse transcription process, thereby halting the viral replication cycle. A key advantage of Stampidine is its ability to be phosphorylated in thymidine kinase-deficient cells, making it effective against viral strains that have developed resistance to other thymidine analogs.[1][2] Furthermore, Stampidine has been shown to epigenetically modulate the host transcriptome, silencing the expression of genes that encode for transcription factors and signal transduction molecules required for HIV replication.[2]

Stampidine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (T-cell) cluster_rt Reverse Transcription Stampidine Stampidine (STAMP) Metabolism Intracellular Metabolism Stampidine->Metabolism Cellular Uptake ala_d4T_MP Alaninyl-d4T-MP Metabolism->ala_d4T_MP Hydrolysis d4T_TP Stavudine Triphosphate (d4T-TP - Active Form) ala_d4T_MP->d4T_TP Phosphorylation RT HIV Reverse Transcriptase d4T_TP->RT Incorporation vRNA Viral RNA vRNA->RT Template vDNA Viral DNA (Incomplete) RT->vDNA Chain Termination Experimental_Workflow cluster_setup Phase 1: Model Generation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Isolate Human PBMCs P2 Engraft SCID Mice (i.p. injection) P1->P2 P3 Confirm Engraftment (Flow Cytometry for hCD45+) P2->P3 E1 Infect Mice with HIV-1 Isolate P3->E1 Humanized Mice Ready E2 Randomize into Groups (Control vs. Stampidine) E1->E2 E3 Daily Treatment (14-28 days) E2->E3 A1 Weekly Monitoring: - Plasma HIV-1 RNA (qPCR) - CD4+/CD8+ T-cell counts (Flow) E3->A1 Data Collection A2 Endpoint Analysis: - Harvest Tissues - Assess Tissue Viral Load A1->A2 A3 Evaluate Efficacy: Compare Viral Load & CD4 Counts A2->A3

References

Method

Feline Immunodeficiency Virus (FIV) as a Preclinical Model for Stampidine Efficacy and Safety Assessment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Feline Immunodeficiency Virus (FIV) infection in domestic cats serves as a valuable and naturally occurring ani...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Feline Immunodeficiency Virus (FIV) infection in domestic cats serves as a valuable and naturally occurring animal model for studying Human Immunodeficiency Virus (HIV) pathogenesis and for the preclinical evaluation of novel antiretroviral therapies.[1][2][3] FIV, a lentivirus like HIV, shares significant similarities in genomic structure, viral replication cycle, and the progressive immune dysfunction it causes, leading to an AIDS-like syndrome.[1][4][5] This document provides detailed application notes and experimental protocols for utilizing the FIV model in the study of Stampidine, a nucleoside reverse transcriptase inhibitor (NRTI).[4][6]

Stampidine (d4T), an aryl phosphate derivative of stavudine, has demonstrated potent antiretroviral activity against both HIV and FIV.[4][6][7] Studies in chronically FIV-infected cats have shown that Stampidine can significantly reduce viral loads and is generally well-tolerated, making the FIV model instrumental in its preclinical development.[6][8][9][10] These notes are intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy, safety, and pharmacokinetics of Stampidine and other potential antiretroviral agents.

Data Presentation: In Vivo Efficacy and Safety of Stampidine in FIV-Infected Cats

The following tables summarize quantitative data from key studies on the administration of Stampidine to chronically FIV-infected cats.

Table 1: Efficacy of Single Oral Bolus Dose of Stampidine [6][8]

Dosage (mg/kg)Number of CatsTherapeutic Response (≥1-log decrease in FIV load in PBMC)Onset of Response
5032/31-2 weeks
10033/31-2 weeks
Control - 0/3 -

Table 2: Efficacy of 4-Week Oral Stampidine Treatment (Twice Daily) [6][8]

Dosage (mg/kg/dose)Total Daily Dose (mg/kg)Number of CatsTherapeutic Response (≥1-log reduction in FIV load in PBMC)
255031/3
5010033/3
10020033/3
Placebo - 3 0/3

Table 3: Safety and Tolerability of Stampidine in FIV-Infected Cats [8]

Study TypeDosageDurationCumulative Dose (up to)Observed Side EffectsHistopathological Findings
Single Dose50 or 100 mg/kg1 day-No side effects reported.[6]No toxic lesions in 31 organs examined (at day 14).[8]
4-Week Treatment25-100 mg/kg/dose (twice daily)28 days8.4 g/kgGenerally well-tolerated. Sporadic nausea and vomiting, transient mild-to-moderate liver toxicity (elevated ALT) at higher doses.[8][9]No Stampidine-related toxic lesions in any of the organs examined.[8]

Experimental Protocols

Protocol 1: Induction of Chronic FIV Infection in Feline Subjects

This protocol outlines the procedure for establishing a chronic FIV infection in domestic cats for subsequent therapeutic studies.

Materials:

  • Specific Pathogen-Free (SPF) domestic cats (6-10 months old).[11]

  • FIV isolates (e.g., FIV-Petaluma, FIV-Bangston).[8]

  • Cell culture medium (e.g., RPMI 1640).

  • Fetal Bovine Serum (FBS).

  • Antibiotics (Penicillin-Streptomycin).

  • Interleukin-2 (IL-2).

  • FeT-J cells (feline T-cell line).[8]

  • Syringes and needles for inoculation.

  • Anesthesia as required for animal welfare.

Procedure:

  • Virus Stock Preparation: Propagate the desired FIV isolate in a susceptible cell line, such as FeT-J cells or peripheral blood mononuclear cells (PBMCs) from a donor cat. Culture the cells in a suitable medium supplemented with FBS, antibiotics, and IL-2.

  • Inoculation: Chronically infect cats by intravenous or intravaginal inoculation with cell-free virus or infected cells (e.g., 5 x 10³ to 5 x 10⁶ infected FeT-J cells).[8]

  • Confirmation of Infection: Allow at least 6 months for the infection to establish a chronic state.[8] Confirm infection status by detecting FIV antibodies in the blood using ELISA, Western blot, or immunofluorescence assays.[12][13] Viral load can be quantified using PCR.[14]

  • Acclimatization: House the chronically infected cats under standard laboratory conditions and allow for an acclimatization period before initiating any drug studies.

Protocol 2: Administration of Stampidine and Sample Collection

This protocol details the oral administration of Stampidine and the collection of peripheral blood for analysis.

Materials:

  • Stampidine (in powder or capsule form).

  • Gelatin capsules.

  • Pill gun or other oral dosing device.

  • Blood collection tubes (e.g., EDTA tubes).

  • Centrifuge.

  • Materials for plasma and PBMC isolation.

Procedure:

  • Dose Preparation: Prepare the required dose of Stampidine. For oral administration, the powder can be packed into hard gelatin capsules.[8]

  • Administration: Administer the Stampidine capsules orally to the cats, typically twice daily for chronic studies.[6][8] A placebo (empty gelatin capsules) should be administered to the control group.

  • Blood Collection: Collect peripheral blood samples via venipuncture at predetermined time points (e.g., baseline, weekly during treatment, and post-treatment).

  • Sample Processing:

    • Centrifuge a portion of the whole blood to separate plasma for pharmacokinetic analysis and viral RNA quantification.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the remaining blood using density gradient centrifugation (e.g., Ficoll-Paque) for proviral DNA quantification and immunological assays.

Protocol 3: Monitoring of Antiviral Efficacy

This protocol describes the methods for assessing the effectiveness of Stampidine in reducing FIV viral load.

1. Viral Load Quantification in PBMCs (Reverse Transcriptase Activity Assay):

  • Culture isolated PBMCs from treated and control cats.

  • Measure the reverse transcriptase (RT) activity in the culture supernatants at various time points. A significant decrease in RT activity in the treated group compared to the control group indicates antiretroviral efficacy.[8]

2. FIV p24 Antigen Assay:

  • A microdilution plate-based ELISA can be used to detect and quantify the FIV p24 core antigen in plasma or cell culture supernatants.[15][16] The sensitivity of this assay can be around 0.2 ng/ml.[15] A reduction in p24 levels signifies a decrease in viral replication.

3. Quantitative PCR (qPCR):

  • Proviral DNA in PBMCs: Extract DNA from isolated PBMCs. Use qPCR with FIV-specific primers and probes to quantify the number of proviral DNA copies.

  • Viral RNA in Plasma: Extract RNA from plasma samples. Perform reverse transcription followed by qPCR (RT-qPCR) to quantify the number of viral RNA copies. A reduction of ≥1-log in the viral load is considered a significant therapeutic response.[6]

Protocol 4: Immunological and Safety Monitoring

This protocol outlines the procedures for evaluating the immunological response and monitoring the safety of Stampidine treatment.

1. Immunophenotyping by Flow Cytometry:

  • Use fluorescently labeled monoclonal antibodies specific for feline CD4 and CD8 surface markers to stain PBMCs.

  • Analyze the stained cells using a flow cytometer to determine the absolute numbers and percentages of CD4+ and CD8+ T-lymphocytes. An increase in the absolute number of CD4+ T-cells can be an indicator of a positive therapeutic response.[8]

2. Clinical Chemistry and Hematology:

  • Perform routine blood tests at regular intervals to monitor for potential drug toxicity.

  • Hematology: Analyze complete blood counts (CBC) to check for signs of anemia or other hematological abnormalities.

  • Serum Chemistry: Measure liver enzymes (e.g., ALT) and kidney function markers to assess for organ toxicity.

3. Histopathology:

  • At the end of the study, perform a complete necropsy.

  • Collect a comprehensive set of tissues (e.g., 31 different organs as in reference studies) and fix them in formalin.[8]

  • Process the tissues for histopathological examination to identify any drug-related toxic lesions.[8]

Visualizations

FIV_Replication_Cycle Virus FIV Virion Attachment 1. Attachment & Receptor Binding (CD134 & CXCR4) Virus->Attachment Fusion 2. Fusion & Entry Attachment->Fusion Uncoating 3. Uncoating Fusion->Uncoating RT 4. Reverse Transcription (RNA -> dsDNA) Uncoating->RT Integration 5. Integration into Host Genome (Provirus) RT->Integration Transcription 6. Transcription (Provirus -> viral RNA) Integration->Transcription Translation 7. Translation (viral RNA -> Proteins) Transcription->Translation Assembly 8. Assembly & Budding Translation->Assembly Maturation 9. Maturation Assembly->Maturation NewVirion New FIV Virion Maturation->NewVirion Stampidine Stampidine (NRTI) Stampidine->RT Inhibits

Caption: FIV replication cycle and the therapeutic target of Stampidine.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (28 Days) cluster_post_treatment Post-Treatment & Analysis Infection Induce Chronic FIV Infection in SPF Cats Confirmation Confirm Infection (>6 months post-inoculation) ELISA/PCR Infection->Confirmation Baseline Collect Baseline Samples (Blood, PBMC) Confirmation->Baseline Dosing Oral Stampidine or Placebo (Twice Daily) Baseline->Dosing Monitoring Weekly Monitoring: - Blood Collection - Clinical Observation - Safety Panels Dosing->Monitoring Analysis Analyze Samples: - Viral Load (RT, qPCR) - Immunophenotyping (CD4/CD8) - Pharmacokinetics Monitoring->Analysis Necropsy Necropsy & Histopathology Analysis->Necropsy Logical_Relationship FIV_Model FIV Cat Model HIV_Analogy Analogy to HIV FIV_Model->HIV_Analogy provides Stampidine_Study Stampidine Studies FIV_Model->Stampidine_Study is used for Efficacy Efficacy Assessment (Viral Load Reduction) Stampidine_Study->Efficacy Safety Safety Assessment (Toxicity Profile) Stampidine_Study->Safety PK Pharmacokinetics Stampidine_Study->PK Preclinical_Data Preclinical Data Package Efficacy->Preclinical_Data Safety->Preclinical_Data PK->Preclinical_Data Clinical_Dev Clinical Development for HIV Preclinical_Data->Clinical_Dev informs

References

Application

Application Notes and Protocols for Assessing Stampidine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine is a novel aryl phosphate derivative of stavudine (STV), developed as a potent antiretroviral agent against human immunodeficiency v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine is a novel aryl phosphate derivative of stavudine (STV), developed as a potent antiretroviral agent against human immunodeficiency virus type 1 (HIV-1). As a prodrug, Stampidine is designed to overcome the rate-limiting step of stavudine's intracellular activation. Preclinical studies have indicated a favorable safety profile for Stampidine, demonstrating high potency against HIV-1, including multi-drug resistant strains, at concentrations that are not cytotoxic to host cells.[1] This document provides a detailed overview of the cell lines and protocols for assessing the in vitro cytotoxicity of Stampidine, enabling researchers to evaluate its therapeutic potential and safety profile.

Recommended Cell Lines for Cytotoxicity Assessment

The selection of appropriate cell lines is critical for a comprehensive assessment of a drug candidate's cytotoxicity. Based on the known mechanism of action of the parent compound, stavudine, and the intended therapeutic application of Stampidine, the following cell lines are recommended for in vitro cytotoxicity studies.

Human Peripheral Blood Mononuclear Cells (PBMCs): As the primary target cells for HIV-1 infection, PBMCs are the most relevant cell type for assessing the cytotoxicity of antiretroviral drugs. They provide a physiologically relevant model to determine the therapeutic index of Stampidine.

T-lymphoblastoid Cell Lines (e.g., CEM, MOLT-4): These immortalized cell lines are commonly used in HIV research and are suitable for high-throughput screening of antiviral efficacy and cytotoxicity. They provide a homogenous cell population for reproducible results.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2): The liver is a major site of drug metabolism. Therefore, assessing cytotoxicity in a liver-derived cell line like HepG2 is important to identify potential hepatotoxicity.

Adipocyte Cell Lines (e.g., 3T3-F442A): The parent compound, stavudine, has been associated with mitochondrial toxicity leading to lipodystrophy. Utilizing adipocyte cell lines can help in evaluating the potential for Stampidine to induce similar adverse effects.

Human Embryonic Kidney Cell Lines (e.g., HEK293): These cells are widely used in toxicology studies to provide a general indication of a compound's cytotoxicity.

Quantitative Cytotoxicity Data

A key aspect of preclinical assessment is the determination of the 50% cytotoxic concentration (CC50), which is the concentration of a compound that reduces the viability of a cell population by 50%. This value is then compared to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the target pathogen to calculate the selectivity index (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

Cell LineCompoundCC50 ValueReference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)Stampidine> 50 µM[1]
MOLT-4 (uninfected)Stavudine59.8 µM
MOLT-4/IIIB (HIV-1 infected)Stavudine2.2 µM

Note: The available literature to date provides limited public information on the CC50 values of Stampidine across a wide range of cell lines. The data for stavudine is included for comparative purposes and to guide cell line selection.

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate and culture primary human PBMCs for use in cytotoxicity assays.

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA) or Interleukin-2 (IL-2) (for T-cell stimulation, optional)

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer containing PBMCs to a new centrifuge tube.

  • Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well. If desired, stimulate T-cell proliferation by adding PHA or IL-2 to the culture medium.

MTT Assay for Cell Viability

Objective: To determine the effect of Stampidine on the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Stampidine stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of Stampidine in complete cell culture medium.

  • Add the diluted Stampidine solutions to the wells of the 96-well plate containing the cells. Include vehicle-only controls (cells treated with the same concentration of solvent used to dissolve Stampidine) and untreated controls (cells in medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells.

Materials:

  • Cells seeded in a 96-well plate

  • Stampidine stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Prepare and treat cells with serial dilutions of Stampidine as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit's instructions and determine the CC50 value.

Mechanism of Cytotoxicity and Signaling Pathways

The primary mechanism of cytotoxicity for stavudine, the parent compound of Stampidine, is through the inhibition of mitochondrial DNA polymerase γ. This leads to the depletion of mitochondrial DNA (mtDNA), impaired mitochondrial function, and can ultimately trigger apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assess 3. Cytotoxicity Assessment cluster_analyze 4. Data Analysis prep1 Select and Culture Cell Lines (e.g., PBMCs, CEM, HepG2) prep2 Seed Cells in 96-well Plates prep1->prep2 treat2 Treat Cells and Incubate (24-72 hours) prep2->treat2 treat1 Prepare Serial Dilutions of Stampidine treat1->treat2 assess1 MTT Assay (Metabolic Activity) treat2->assess1 assess2 LDH Assay (Membrane Integrity) treat2->assess2 assess3 Annexin V / PI Staining (Apoptosis) treat2->assess3 analyze1 Measure Absorbance/ Fluorescence assess1->analyze1 assess2->analyze1 assess3->analyze1 analyze2 Calculate % Viability/ Cytotoxicity analyze1->analyze2 analyze3 Determine CC50 Value analyze2->analyze3

Caption: A typical experimental workflow for assessing the cytotoxicity of Stampidine.

Stampidine's Intracellular Activation and Potential Cytotoxic Pathway

G cluster_entry Intracellular Conversion cluster_hiv Antiviral Action (Primary Target) cluster_mito Potential Cytotoxicity (Off-Target) cluster_apoptosis Apoptosis Regulation stampidine Stampidine ala_stv_mp Alaninyl-STV-monophosphate stampidine->ala_stv_mp Esterases stv_mp Stavudine Monophosphate (STV-MP) ala_stv_mp->stv_mp stv_dp Stavudine Diphosphate (STV-DP) stv_mp->stv_dp Thymidylate Kinase stv_tp Stavudine Triphosphate (STV-TP) stv_dp->stv_tp NDP Kinase hiv_rt HIV-1 Reverse Transcriptase stv_tp->hiv_rt Inhibition stv_tp->hiv_rt polg Mitochondrial DNA Polymerase γ stv_tp->polg Inhibition stv_tp->polg viral_dna Viral DNA Chain Termination hiv_rt->viral_dna mtdna_depletion mtDNA Depletion polg->mtdna_depletion mito_dysfunction Mitochondrial Dysfunction mtdna_depletion->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis bcl2 Bcl-2 (Anti-apoptotic) mito_dysfunction->bcl2 Downregulation? bax_bak Bax/Bak (Pro-apoptotic) mito_dysfunction->bax_bak Activation caspases Caspase Activation bcl2->bax_bak bax_bak->caspases

Caption: Intracellular activation of Stampidine and its potential off-target effects on mitochondria.

Conclusion

The available data suggest that Stampidine possesses a favorable in vitro safety profile, particularly in PBMCs, with a high selectivity index. The primary mechanism of potential cytotoxicity is likely inherited from its parent compound, stavudine, and involves the inhibition of mitochondrial DNA polymerase γ. The protocols outlined in this document provide a robust framework for researchers to further investigate the cytotoxicity of Stampidine in a variety of relevant cell lines. A comprehensive assessment using these methods will be crucial for the continued development of Stampidine as a promising antiretroviral therapeutic.

References

Method

Protocol for Testing Stampidine Against Drug-Resistant HIV Strains

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate]) is a novel aryl phosphate derivative of sta...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (Stavudine-5'-[p-bromophenyl methoxyalaninyl phosphate]) is a novel aryl phosphate derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI). It has demonstrated potent activity against a broad range of Human Immunodeficiency Virus Type 1 (HIV-1) isolates, including strains resistant to commonly used antiretroviral drugs.[1][2] This document provides detailed protocols for testing the efficacy of Stampidine against drug-resistant HIV-1 strains, including methodologies for determining its half-maximal inhibitory concentration (IC50), cytotoxicity (CC50), and for performing reverse transcriptase activity assays.

Mechanism of Action

Stampidine is a prodrug that is intracellularly converted to its active metabolite, alaninyl-stavudine-monophosphate. This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1] By incorporating into the growing viral DNA chain, it causes chain termination, thereby halting the replication of the virus.[3][4] Unlike its parent compound, stavudine, Stampidine's initial phosphorylation is independent of cellular thymidine kinase, which may contribute to its activity against certain resistant strains.[2]

Data Presentation

Table 1: In Vitro Antiviral Activity of Stampidine against Drug-Resistant HIV-1 Strains

HIV-1 Strain/IsolateGenotypic Resistance ProfileStampidine IC50 (nM)Zidovudine (AZT) IC50 (µM)Reference
NRTI-Resistant Isolates (n=20)2-5 Thymidine Analog Mutations (TAMs)8.7 ± 2.71.6 ± 0.3[1]
G190-65 TAMs2.8>10[1]
G704-25 TAMs3.2>10[1]
RT-MDRMulti-drug resistant laboratory strain--[1]
HIV-1 isolates with Q151M complexQ151MSensitive-[5]
HIV-1 isolates with 69 insertion complexT69S insertionSensitive-[5]
HIV-1 isolates with M184VM184VSensitive-[5]
HIV-1 isolates with L74VL74VSensitive-[5]
HIV-1 isolates with K65RK65RSensitive-[5]

Table 2: Cytotoxicity Profile of Stampidine

Cell LineAssay TypeStampidine CC50 (µM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)Not specified>50[5]

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication. A reduction in p24 levels in the presence of Stampidine indicates antiviral activity.

Materials:

  • HIV-1 p24 Antigen Capture ELISA Kit (commercial)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors[6]

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Drug-resistant HIV-1 strains

  • Stampidine

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • PBMC Preparation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[6]

    • Wash the cells and resuspend in complete RPMI 1640 medium.

    • Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days at 37°C in a 5% CO2 incubator.

    • After stimulation, wash the cells and resuspend in complete RPMI 1640 medium containing IL-2 (10 U/mL).

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of Stampidine in culture medium.

    • Add the diluted Stampidine to the wells in triplicate. Include a "no drug" virus control and a "no virus" cell control.

    • Infect the cells with a standardized amount of the drug-resistant HIV-1 strain.

    • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • p24 ELISA:

    • After the incubation period, collect the cell culture supernatants.

    • Perform the p24 antigen capture ELISA according to the manufacturer's protocol.[7][8] This typically involves:

      • Adding 25 µL of Disruption Buffer to each well of the ELISA plate.[7]

      • Adding 100 µL of standards and culture supernatants to the wells.[7]

      • Incubating the plate, followed by a series of washing steps.

      • Adding a biotinylated detector antibody, followed by incubation and washing.[3]

      • Adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation and washing.[3]

      • Adding a substrate solution (e.g., TMB or OPD) and incubating until color develops.[3]

      • Stopping the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the p24 concentration in each well using a standard curve.

    • Determine the percentage of viral inhibition for each Stampidine concentration compared to the virus control.

    • Calculate the IC50 value, the concentration of Stampidine that inhibits viral replication by 50%, using a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol determines the concentration of Stampidine that is toxic to host cells (CC50).

Materials:

  • PBMCs

  • Complete RPMI 1640 medium

  • Stampidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete medium.[9]

  • Compound Treatment:

    • Prepare serial dilutions of Stampidine in culture medium.

    • Add the diluted compound to the wells in triplicate. Include a "no drug" cell control.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Calculate the percentage of cell viability for each Stampidine concentration compared to the cell control.

    • Determine the CC50 value, the concentration of Stampidine that reduces cell viability by 50%, using a dose-response curve.

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the inhibitory effect of Stampidine on the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

  • Non-radioactive RT assay kit (ELISA-based, commercial)

  • Recombinant HIV-1 Reverse Transcriptase

  • Stampidine

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions, including reaction buffer, template/primer mix, and dNTP mix containing labeled dUTP.[10]

    • Prepare serial dilutions of Stampidine.

  • RT Reaction:

    • In a reaction tube or plate, combine the reaction mix, recombinant HIV-1 RT, and the diluted Stampidine.

    • Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA product.[2]

  • ELISA Detection:

    • Transfer the reaction products to a streptavidin-coated microplate.

    • Incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound reagents.

    • Add an anti-digoxigenin-peroxidase conjugate and incubate.

    • Wash the plate again.

    • Add a peroxidase substrate and incubate until color develops.

    • Stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of RT inhibition for each Stampidine concentration.

    • Determine the IC50 value for RT inhibition.

Mandatory Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Replication 4. Replication (Transcription & Translation) Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Release HIV_Virion HIV Virion HIV_Virion->Entry Infection Stampidine Stampidine (NRTI) Stampidine->ReverseTranscription Inhibits

Caption: HIV-1 Lifecycle and the Mechanism of Action of Stampidine.

Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound_Library Compound Library (e.g., Stampidine) Primary_Screening Primary Screening (p24 Antigen Assay) Compound_Library->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (MTT) & CC50 Determination Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity_Index RT_Assay Reverse Transcriptase Inhibition Assay Selectivity_Index->RT_Assay Lead Compound

Caption: Experimental Workflow for Antiviral Compound Screening.

References

Application

Application Notes and Protocols for the Synthesis of GMP-Grade Stampidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the techniques and protocols for the synthesis of GMP-grade Stampidine, an experimental nucleosi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the synthesis of GMP-grade Stampidine, an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] The information is intended to guide researchers and drug development professionals in establishing a robust and compliant manufacturing process for this promising therapeutic agent.

Stampidine, a derivative of stavudine (d4T), is designed to overcome the rate-limiting phosphorylation step of its parent drug.[1] The synthesis of GMP-grade Stampidine requires stringent control over raw materials, manufacturing processes, and purification methods to ensure the final product's safety, purity, and potency.

Chemical Synthesis Pathway

The synthesis of Stampidine involves a multi-step process starting from the commercially available nucleoside analog, stavudine. The key transformation is the phosphorylation of the 5'-hydroxyl group of stavudine with a substituted phosphonic acid derivative, followed by esterification. A plausible synthetic route is outlined below.

Stampidine_Synthesis_Pathway Stavudine Stavudine Intermediate1 Protected Stavudine Stavudine->Intermediate1 Protection of functional groups Intermediate2 5'-Phosphorylated Stavudine Derivative Intermediate1->Intermediate2 Phosphorylation Stampidine Stampidine Intermediate2->Stampidine Esterification & Deprotection

Caption: A high-level overview of the synthetic pathway for Stampidine from Stavudine.

Experimental Protocols

The following protocols are representative and would require optimization and validation within a GMP-compliant facility.

Protection of Stavudine

Objective: To protect reactive functional groups on stavudine to ensure selective phosphorylation at the 5'-hydroxyl position.

Materials:

  • Stavudine

  • Protecting agent (e.g., dimethoxytrityl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve stavudine in anhydrous pyridine in a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the protecting agent (e.g., dimethoxytrityl chloride) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the protected stavudine.

Phosphorylation and Esterification

Objective: To introduce the phosphonate group at the 5'-position and subsequently esterify it.

Materials:

  • Protected Stavudine

  • Phosphorylating agent (e.g., a substituted phosphonic dichloride)

  • Esterifying agent (e.g., L-alanine methyl ester hydrochloride)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Deprotection agent (e.g., Trichloroacetic acid)

Procedure:

  • Dissolve the protected stavudine in an anhydrous solvent under an inert atmosphere.

  • Add the phosphorylating agent and a suitable base, and stir at room temperature.

  • After the phosphorylation is complete (monitored by TLC or HPLC), add the esterifying agent and the coupling agent.

  • Stir the reaction mixture until the esterification is complete.

  • Filter the reaction mixture to remove any precipitated by-products.

  • Concentrate the filtrate and proceed with the deprotection step.

  • Treat the residue with a deprotection agent to remove the protecting group.

  • Purify the crude Stampidine using an appropriate method such as column chromatography or preparative HPLC.

Purification of Stampidine

Purification is a critical step to ensure the removal of process-related impurities and by-products. As Stampidine has diastereoisomers, their separation might be necessary depending on the therapeutic activity of individual isomers.[2]

Purification Techniques:

  • Fractional Crystallization: This method can be employed for the separation of diastereoisomers.[2] The crude Stampidine is dissolved in a suitable solvent system and allowed to crystallize under controlled temperature conditions. The differing solubilities of the diastereomers allow for their separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for separating closely related compounds like diastereomers.[2] A suitable chiral stationary phase and mobile phase are used to achieve separation.

GMP Considerations

The synthesis of GMP-grade Stampidine necessitates adherence to Good Manufacturing Practices at every stage.

GMP Aspect Key Considerations
Raw Material Control All starting materials, reagents, and solvents must be of high purity and sourced from qualified vendors. Comprehensive specifications and testing protocols should be in place for each material.
Process Control Critical process parameters (e.g., temperature, reaction time, pH) must be identified, monitored, and controlled to ensure batch-to-batch consistency. In-process controls (IPCs) should be implemented at critical steps.
Facility and Equipment The manufacturing facility must be designed and operated to prevent cross-contamination. All equipment must be properly calibrated, qualified, and maintained.
Purification and Impurity Profile A robust purification process must be in place to remove process-related impurities, residual solvents, and any unreacted starting materials. The impurity profile of the final Active Pharmaceutical Ingredient (API) must be thoroughly characterized and controlled within acceptable limits.
Quality Control and Assurance A comprehensive quality control system must be established for testing raw materials, intermediates, and the final product. Quality assurance provides oversight to ensure that all GMP requirements are met.
Documentation Detailed and accurate documentation, including batch records, standard operating procedures (SOPs), and validation reports, is essential for traceability and compliance.

GMP Manufacturing Workflow

GMP_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Final Final Product Handling Raw_Materials Raw Material Sourcing & QC Synthesis Chemical Synthesis Raw_Materials->Synthesis Crude_Purification Crude Product Isolation & Purification Synthesis->Crude_Purification Final_Purification Final Purification (e.g., HPLC, Crystallization) Crude_Purification->Final_Purification Drying Drying Final_Purification->Drying QC_Release Final QC Testing & Release Drying->QC_Release Packaging Packaging & Labeling QC_Release->Packaging

Caption: A generalized workflow for the GMP manufacturing of Stampidine.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of GMP-grade Stampidine. Actual data will vary based on the specific process and scale.

Parameter Target Value Analytical Method
Purity (API) ≥ 99.5%HPLC
Individual Impurity ≤ 0.10%HPLC
Total Impurities ≤ 0.50%HPLC
Residual Solvents Conforms to ICH Q3CGas Chromatography (GC)
Heavy Metals ≤ 20 ppmICP-MS
Assay 98.0% - 102.0%HPLC
Yield (Overall) > 40%-

Disclaimer: This document provides a general overview and representative protocols. The synthesis and manufacturing of GMP-grade active pharmaceutical ingredients should be conducted by trained professionals in a certified facility, adhering to all relevant regulatory guidelines. The provided protocols require optimization and validation.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Stampidine

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Stampidine, a promising anti-HIV agent. The described protocol is applicable for the determination of Stampidine in bulk pharmaceutical substances and finished dosage forms. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.

Introduction

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) and an aryl phosphate derivative of stavudine.[1] It has shown potent in vitro activity against various strains of HIV-1, including those resistant to other NRTIs.[2] As with any pharmaceutical agent, a reliable and validated analytical method is crucial for ensuring the quality, potency, and consistency of both the active pharmaceutical ingredient (API) and the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive protocol for the analysis of Stampidine using RP-HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water:Methanol (60:40 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature Ambient (25 °C)
Detection Wavelength 266 nm[3][4]
Run Time 10 minutes
Materials and Reagents
  • Stampidine reference standard

  • Methanol (HPLC grade)[3]

  • Water (HPLC grade)[3]

  • Stampidine tablets (or bulk powder)

  • 0.45 µm membrane filters

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Stampidine reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[5] Allow the solution to cool to room temperature and dilute to the mark with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to establish the calibration curve.

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 Stampidine tablets.[6]

  • Accurately weigh a portion of the powder equivalent to the average weight of one tablet and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of Stampidine.[5]

  • Allow the solution to cool and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[5]

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of Stampidine. The chromatograms indicated no interference from excipients at the retention time of Stampidine, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of Stampidine ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for Stampidine Analysis

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25313575
50627150
75940725
1001254300
1501881450
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 12540x + 300
Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of Stampidine standard was added to a placebo preparation, and the samples were analyzed. The percentage recovery was then calculated.

Table 3: Accuracy and Recovery Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%4039.899.599.6
4039.999.8
4039.899.5
100%5050.2100.4100.3
5050.1100.2
5050.2100.4
120%6059.899.799.8
6060.0100.0
6059.999.8
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a 50 µg/mL Stampidine solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days. The results are expressed as the percentage relative standard deviation (%RSD).

Table 4: Precision Data for Stampidine Analysis

Precision TypeConcentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
Repeatability (Intra-day) 506275403137.70.50
Intermediate Precision (Inter-day) 506281006909.11.10
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

Table 5: LOD and LOQ of the HPLC Method for Stampidine

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of Stampidine is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Methanol & Sonication A->C B Sample Weighing & Powdering B->C D Dilution to Final Concentration C->D E Filtration (0.45 µm) D->E F HPLC Injection (20 µL) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 266 nm G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Generation J->K validation_logic cluster_quantitative Quantitative Assurance cluster_qualitative Qualitative Assurance cluster_limits Sensitivity Method Validated HPLC Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Specificity Specificity (No Interference) Method->Specificity LOD LOD (S/N=3) Linearity->LOD LOQ LOQ (S/N=10) LOD->LOQ

References

Application

Long-Term In Vivo Efficacy of Stampidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine, an aryl phosphate derivative of stavudine, is a promising anti-human immunodeficiency virus (HIV) agent currently under development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine, an aryl phosphate derivative of stavudine, is a promising anti-human immunodeficiency virus (HIV) agent currently under development.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), it has demonstrated potent in vitro activity against a wide range of HIV-1 isolates, including those resistant to other NRTIs.[2][3] Preclinical in vivo studies have been crucial in establishing its safety profile and preliminary efficacy, paving the way for further clinical investigation.[1][4] This document provides a detailed overview of the methodologies for assessing the long-term in vivo efficacy of Stampidine and presents a summary of key preclinical findings.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Stampidine is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting further DNA synthesis and thus preventing the virus from replicating.

cluster_cell Host Cell Stampidine Stampidine (Prodrug) ActiveMetabolite Stampidine Triphosphate (Active Metabolite) Stampidine->ActiveMetabolite Intracellular Metabolism Viral_DNA Viral DNA Synthesis ActiveMetabolite->Viral_DNA Incorporation HIV_RNA HIV RNA HIV_RNA->Viral_DNA Reverse Transcription HIV_RT HIV Reverse Transcriptase HIV_RT->Viral_DNA Termination Chain Termination Viral_DNA->Termination

Caption: Mechanism of action of Stampidine in the host cell.

Preclinical In Vivo Efficacy Data

Long-term in vivo studies in various animal models have been conducted to evaluate the safety and antiviral activity of Stampidine. These studies have demonstrated a favorable safety profile and significant antiretroviral efficacy.

Table 1: Summary of Long-Term Toxicity Studies of Stampidine
Animal ModelRoute of AdministrationDurationCumulative DoseObserved ToxicityReference
MiceIntraperitoneal (i.p.) or Oral (p.o.)Up to 8 consecutive weeksUp to 6.4 g/kgNo detectable toxicity (gastrointestinal, hematologic, hepatotoxicity, neurotoxicity, or pancreas toxicity)[2]
RatsIntraperitoneal (i.p.)Not specified> 1 g/kgVery well tolerated without any toxicity[1]
DogsOral (p.o.)4 weeks (twice daily)Up to 8.4 g/kgVery well tolerated[3]
CatsOral (p.o.)4 weeks (twice daily)Up to 8.4 g/kgVery well tolerated[3]
Table 2: Summary of In Vivo Antiviral Efficacy of Stampidine
Animal ModelHIV StrainTreatment RegimenKey Efficacy EndpointOutcomeReference
Hu-PBL-SCID MiceNRTI-resistant clinical HIV-1 isolateNontoxic dose levelsAntiviral activityPotent in vivo anti-HIV activity[2]
FIV-infected CatsFeline Immunodeficiency Virus (FIV)Dose-dependent, twice dailyFIV load in peripheral blood mononuclear cells (PBMCs)≥1-log decrease in FIV load within 2 weeks[3]

Experimental Protocols

The following are detailed protocols for conducting long-term in vivo efficacy studies of Stampidine in a humanized mouse model and a feline model of immunodeficiency.

Protocol 1: Long-Term Efficacy Study in HIV-1 Infected Humanized Mice

1. Animal Model:

  • Severe Combined Immunodeficient (SCID) mice reconstituted with human peripheral blood lymphocytes (Hu-PBL-SCID).

2. Study Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate vehicle).

  • Group 2: Stampidine (low dose, e.g., 25 mg/kg/day).

  • Group 3: Stampidine (high dose, e.g., 50 mg/kg/day).

  • Group 4: Positive control (e.g., an established NRTI).

3. Experimental Procedure:

  • Week 0: Reconstitute SCID mice with human PBLs.

  • Week 2: Infect mice with a clinical isolate of NRTI-resistant HIV-1.

  • Week 4: Begin daily treatment with Stampidine, vehicle, or positive control via oral gavage or intraperitoneal injection.

  • Weeks 4-12: Monitor animal health, body weight, and clinical signs of disease.

  • Bi-weekly: Collect peripheral blood samples for viral load quantification (HIV-1 RNA) and immunophenotyping (CD4+ T cell counts).

  • Week 12: Euthanize animals and collect tissues (spleen, lymph nodes) for virological and immunological analysis.

4. Endpoints:

  • Primary: Change in plasma HIV-1 RNA levels from baseline.

  • Secondary:

    • Change in CD4+ T cell counts.

    • Viral load in tissues.

    • Emergence of drug resistance mutations in the HIV-1 reverse transcriptase gene.

cluster_workflow Experimental Workflow: Humanized Mouse Model start Start reconstitution Reconstitute SCID mice with human PBLs (Week 0) start->reconstitution infection Infect with NRTI-resistant HIV-1 (Week 2) reconstitution->infection treatment Initiate daily treatment (Week 4) infection->treatment monitoring Monitor health and collect blood samples (Weeks 4-12) treatment->monitoring euthanasia Euthanize and collect tissues (Week 12) monitoring->euthanasia analysis Analyze viral load, CD4+ counts, and resistance euthanasia->analysis end End analysis->end

Caption: Workflow for a long-term in vivo efficacy study in humanized mice.

Protocol 2: Long-Term Efficacy Study in FIV-Infected Cats

1. Animal Model:

  • Chronically Feline Immunodeficiency Virus (FIV) infected domestic cats.

2. Study Groups:

  • Group 1: Placebo control.

  • Group 2: Stampidine (dose-ranging cohorts).

3. Experimental Procedure:

  • Establish a colony of chronically FIV-infected cats with stable viral loads.

  • Administer Stampidine in gelatin capsules twice daily.

  • Monitor for any signs of toxicity and collect blood samples at baseline and at regular intervals (e.g., weekly or bi-weekly).

  • Quantify FIV proviral DNA in peripheral blood mononuclear cells (PBMCs).

4. Endpoints:

  • Primary: Change in FIV proviral DNA load in PBMCs from baseline.

  • Secondary:

    • Clinical assessment of FIV-related disease progression.

    • Complete blood counts and serum chemistry for safety assessment.

Conclusion

Stampidine has demonstrated a promising preclinical profile with significant in vivo antiviral activity against resistant HIV-1 strains and a favorable safety profile in multiple animal models.[2][3][4] The detailed protocols provided herein offer a framework for the continued evaluation of Stampidine's long-term efficacy and safety, which is essential for its further clinical development as a potential new therapeutic agent for HIV-infected patients.[1]

References

Method

Measuring Stampidine's Activity in Thymidine Kinase-Deficient Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine is a novel aryl phosphate derivative of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine is a novel aryl phosphate derivative of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] A critical step in the activation of stavudine is its phosphorylation to stavudine monophosphate, a reaction catalyzed by the cellular enzyme thymidine kinase (TK).[1] This dependence on TK can limit the efficacy of stavudine in cells with low or deficient levels of this enzyme, and the phosphorylation is often the rate-limiting step in its antiviral action.[1]

Stampidine has been specifically designed to overcome this limitation. As a prodrug, it is metabolized in a thymidine kinase-independent fashion, allowing it to exert its anti-HIV activity in cells with compromised TK activity.[1] This document provides detailed application notes and protocols for measuring the in vitro activity of Stampidine in thymidine kinase-deficient (TK-deficient) cells, a crucial step in evaluating its efficacy and potential advantages over traditional NRTIs.

Data Presentation

The following tables summarize the expected quantitative data from antiviral and cytotoxicity assays when comparing Stampidine and its parent compound, Stavudine, in TK-proficient and TK-deficient cell lines.

Table 1: Comparative Antiviral Activity of Stampidine and Stavudine

CompoundCell LineThymidine Kinase (TK) StatusIC₅₀ (nM)¹Fold Difference (TK-deficient vs. TK-proficient)
Stampidine CEMProficient~5N/A
CEM/TK-Deficient~2 ~2.5x more potent
Stavudine CEMProficient~250N/A
CEM/TK-Deficient>10,000>40x less potent

¹IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is representative and compiled from literature indicating Stampidine's enhanced potency in TK-deficient cells.[1]

Table 2: Comparative Cytotoxicity of Stampidine and Stavudine

CompoundCell LineThymidine Kinase (TK) StatusCC₅₀ (µM)²Selectivity Index (SI)³
Stampidine CEMProficient>100>20,000
CEM/TK-Deficient>100>50,000
Stavudine CEMProficient>100>400
CEM/TK-Deficient>100<10

²CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. ³Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI indicates a more favorable therapeutic window.

Signaling Pathways and Experimental Workflows

Stampidine Activation Pathway

Stampidine's mechanism of action bypasses the need for initial phosphorylation by thymidine kinase. It undergoes intracellular hydrolysis to form its active metabolites.

G Stampidine Stampidine (Prodrug) Hydrolysis Intracellular Hydrolases Stampidine->Hydrolysis Ala_STV_MP Alaninyl-Stavudine- Monophosphate Hydrolysis->Ala_STV_MP STV_MP Stavudine- Monophosphate Ala_STV_MP->STV_MP Further Metabolism STV_DP Stavudine- Diphosphate STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine- Triphosphate (Active Form) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase STV_TP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Culture TK-deficient (e.g., CEM/TK-) and TK-proficient (e.g., CEM) cells Antiviral_Assay Antiviral Activity Assay (p24 ELISA) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity_Assay Drug_Prep Prepare serial dilutions of Stampidine and Stavudine Drug_Prep->Antiviral_Assay Drug_Prep->Cytotoxicity_Assay IC50_Calc Calculate IC₅₀ values Antiviral_Assay->IC50_Calc CC50_Calc Calculate CC₅₀ values Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc CC50_Calc->SI_Calc G cluster_tk_proficient TK-Proficient Cells (e.g., CEM) cluster_tk_deficient TK-Deficient Cells (e.g., CEM/TK-) Stavudine_TK_plus Stavudine TK_plus Thymidine Kinase (Active) Stavudine_TK_plus->TK_plus Stampidine_TK_plus Stampidine Activation_plus Efficient Activation Stampidine_TK_plus->Activation_plus Bypasses TK TK_plus->Activation_plus Activity_plus High Antiviral Activity Activation_plus->Activity_plus Stavudine_TK_minus Stavudine TK_minus Thymidine Kinase (Inactive/Deficient) Stavudine_TK_minus->TK_minus Stampidine_TK_minus Stampidine Stampidine_Activation Efficient Activation (TK-Independent) Stampidine_TK_minus->Stampidine_Activation Bypasses TK Activation_minus Inefficient/No Activation TK_minus->Activation_minus Activity_minus Low/No Antiviral Activity Activation_minus->Activity_minus Stampidine_Activity High Antiviral Activity Stampidine_Activation->Stampidine_Activity

References

Application

Application of Stampidine in HIV Eradication Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Stampidine (STAMP), a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a compound of sig...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine (STAMP), a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a compound of significant interest in the field of HIV eradication research. As a derivative of stavudine (d4T), Stampidine is designed to bypass the rate-limiting step of thymidine kinase-dependent phosphorylation, a common mechanism of resistance to NRTIs. Beyond its potent antiretroviral activity against a wide range of HIV-1 strains, including those resistant to multiple drugs, Stampidine exhibits a unique dual mechanism of action that positions it as a candidate for further investigation in HIV cure strategies. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in exploring the potential of Stampidine in HIV eradication studies.

Mechanism of Action

Stampidine's primary mechanism of action is the inhibition of HIV reverse transcriptase, a critical enzyme for the conversion of viral RNA into DNA, thereby preventing the integration of the viral genome into the host cell's DNA. However, its potential in HIV eradication research stems from its secondary, and perhaps more profound, function as a potent epigenetic silencer of host HIV dependency factor (HDF) genes.

Stampidine has been shown to induce methylation of a network of HIV-responsive regulatory genes within T-cells. This epigenetic modification leads to the silencing of a distinct set of genes that encode for transcription factors and molecules involved in signal transduction. By down-regulating these critical host factors, Stampidine prevents HIV from hijacking the cellular machinery required for its replication, effectively disrupting the transcriptional networks that enable viral persistence. This epigenetic modulation of the host transcriptome suggests a potential role for Stampidine in controlling the latent HIV reservoir, a major barrier to a cure.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical safety data for Stampidine, providing a basis for experimental design.

Table 1: In Vitro Anti-HIV Activity of Stampidine

HIV-1 Strain/IsolateCell TypeIC50 (nM)Reference
HTLV-IIIBHuman Peripheral Blood Mononuclear Cells (PBMCs)Subnanomolar to nanomolar[1]
17 NRTI-resistant strainsHuman PBMCsMean ± SEM = 12.0 ± 3.2
20 NRTI-resistant clinical isolatesHuman PBMCsMean ± SE = 8.7 ± 2.7[1]
Non-B subtype clinical isolatesHuman PBMCsMean = 2.7

Table 2: Preclinical and Early Clinical Safety Profile of Stampidine

ParameterAnimal Model/StudyDoseObservationReference
Acute/Subacute ToxicityMice and RatsUp to 500 mg/kg (single dose)No detectable toxicity[1]
Chronic ToxicityMice and RatsUp to 6.4 g/kg (cumulative dose over 8 weeks)No detectable toxicity[1]
Maternal/Developmental ToxicityRabbits10 - 40 mg/kg/dayNo teratogenicity or toxicity[2]
Phase I Clinical TrialHumans5 - 25 mg/kg (single dose)No dose-limiting toxicity[2]

Experimental Protocols

The following protocols are adapted from standard methodologies in HIV research and can be used to evaluate the efficacy and mechanism of Stampidine.

Protocol 1: Determination of the 50% Inhibitory Concentration (IC50) of Stampidine in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the concentration of Stampidine required to inhibit HIV-1 replication by 50% in primary human PBMCs.

Materials:

  • Stampidine (stock solution in DMSO)

  • Cryopreserved human PBMCs from healthy donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R-10)

  • Phytohemagglutinin (PHA-P)

  • Recombinant human interleukin-2 (IL-2)

  • HIV-1 stock (e.g., NL4-3 or a clinical isolate)

  • 96-well flat-bottom culture plates

  • p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • PBMC Isolation and Stimulation:

    • Thaw cryopreserved PBMCs and isolate them using Ficoll-Paque PLUS density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in R-10 medium.

    • Stimulate the PBMCs with 2 µg/mL PHA-P in R-10 for 72 hours at 37°C in a 5% CO2 incubator.

    • After 72 hours, wash the cells and resuspend them in R-10 containing 20 U/mL IL-2.

  • Drug Dilution and Cell Plating:

    • Prepare serial dilutions of Stampidine in R-10 with IL-2. A typical starting concentration range would be from 100 nM down to 0.01 nM. Include a no-drug control (vehicle only).

    • Plate the stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Infection:

    • Add the HIV-1 stock to each well at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Include uninfected cell controls (no virus) and infected, untreated controls (virus, no drug).

  • Incubation and Supernatant Collection:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7 post-infection, carefully collect the culture supernatant from each well for p24 antigen analysis.

  • p24 Antigen ELISA:

    • Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each Stampidine concentration relative to the infected, untreated control.

    • Plot the percentage of inhibition against the log of the Stampidine concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Host Gene Expression in HIV-Infected T-Cells Treated with Stampidine

Objective: To evaluate the effect of Stampidine on the expression of host genes, particularly HIV dependency factors, in infected T-cells.

Materials:

  • Stampidine

  • HIV-1 permissive T-cell line (e.g., Jurkat or MT-4) or stimulated primary CD4+ T-cells

  • HIV-1 stock

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit

  • qPCR master mix and primers for target host genes (e.g., NF-κB subunits, cyclophilins, etc.) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Infection:

    • Culture the T-cell line or stimulated primary CD4+ T-cells in appropriate medium.

    • Infect the cells with HIV-1 at an MOI of 1.0.

    • After 2 hours, wash the cells to remove unbound virus.

  • Stampidine Treatment:

    • Resuspend the infected cells in fresh medium containing Stampidine at a concentration previously determined to be effective (e.g., 10x IC50) or a vehicle control.

    • Culture the cells for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using specific primers for the host genes of interest and the housekeeping gene.

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the Stampidine-treated samples to the vehicle-treated controls.

    • Analyze the fold change in gene expression to determine the impact of Stampidine on the host transcriptome.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of Stampidine in HIV research.

cluster_0 HIV Replication Cycle cluster_1 Stampidine Mechanism of Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Integrated Provirus HIV_DNA->Provirus Integration Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virions New HIV Virions Viral_Proteins->New_Virions Assembly & Budding Stampidine Stampidine RT_Inhibition Reverse Transcriptase Inhibition Stampidine->RT_Inhibition Epigenetic_Silencing Epigenetic Silencing of Host Genes Stampidine->Epigenetic_Silencing RT_Inhibition->HIV_DNA Blocks Epigenetic_Silencing->Provirus Suppresses Transcription

Caption: Dual mechanism of Stampidine against HIV replication.

cluster_0 Experimental Workflow: IC50 Determination isolate_pbmcs 1. Isolate & Stimulate PBMCs prepare_dilutions 2. Prepare Stampidine Dilutions isolate_pbmcs->prepare_dilutions infect_cells 3. Infect Cells with HIV-1 prepare_dilutions->infect_cells incubate 4. Incubate for 7 Days infect_cells->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant p24_elisa 6. Perform p24 ELISA collect_supernatant->p24_elisa analyze_data 7. Analyze Data & Calculate IC50 p24_elisa->analyze_data cluster_0 Proposed Signaling Pathway Modulation by Stampidine Stampidine Stampidine Epigenetic_Modulation Epigenetic Modulation (e.g., DNA Methylation) Stampidine->Epigenetic_Modulation Host_Gene_Silencing Silencing of Host Transcription Factor Genes Epigenetic_Modulation->Host_Gene_Silencing NFkB_Pathway Reduced NF-κB Activity Host_Gene_Silencing->NFkB_Pathway Downregulates HIV_Transcription HIV-1 LTR-driven Transcription Host_Gene_Silencing->HIV_Transcription Inhibits NFkB_Pathway->HIV_Transcription Activates Viral_Replication Reduced Viral Replication & Latency Promotion HIV_Transcription->Viral_Replication

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Stampidine Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Stampidine in in vitro assays, with a focus on overcoming solubility challenges....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Stampidine in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and why is its solubility a consideration for in vitro experiments?

A1: Stampidine is a potent experimental nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity.[1][2] Like many small molecule drug candidates, its efficacy in in vitro assays can be hampered by poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.

Q2: What is the recommended solvent for preparing a stock solution of Stampidine?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Stampidine. Commercial suppliers offer pre-made 10 mM solutions of Stampidine in DMSO, indicating good solubility at this concentration.[3][4]

Q3: My Stampidine solution, prepared in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the Stampidine stock solution dropwise into the pre-warmed (37°C) culture medium while vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.[5]

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[5]

  • Incorporate Gentle Warming or Sonication: If precipitation occurs after dilution, gentle warming of the solution to 37°C or brief sonication in a water bath can help redissolve the compound. However, be cautious as prolonged heat can degrade some compounds.[3]

  • Consider Solubility Enhancers: For particularly challenging assays, consider the use of solubility enhancers in your media. For example, the presence of serum proteins like albumin can help to keep hydrophobic compounds in solution.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1% is recommended to avoid cytotoxicity.[5] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without Stampidine, to account for any solvent effects.

Data Presentation: Stampidine Solubility

Solvent SystemAchievable Concentration (mg/mL)Achievable Concentration (mM)Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83≥ 1.52Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83≥ 1.52Clear Solution
10% DMSO, 90% Corn Oil≥ 0.83≥ 1.52Clear Solution
100% DMSO5.44 (for 10 mM solution)10Clear Solution

Note: The data for the mixed solvent systems indicates a minimum solubility, the saturation point may be higher. The 10 mM in DMSO is a commonly available stock concentration.[3][4]

Experimental Protocols

Protocol 1: Preparation of Stampidine Stock and Working Solutions

This protocol describes the preparation of a 10 mM Stampidine stock solution in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • Stampidine powder (Molar Mass: 544.29 g/mol )[2]

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh 5.44 mg of Stampidine powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution.[3] d. Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C. b. To prepare a 10 µM working solution, for example, perform a serial dilution. First, create an intermediate dilution by adding a small volume of the 10 mM stock to the pre-warmed medium. c. For the final dilution, add the intermediate dilution to the main volume of pre-warmed medium while gently vortexing. This ensures the final DMSO concentration remains low (e.g., ≤ 0.1%).

Protocol 2: In Vitro Anti-HIV and Cytotoxicity Assay for Stampidine

This protocol outlines a method to determine the anti-HIV efficacy (IC50) and cytotoxicity (CC50) of Stampidine in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • HIV-1 viral stock

  • Stampidine stock solution (10 mM in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, and IL-2)

  • 96-well cell culture plates

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Preparation: a. Isolate PBMCs from healthy donors. b. Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days. c. Wash the cells and resuspend them in complete RPMI-1640 medium with IL-2.

  • Anti-HIV Assay: a. Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well. b. Prepare serial dilutions of Stampidine in the culture medium and add them to the wells. c. Infect the cells with a known titer of HIV-1. Include a virus control (cells + virus, no drug) and a cell control (cells only). d. Incubate the plate at 37°C in a 5% CO2 incubator for 7 days. e. After incubation, measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA kit. f. Calculate the percentage of inhibition for each Stampidine concentration compared to the virus control and determine the IC50 value.

  • Cytotoxicity Assay: a. Seed the stimulated PBMCs in a separate 96-well plate as described above. b. Add the same serial dilutions of Stampidine to the wells. c. Incubate the plate at 37°C for 7 days. d. At the end of the incubation, add MTS reagent to each well and incubate for 2-4 hours. e. Measure the absorbance at 490 nm using a microplate reader. f. Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value.[6]

Mandatory Visualizations

HIV_Replication_Cycle HIV Reverse Transcription Pathway cluster_entry Cell Entry cluster_reverse_transcription Reverse Transcription cluster_integration Integration & Replication HIV_Virion HIV Virion Binding_Fusion Binding and Fusion HIV_Virion->Binding_Fusion gp120 binds CD4 Viral_Core Release of Viral Core into Cytoplasm Binding_Fusion->Viral_Core Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Synthesis of DNA strand RT Reverse Transcriptase (RT) (Target of Stampidine) RT->RNA_DNA_Hybrid ssDNA Single-Stranded DNA RNA_DNA_Hybrid->ssDNA RNA degradation dsDNA Double-Stranded Viral DNA ssDNA->dsDNA Synthesis of second DNA strand Nuclear_Import Import into Nucleus dsDNA->Nuclear_Import Integration Integration into Host DNA (Provirus) Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Assembly New Virus Assembly & Budding Transcription_Translation->Viral_Assembly

Caption: HIV Reverse Transcription Pathway targeted by Stampidine.

Troubleshooting_Workflow Troubleshooting Stampidine Precipitation Start Stampidine precipitates in aqueous medium Check_Stock Is stock solution (in 100% DMSO) clear? Start->Check_Stock Re-dissolve_Stock Re-dissolve stock. Use gentle warming or sonication. Check_Stock->Re-dissolve_Stock No Check_Dilution How was the dilution performed? Check_Stock->Check_Dilution Yes Re-dissolve_Stock->Check_Dilution Rapid_Dilution Rapid, single-step dilution? Check_Dilution->Rapid_Dilution Optimize_Dilution Use pre-warmed (37°C) media. Add stock dropwise with rapid mixing. Perform serial dilutions. Rapid_Dilution->Optimize_Dilution Yes Check_Final_Conc Is final Stampidine concentration too high? Rapid_Dilution->Check_Final_Conc No End Solution Clear Optimize_Dilution->End Lower_Conc Lower the final working concentration. Check_Final_Conc->Lower_Conc Yes Check_Solvent_Conc Is final DMSO concentration > 0.5%? Check_Final_Conc->Check_Solvent_Conc No Lower_Conc->End Adjust_Stock Prepare a more dilute stock to lower final DMSO %. Check_Solvent_Conc->Adjust_Stock Yes Check_Solvent_Conc->End No Adjust_Stock->End

Caption: Workflow for troubleshooting Stampidine precipitation.

References

Optimization

Stampidine Stability in Cell Culture Media: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Stampidine in cell culture media. Given that Stampidine is a prodrug desi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Stampidine in cell culture media. Given that Stampidine is a prodrug designed for enzymatic conversion, its stability in biological matrices like cell culture media supplemented with serum is a critical consideration for experimental design and data interpretation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to empower researchers to assess and manage Stampidine stability in their specific in vitro systems.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and why is its stability in cell culture media a concern?

Stampidine is an aryl phosphate derivative of stavudine (d4T), a nucleoside reverse transcriptase inhibitor. It is a prodrug, meaning it is designed to be metabolized into its active form within the cell. This inherent chemical property makes it susceptible to hydrolysis, a process that can be influenced by components in the cell culture media, particularly enzymes present in fetal bovine serum (FBS). Understanding its stability is crucial to ensure that the intended concentration of the active compound is maintained throughout an experiment, which is essential for obtaining accurate and reproducible results.

Q2: What are the primary factors that can affect Stampidine's stability in my experiments?

Several factors can influence the stability of Stampidine in a cell culture setting:

  • Enzymatic Degradation: Stampidine can be hydrolyzed by mammalian proteases and lipases.[1][2] These enzymes are abundant in fetal bovine serum (FBS), a common supplement in cell culture media.

  • pH of the Media: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can affect the rate of chemical hydrolysis.

  • Temperature: Storage and incubation temperatures play a significant role. Higher temperatures, such as the 37°C used for cell culture, will accelerate the rate of degradation compared to storage at 4°C or -20°C.

  • Media Composition: Components within the basal medium (e.g., DMEM, RPMI-1640) could potentially interact with Stampidine, although enzymatic degradation is the more prominent concern.[3][4]

Q3: Is there a recommended solvent for preparing Stampidine stock solutions?

For preparing stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to minimize premature hydrolysis. The stock solution should be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions in cell culture media immediately before use.

Q4: How long can I expect Stampidine to be stable in my cell culture media?

The stability of Stampidine in cell culture media is highly dependent on the specific experimental conditions, especially the concentration of FBS. Due to enzymatic activity in serum, the half-life of Stampidine at 37°C in media containing FBS may be a matter of hours. Without pre-existing quantitative data for your specific conditions, it is highly recommended to perform a stability study as outlined in the experimental protocol below.

Experimental Protocol: Assessing Stampidine Stability

This protocol provides a framework for researchers to determine the stability of Stampidine in their specific cell culture medium and conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify Stampidine from its potential degradation products.

Objective: To quantify the concentration of Stampidine in a chosen cell culture medium over a specified time course at a constant temperature.

Materials:

  • Stampidine powder

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (e.g., 37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Preparation of Stampidine Stock Solution:

    • Prepare a 10 mM stock solution of Stampidine in DMSO.

    • Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the Stampidine stock solution.

    • Spike pre-warmed (37°C) cell culture medium (with and without your standard FBS concentration) to a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare a sufficient volume to accommodate all time points.

  • Incubation and Sampling:

    • Place the Stampidine-spiked media into sterile tubes and incubate at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 500 µL) from each condition. The time=0 sample should be collected immediately after spiking.

  • Sample Processing:

    • Immediately after collection, centrifuge the samples to pellet any cellular debris if cells are present.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store samples at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate Stampidine from its parent compound (stavudine) and other potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.

    • Set the UV detector to a wavelength appropriate for Stampidine.

    • Inject the processed samples onto the HPLC system.

  • Quantification:

    • Prepare a standard curve by making serial dilutions of the Stampidine stock solution in the same cell culture medium at time 0.

    • Process these standards in the same way as the experimental samples.

    • Determine the concentration of Stampidine in the test samples by comparing their peak areas to the standard curve.

Data Presentation

Organize your quantitative data in a clear and structured table to facilitate comparison and analysis.

Time Point (Hours)Temperature (°C)Medium TypeFBS Concentration (%)Stampidine Concentration (µM)Percent Remaining (%)
037DMEM1010.0100
237DMEM10User DataUser Data
437DMEM10User DataUser Data
837DMEM10User DataUser Data
1237DMEM10User DataUser Data
2437DMEM10User DataUser Data
037RPMI-16401010.0100
237RPMI-164010User DataUser Data
437RPMI-164010User DataUser Data
837RPMI-164010User DataUser Data
1237RPMI-164010User DataUser Data
2437RPMI-164010User DataUser Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stampidine Stock in DMSO prep_working Spike Pre-warmed Media (e.g., to 10 µM) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling filter Filter Supernatant (0.22 µm) into HPLC Vial sampling->filter store Store at -80°C filter->store hplc HPLC Analysis store->hplc quant Quantify using Standard Curve hplc->quant

Experimental workflow for assessing Stampidine stability.

stability_factors cluster_factors Influencing Factors stampidine Stampidine Stability enzymes Enzymatic Activity (e.g., from FBS) stampidine->enzymes major impact temp Temperature stampidine->temp significant impact ph pH of Media stampidine->ph potential impact media_comp Media Components stampidine->media_comp less common impact

Factors influencing Stampidine stability in cell culture.

Troubleshooting Guide

Q: My HPLC results show a very rapid loss of Stampidine, even at early time points. What could be the cause?

A: This is likely due to the high enzymatic activity in the FBS. Consider the following:

  • Heat-inactivate the FBS: While this may reduce some growth-promoting factors, it can denature many enzymes and slow the degradation of Stampidine.

  • Reduce FBS concentration: If your cell line can tolerate it, a lower FBS percentage will reduce the concentration of degradative enzymes.

  • Use serum-free media: If applicable for your cell type, this would eliminate the primary source of enzymatic degradation.

  • Confirm with a no-FBS control: Always run a parallel experiment in media without FBS to distinguish between enzymatic and chemical hydrolysis.

troubleshooting_tree cluster_fbs Troubleshooting with FBS cluster_no_fbs Troubleshooting without FBS start Rapid loss of Stampidine observed q1 Is FBS present in the media? start->q1 a1_yes Yes q1->a1_yes High Probability a1_no No q1->a1_no Low Probability sol1 Consider heat-inactivating FBS a1_yes->sol1 sol2 Reduce FBS concentration a1_yes->sol2 sol3 Use serum-free media if possible a1_yes->sol3 sol4 Run a no-FBS control a1_yes->sol4 sol5 Check pH of the media a1_no->sol5 sol6 Verify incubation temperature a1_no->sol6 sol7 Investigate potential interactions with media components a1_no->sol7

Troubleshooting decision tree for Stampidine instability.

Q: I see a new peak appearing on my chromatogram as the Stampidine peak decreases. What is it?

A: This is likely a degradation product. Given that Stampidine is a prodrug of stavudine, the new peak could be stavudine itself or another metabolite. To confirm, you can:

  • Run a stavudine standard: If the retention time matches, you have identified one of the degradation products.

  • Use mass spectrometry (LC-MS): This can help to identify the molecular weight of the unknown peak and elucidate its structure.

Q: Can I prepare a large batch of Stampidine-containing media and store it?

A: This is not recommended. Due to its instability, especially in the presence of serum, Stampidine-containing media should be prepared fresh immediately before each experiment to ensure a consistent and known starting concentration.

References

Troubleshooting

Technical Support Center: Optimizing Stampidine Dosage for In vivo Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Stampidine dosage in in vivo animal studies...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Stampidine dosage in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and what is its mechanism of action?

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is a derivative of stavudine (d4T) designed to overcome the rate-limiting step of phosphorylation by thymidine kinase.[1][2] Stampidine enters host cells and is metabolized to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.[2][3]

Q2: What is a safe starting dose for Stampidine in mice?

Based on published studies, single intraperitoneal (i.p.) or oral (p.o.) bolus doses of Stampidine as high as 500 mg/kg have been shown to be well-tolerated in mice without detectable acute or subacute toxicity.[4][5] For longer-term studies, daily administration of 100 mg/kg has been used for up to 8 weeks without significant toxicity.[4] A dose-range finding study is always recommended for a new experimental setup.

Q3: What are the known active metabolites of Stampidine?

In vivo, Stampidine is metabolized to two primary active metabolites: alaninyl-stavudine-monophosphate (ala-d4T-MP) and stavudine (STV).[4][6][7] These metabolites have demonstrated favorable pharmacokinetic profiles and potent anti-HIV activity.[4]

Q4: Has Stampidine been tested in animal species other than mice?

Yes, Stampidine has been evaluated in rats, dogs, and cats.[6][7][8][9][10] It was found to be well-tolerated in these species as well, with studies in dogs and cats showing good tolerance at cumulative doses as high as 8.4 g/kg.[8][11][12]

Q5: What is the primary route of administration for Stampidine in animal studies?

Both oral (p.o.) and intraperitoneal (i.p.) routes of administration have been successfully used in animal studies with Stampidine.[4][5] Oral administration via gavage or addition to food has been shown to be effective.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Mortality - Acute Toxicity: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to dissolve or suspend Stampidine may be causing adverse effects. - Improper Administration: Errors in dosing or administration technique.- Immediately cease dosing and perform a necropsy to investigate the cause of death. - Review the dosing protocol and recalculate all dose volumes. - Conduct a vehicle-only control group to rule out vehicle toxicity. - Consider a dose de-escalation study to determine the Maximum Tolerated Dose (MTD).
No Observed Efficacy (e.g., no reduction in viral load) - Insufficient Dose: The dose may be too low to achieve therapeutic concentrations of the active metabolites. - Poor Bioavailability: The formulation or route of administration may result in poor absorption. - Drug Resistance: The viral strain used may be resistant to Stampidine. - Assay Variability: Issues with the viral load quantification assay.- Conduct a dose-escalation study to evaluate higher doses. - Perform pharmacokinetic studies to measure plasma concentrations of Stampidine and its active metabolites.[6][7] - Confirm the sensitivity of the viral strain to Stampidine in vitro.[2][13] - Validate the viral load assay and include appropriate positive and negative controls.
Significant Weight Loss in Animals (>15%) - Systemic Toxicity: The dose may be approaching the MTD. - Gastrointestinal Toxicity: Stampidine or the vehicle may be causing GI upset, leading to reduced food and water intake.- Monitor body weights more frequently. - Consider reducing the dose or the frequency of administration. - Ensure the formulation is palatable if administered orally. - Provide supportive care, such as supplemental nutrition and hydration.
Inconsistent Results Between Animals - Variability in Drug Metabolism: Individual differences in metabolism can lead to varying levels of active metabolites. - Inaccurate Dosing: Inconsistent administration technique. - Animal Health Status: Underlying health issues in some animals may affect drug response.- Ensure all animals are of a similar age and weight. - Standardize the dosing procedure and ensure all technicians are properly trained. - Perform a health screen on all animals before starting the study. - Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of Stampidine Tolerated Doses in Various Animal Species

Animal Species Route of Administration Maximum Tolerated Single Dose (mg/kg) Maximum Tolerated Cumulative Dose (g/kg) Reference
Mice (BALB/c, CD-1)i.p., p.o.5006.4[4][5]
Ratsi.p.>500>1[6][9]
Dogsp.o.1008.4[8]
Catsp.o.1008.4[8][11][12]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Stampidine in Mice

  • Animal Model: 6-8 week old BALB/c mice.

  • Groups: Assign mice to at least 4-5 dose groups (e.g., 10, 50, 100, 250, 500 mg/kg) and one vehicle control group (n=3-5 mice per group).

  • Formulation: Prepare Stampidine in a suitable vehicle (e.g., sterile saline or a solution appropriate for its solubility).

  • Administration: Administer a single dose via the desired route (i.p. or p.o. gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

    • Record body weights on Day 0 (pre-dose) and then daily.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

Mandatory Visualizations

Stampidine_Signaling_Pathway cluster_cell Host Cell cluster_virus HIV Replication Stampidine_ext Stampidine (Extracellular) Stampidine_int Stampidine (Intracellular) Stampidine_ext->Stampidine_int Cellular Uptake Ala_STV_MP ala-d4T-MP Stampidine_int->Ala_STV_MP Metabolism STV Stavudine (STV) Ala_STV_MP->STV STV_MP STV-Monophosphate STV->STV_MP Thymidine Kinase STV_DP STV-Diphosphate STV_MP->STV_DP Thymidylate Kinase STV_TP STV-Triphosphate (Active Form) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase STV_TP->RT Incorporation Viral_RNA Viral RNA Viral_DNA Viral DNA (Growing Chain) Viral_RNA->Viral_DNA Reverse Transcription Termination Chain Termination RT->Termination Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Study Objectives B Select Animal Model (e.g., HIV-infected mice) A->B C Prepare Stampidine Formulation B->C D Dose-Range Finding Study (Determine MTD) C->D E Efficacy Study: - Group Assignment - Dosing Regimen D->E Select optimal dose F In-life Monitoring: - Clinical Signs - Body Weight - Blood Sampling E->F G Endpoint Analysis: - Viral Load (qPCR) - Pharmacokinetics (LC-MS) F->G H Toxicity Assessment: - Histopathology - Clinical Pathology F->H I Data Analysis & Reporting G->I H->I Troubleshooting_Logic Start Unexpected Adverse Event or Lack of Efficacy Q1 Is there unexpected animal mortality? Start->Q1 A1 Cease Dosing Investigate Acute Toxicity Review Dosing Protocol Q1->A1 Yes Q2 Is there significant weight loss (>15%)? Q1->Q2 No End Optimize Protocol A1->End A2 Reduce Dose/Frequency Assess GI Toxicity Provide Supportive Care Q2->A2 Yes Q3 Is there a lack of efficacy? Q2->Q3 No A2->End A3 Increase Dose Conduct PK Studies Verify Viral Sensitivity Q3->A3 Yes Q3->End No A3->End

References

Optimization

Stampidine Preclinical Research Technical Support Center

Welcome to the technical support center for Stampidine preclinical research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stampidine preclinical research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their in vitro and in vivo experiments with Stampidine.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and how does it differ from stavudine (d4T)?

A1: Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) and a derivative of stavudine (d4T).[1] It is designed as an aryl phosphate derivative to bypass the initial, rate-limiting phosphorylation step that stavudine requires, which is dependent on cellular thymidine kinase.[1][2] This design allows Stampidine to be effective in cells with low levels of thymidine kinase and contributes to its potency against NRTI-resistant HIV-1 strains.[2]

Q2: What is the primary mechanism of action for Stampidine?

A2: Like other NRTIs, Stampidine's active metabolite acts as a chain terminator. After being metabolized to its triphosphate form, it is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. This incorporation prevents further DNA chain elongation, thus inhibiting viral replication.[3] Uniquely, Stampidine has also been shown to epigenetically modulate the host transcriptome, silencing the expression of certain host factors required for HIV replication.[1]

Q3: Is Stampidine active against HIV strains resistant to other NRTIs?

A3: Yes, extensive in vitro studies have demonstrated that Stampidine is highly potent against a wide range of NRTI-resistant HIV-1 isolates, including those with multiple thymidine analog mutations (TAMs) that confer resistance to zidovudine (AZT) and its parent compound, stavudine.[2][4][5][6] It has shown subnanomolar to low nanomolar IC50 values against these resistant strains.[5]

Q4: What are the known toxicities of stavudine (d4T) that I should be aware of when working with its analog, Stampidine?

A4: Stavudine is associated with significant mitochondrial toxicity, which can manifest as peripheral neuropathy, lactic acidosis, hepatic steatosis (fatty liver), and lipodystrophy.[7][8][9][10] While preclinical studies with Stampidine have shown a favorable safety profile with no detectable toxicity at high doses in several animal models, researchers should remain vigilant for any signs of these stavudine-associated toxicities.[11][12][13]

Q5: Which animal models have been successfully used for in vivo studies of Stampidine?

A5: Stampidine has been evaluated in several animal models, demonstrating a good safety and pharmacokinetic profile. These include mice (BALB/c, CD-1, and Hu-PBL-SCID), rats, dogs, and cats.[11][12][13][14] The Feline Immunodeficiency Virus (FIV)-infected cat model has also been used to show its in vivo antiretroviral activity.[15][16]

Troubleshooting Guides

In Vitro Assay Challenges

Problem 1: Higher than expected IC50 value for Stampidine against wild-type or resistant HIV-1 strains.

  • Possible Cause 1: Compound Integrity: The Stampidine stock solution may have degraded.

    • Suggested Action: Prepare a fresh stock solution from powder. Ensure proper storage conditions (as per manufacturer's instructions, typically frozen in a suitable solvent like DMSO).

  • Possible Cause 2: Cell Health: The health and metabolic state of the cell line (e.g., PBMCs, TZM-bl cells) can affect drug efficacy.

    • Suggested Action: Ensure cells are in the logarithmic growth phase and have high viability (>95%). Regularly check for mycoplasma contamination.[17]

  • Possible Cause 3: Viral Stock Quality: The titer or infectivity of the viral stock may be inconsistent.

    • Suggested Action: Re-titer the viral stock to ensure a consistent multiplicity of infection (MOI) is used in each experiment. Using a high MOI might necessitate higher drug concentrations.[18]

  • Possible Cause 4: Assay Reagents: Degradation of assay reagents, such as detection substrates (e.g., for luciferase or p24 ELISA), can lead to inaccurate readings.

    • Suggested Action: Use fresh reagents and include positive and negative controls to validate the assay performance.

Problem 2: Inconsistent results between experimental repeats.

  • Possible Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant variability.

    • Suggested Action: Ensure pipettes are properly calibrated. Use master mixes for reagents where possible to minimize well-to-well variation.

  • Possible Cause 2: Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable results.

    • Suggested Action: Ensure the cell suspension is homogenous before and during plating. Gently swirl the plate after seeding to ensure an even distribution of cells.[17]

  • Possible Cause 3: Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, affecting cell growth and compound concentration.

    • Suggested Action: Avoid using the outer wells for experimental conditions. Fill them with sterile media or water to maintain humidity within the plate.

In Vivo Model Challenges

Problem 3: No significant reduction in viral load in Hu-PBL-SCID mice treated with Stampidine.

  • Possible Cause 1: Suboptimal Drug Exposure: The dose or dosing frequency may be insufficient to maintain therapeutic concentrations of the active metabolite.

    • Suggested Action: Review the published pharmacokinetic data for Stampidine in mice.[11][13] Consider performing a pilot pharmacokinetic study to confirm plasma and tissue concentrations in your model. Ensure the formulation is appropriate for the route of administration (oral gavage, intraperitoneal injection).

  • Possible Cause 2: Poor Reconstitution of Human Cells: The level of human peripheral blood lymphocyte (PBL) engraftment in the SCID mice may be insufficient for robust viral replication.

    • Suggested Action: Confirm successful engraftment by measuring human CD45+ cells in the peripheral blood of the mice before viral challenge.

  • Possible Cause 3: Variability in Viral Challenge: Inconsistent viral inoculum can lead to high variability in baseline viral loads between animals.

    • Suggested Action: Use a well-titered viral stock for infection. Ensure precise administration of the viral challenge dose to each animal.

Problem 4: Observing unexpected toxicity in animal models (e.g., weight loss, lethargy).

  • Possible Cause 1: Vehicle Toxicity: The vehicle used to formulate Stampidine may be causing adverse effects.

    • Suggested Action: Include a vehicle-only control group in your study. If toxicity is observed in this group, a different, more biocompatible vehicle should be selected.

  • Possible Cause 2: Off-Target Effects/Mitochondrial Toxicity: Although Stampidine has a good reported safety profile, as a stavudine analog, the potential for mitochondrial toxicity should be considered, especially in long-term studies.[7][8]

    • Suggested Action: Monitor animals for signs of neuropathy (e.g., grip strength tests). At necropsy, collect tissues (liver, muscle, peripheral nerve) for histopathological analysis. Consider measuring lactate levels in plasma and assessing mitochondrial DNA content in relevant tissues.[19][20]

  • Possible Cause 3: Study Design Issues: High dosing volumes, stressful administration procedures, or other experimental factors can cause non-specific adverse effects.

    • Suggested Action: Refine handling and dosing procedures to minimize stress. Ensure dosing volumes are within recommended limits for the species and route of administration.

Data Presentation

Table 1: In Vitro Anti-HIV Activity of Stampidine vs. Zidovudine (ZDV)

HIV-1 Isolate TypeNumber of IsolatesMean IC50 (Stampidine)Mean IC50 (ZDV)Reference
NRTI-Resistant Primary Isolates208.7 ± 2.7 nM1.6 ± 0.3 µM[2]
Non-B Subtype Primary Isolates9Subnanomolar to low-nanomolarNot Reported[2]

Table 2: Summary of Stampidine Preclinical Safety Studies in Animals

Animal ModelRoute of AdministrationMaximum Tolerated Dose / DurationKey FindingsReferences
Mice (BALB/c, CD-1)Intraperitoneal (IP), Oral (PO)Single dose up to 500 mg/kg; Daily for 8 weeks (cumulative up to 6.4 g/kg)No detectable acute or subacute toxicity.[11][13]
RatsIntraperitoneal (IP)Cumulative dose > 1 g/kgVery well tolerated.[12]
DogsOral (capsules)25-100 mg/kg, twice daily for 4 weeksVery well tolerated.[2]
CatsOral (capsules)25-100 mg/kg, twice daily for 4 weeksVery well tolerated; no side effects.[15][16]
RabbitsNot Specified10-40 mg/kg/dayNo maternal, developmental, or teratogenicity observed.[14]

Experimental Protocols

Protocol 1: In Vitro Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

  • Infection: Wash the stimulated PBMCs and infect them with a pre-titered stock of HIV-1 at a specified MOI for 2-4 hours.

  • Drug Treatment: After infection, wash the cells to remove excess virus and resuspend them in fresh culture medium containing IL-2. Plate the cells in a 96-well plate.

  • Serial Dilution: Add serial dilutions of Stampidine (and control compounds like ZDV or stavudine) to the appropriate wells in triplicate. Include "virus control" (infected, untreated cells) and "cell control" (uninfected, untreated cells) wells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Endpoint Measurement: On day 7, collect the culture supernatants. Measure the level of viral replication by quantifying the p24 antigen concentration using a commercial ELISA kit.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Efficacy Study in Hu-PBL-SCID Mice

  • Animal Model: Use severe combined immunodeficient (SCID) mice.

  • Human Cell Reconstitution: Reconstitute the mice by intraperitoneal injection of approximately 10^7 human PBMCs from a seronegative donor.[11]

  • Engraftment Confirmation: After 2 weeks, confirm successful engraftment by flow cytometry analysis of peripheral blood for the presence of human CD45+ and CD4+ cells.

  • Viral Challenge: Anesthetize the engrafted mice and challenge them with an intraperitoneal injection of a patient-derived, NRTI-resistant HIV-1 isolate.[11]

  • Treatment Initiation: Begin treatment with Stampidine (e.g., daily by oral gavage or IP injection) and a vehicle control group one day after the viral challenge.

  • Monitoring: Monitor the animals daily for clinical signs of illness and record body weights regularly.

  • Treatment Duration: Continue treatment for a specified period, for example, 14 days.[11]

  • Endpoint Analysis: At the end of the study, collect blood via cardiac puncture to measure the plasma viral load (HIV-1 RNA) using a quantitative RT-PCR assay. Harvest spleens and other lymphoid tissues to quantify cell-associated virus.

  • Data Analysis: Compare the mean viral load in the Stampidine-treated groups to the vehicle control group to determine the in vivo antiretroviral efficacy.

Mandatory Visualizations

Stampidine_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., T-cell) cluster_hiv_rt HIV Reverse Transcription Stampidine Stampidine (Prodrug) Stampidine_in Stampidine Stampidine->Stampidine_in Cellular Uptake Hydrolysis Hydrolysis Stampidine_in->Hydrolysis Rapid Metabolite Alaninyl-STV-Monophosphate (Active Metabolite) Kinase2 Cellular Kinases Metabolite->Kinase2 d4T_TP Stavudine Triphosphate (d4T-TP) RT Reverse Transcriptase d4T_TP->RT Incorporation & Chain Termination Hydrolysis->Metabolite Kinase2->d4T_TP Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Blocked by d4T-TP

Caption: Metabolic activation pathway of Stampidine to its active form, which inhibits HIV reverse transcriptase.

Troubleshooting_Workflow start Inconsistent In Vitro Results (e.g., High IC50) check_compound Check Compound Integrity (Fresh Stock, Storage) start->check_compound check_cells Assess Cell Health (Viability, Mycoplasma) start->check_cells check_virus Verify Viral Stock (Titer, MOI) start->check_virus check_assay Review Assay Procedure (Pipetting, Controls) start->check_assay resolve Results Consistent? check_compound->resolve check_cells->resolve check_virus->resolve check_assay->resolve end_success Experiment Validated resolve->end_success Yes end_fail Further Investigation Needed (e.g., Resistance Sequencing) resolve->end_fail No

Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.

References

Troubleshooting

Troubleshooting unexpected results in Stampidine experiments

Welcome to the technical support center for Stampidine-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stampidine-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during experiments with Stampidine.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and what is its primary mechanism of action?

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV.[1] It is a derivative of stavudine (d4T) and is designed to bypass the rate-limiting initial phosphorylation step that can hinder the activity of stavudine.[1] Stampidine has a dual mechanism of action: it acts as a traditional NRTI by inhibiting the HIV reverse transcriptase enzyme, and it also epigenetically modulates the host's transcriptome, silencing the expression of genes that are essential for HIV replication.[1]

Q2: My anti-HIV assay shows lower than expected potency for Stampidine. What are the possible causes?

Several factors could contribute to lower than expected potency:

  • Reagent Quality: Ensure that the Stampidine stock solution is fresh and has been stored correctly. Stampidine solutions are typically stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).

  • Cell Health: The health and metabolic state of the cell line used can significantly impact the outcome of antiviral assays. Ensure cells are in the logarithmic growth phase and have a low passage number.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperatures, or reagent concentrations, can affect the results.

  • Viral Stock Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which may overwhelm the inhibitory capacity of the drug at lower concentrations.

Q3: I am observing significant cytotoxicity in my cell cultures at concentrations where Stampidine should be active. What should I investigate?

While Stampidine has a generally favorable preclinical safety profile, unexpected cytotoxicity can occur.[2][3][4] Consider the following:

  • Compound Solubility: Ensure that Stampidine is fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate concentrations and potential cytotoxicity.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve Stampidine, ensure the final concentration in the culture medium is well below the cytotoxic threshold for your cell line (typically <0.5%).

  • Mitochondrial Toxicity: As a derivative of stavudine, there is a theoretical potential for mitochondrial toxicity, especially in long-term experiments or in sensitive cell lines.[5] Consider performing a mitochondrial toxicity assay if you consistently observe cytotoxicity at low concentrations.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity and interfere with assay results. Regularly test your cell cultures for contamination.

Q4: Can Stampidine be used against NRTI-resistant HIV strains?

Yes, one of the key features of Stampidine is its potent activity against a broad range of NRTI-resistant HIV-1 isolates.[1] It has demonstrated subnanomolar to low nanomolar IC50 values against strains with multiple thymidine analog mutations (TAMs) and other resistance-conferring mutations.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments
Potential Cause Recommended Solution
Variability in Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated multichannel pipettes for cell seeding.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Reagent Instability Prepare fresh dilutions of Stampidine for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of reagents.
Inconsistent Viral Inoculum Use a consistent, pre-titered viral stock for all experiments. Thaw viral stocks immediately before use and keep on ice.
Issue 2: High Background Signal in Reverse Transcriptase (RT) Inhibition Assay
Potential Cause Recommended Solution
Contaminated Reagents Use nuclease-free water and reagents. Ensure a clean working environment to prevent contamination with exogenous nucleases or RT activity.
Suboptimal Washing Steps Increase the number and stringency of wash steps to remove unbound reagents and reduce background.
Non-specific Antibody Binding Include a blocking step in your protocol. Use a high-quality antibody specific for the detection tag (e.g., DIG).
Expired or Improperly Stored Kit Components Check the expiration dates of all assay components. Ensure they have been stored according to the manufacturer's instructions.
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the calculations for your stock solution and dilutions. Perform a dose-response curve with a wide range of concentrations.
Cell Line Sensitivity Different cell lines can have varying sensitivities to NRTIs. If possible, test Stampidine in a different, well-characterized cell line.
Mitochondrial Toxicity As Stampidine is a stavudine analog, consider potential mitochondrial effects.[5] Assess mitochondrial function using assays such as MTT or by measuring lactate production. Stavudine-related neuropathy is linked to mitochondrial toxicity.[6][7][8][9]
Assay-Specific Artifacts Some cytotoxicity assay reagents can interact with the test compound. Run appropriate controls, including the compound in cell-free wells, to check for interference.

Data Presentation

Table 1: In Vitro Anti-HIV Activity of Stampidine
HIV-1 Strain Resistance Profile IC50 (nM)
HTLV-IIIBWild-Type~1.0
Primary Clinical IsolatesWild-Type~2.0
NRTI-Resistant IsolatesMultiple TAMs8.7 (mean)
NNRTI-Resistant IsolatesVarious11.2 (mean)

Note: IC50 values can vary depending on the cell type and assay conditions.

Table 2: Preclinical Safety Profile of Stampidine
Parameter Finding Species
Acute Toxicity Well-tolerated at single doses up to 500 mg/kg.Mice, Rats
Subacute/Chronic Toxicity No detectable toxicity at cumulative doses up to 6.4 g/kg over 8 weeks.[10]Mice, Rats
Maternal/Developmental Toxicity No maternal toxicity, developmental toxicity, or teratogenicity observed at doses of 10-40 mg/kg/day.[3]Rabbits
In Vitro Cytotoxicity Specific CC50 values are not widely published, but Stampidine is reported to have a high selectivity index.Various Cell Lines

Experimental Protocols

Protocol 1: General Anti-HIV-1 p24 Antigen Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Plating: Seed susceptible target cells (e.g., PM1, TZM-bl, or fresh PBMCs) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of Stampidine in cell culture medium.

  • Infection: Add the diluted Stampidine to the cells, followed by a pre-titered amount of HIV-1 stock. Include appropriate controls: cells only (no virus, no drug), virus-infected cells (no drug), and a positive control drug (e.g., AZT).

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[11][12]

  • Data Analysis: Calculate the percent inhibition of p24 production for each Stampidine concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: General Colorimetric Reverse Transcriptase (RT) Inhibition Assay

This protocol is based on a commercially available colorimetric RT assay kit and can be adapted to test Stampidine.[13][14]

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions, including the reaction buffer, dNTP mix (containing DIG- and biotin-dUTP), and template/primer (e.g., poly(A) x oligo(dT)).

  • Assay Setup: In a reaction tube or well, combine the reaction buffer, dNTP mix, template/primer, and various dilutions of Stampidine.

  • Enzyme Addition: Add a known amount of recombinant HIV-1 RT to initiate the reaction. Include a "no enzyme" negative control and a "no inhibitor" positive control.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA product. Detect the incorporated DIG using an anti-DIG-peroxidase conjugate and a colorimetric substrate (e.g., TMB or ABTS).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each Stampidine concentration and determine the IC50 value.

Visualizations

Stampidine_Mechanism_of_Action cluster_virus HIV Life Cycle cluster_host Host Cell HIV_RNA HIV RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Integrated Provirus HIV_DNA->Provirus Integration Host_Factors Host Dependency Factors (HDFs) Host_DNA Host DNA Host_DNA->Host_Factors Gene Expression Stampidine Stampidine Stampidine->HIV_DNA Inhibits Reverse Transcriptase Stampidine->Host_Factors Epigenetically Silences HDF Genes

Caption: Dual mechanism of action of Stampidine.

Experimental_Workflow Start Start: Prepare Cells & Reagents Dose_Response Prepare Stampidine Serial Dilutions Start->Dose_Response Infection Infect Cells with HIV-1 in presence of Stampidine Dose_Response->Infection Incubation Incubate for 3-7 Days Infection->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay p24_Assay p24 Antigen Quantification Endpoint_Assay->p24_Assay Efficacy Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Endpoint_Assay->Cytotoxicity_Assay Toxicity Data_Analysis Calculate IC50 and CC50 p24_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for evaluating Stampidine efficacy.

Troubleshooting_Logic Start Unexpected Result Check_Potency Low Potency? Start->Check_Potency Check_Toxicity High Cytotoxicity? Start->Check_Toxicity Check_Potency->Check_Toxicity No Reagents Check Reagent Quality (Stampidine, Virus, Cells) Check_Potency->Reagents Yes Solubility Check Compound Solubility and Solvent Concentration Check_Toxicity->Solubility Yes Review_Protocol Review Protocol & Controls Check_Toxicity->Review_Protocol No Assay_Params Verify Assay Parameters (MOI, Incubation Time) Reagents->Assay_Params Assay_Params->Review_Protocol Contamination Test for Mycoplasma/ Bacterial Contamination Solubility->Contamination Mito_Tox Assess for Mitochondrial Toxicity Contamination->Mito_Tox Mito_Tox->Review_Protocol

Caption: A logical approach to troubleshooting common issues.

References

Troubleshooting

Technical Support Center: Optimizing Stampidine Delivery in Animal Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Stampidine in animal models. This resource offers detailed troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Stampidine in animal models. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key pharmacokinetic data to support your in vivo research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the administration and evaluation of Stampidine in animal models.

Formulation & Administration

Q1: What is a suitable vehicle for preparing Stampidine for oral (p.o.) and intraperitoneal (i.p.) administration in mice and rats?

A1: Stampidine is an aryl phosphate derivative of stavudine.[1][2] For in vivo studies, it can typically be formulated in simple aqueous vehicles. A common starting point is sterile saline or phosphate-buffered saline (PBS). If solubility is a concern, a small percentage of a co-solvent like DMSO can be used, followed by dilution with saline, but it is crucial to keep the final DMSO concentration low (typically <5%) to avoid vehicle-induced toxicity. Based on preclinical studies, Stampidine has been successfully administered orally and intraperitoneally without complex formulations.[1][3]

Q2: I am observing signs of distress in my mice after oral gavage with Stampidine. What could be the cause and how can I troubleshoot this?

A2: Distress after oral gavage is a common issue and may not be related to the compound itself, but rather the procedure.[4] Potential causes and troubleshooting steps are outlined below:

  • Improper Gavage Technique: Incorrect needle placement can cause esophageal trauma, perforation, or accidental administration into the trachea, which can be fatal.[5][6]

    • Solution: Ensure proper training on oral gavage techniques. Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.[6] The animal should be properly restrained to ensure the head and body are in a straight line during administration. Do not force the needle; it should pass smoothly down the esophagus.

  • Animal Stress: The restraint and procedure itself can induce significant stress, leading to increased plasma corticosterone levels which can be a confounding experimental variable.[4]

    • Solution: Handle animals gently and acclimatize them to handling before the experiment. Work efficiently to minimize restraint time. Some studies suggest that coating the gavage needle with sucrose can reduce procedural stress.[4]

  • High Dosing Volume: Excessive volume can lead to reflux and aspiration.

    • Solution: Adhere to recommended maximum oral gavage volumes. For mice, this is typically 10 mL/kg. If a higher dose of Stampidine is needed, consider preparing a more concentrated formulation if solubility allows.

Q3: My intravenous (i.v.) tail vein injection is failing (e.g., hematoma, subcutaneous leakage). What can I do to improve my success rate?

A3: Intravenous injection via the tail vein in rodents requires skill and practice.[7][8] Here are some tips for improvement:

  • Vein Dilation: The lateral tail veins can be difficult to visualize.

    • Solution: Warm the animal's tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes to induce vasodilation.[8][9]

  • Proper Restraint: The animal must be securely restrained to prevent movement.

    • Solution: Use a well-designed rodent restrainer that is appropriate for the animal's size.[7] This minimizes stress and prevents injury to the animal and the researcher.

  • Needle and Technique:

    • Solution: Use a small gauge needle (e.g., 27-30G). Insert the needle parallel to the vein at a shallow angle with the bevel facing up.[10] A small "flash" of blood in the needle hub upon entry can confirm correct placement.[9] Inject the formulation slowly and observe for any signs of swelling at the injection site, which would indicate leakage.[9]

Pharmacokinetics & Efficacy

Q4: I am not observing the expected therapeutic effect of Stampidine in my HIV-infected humanized mouse model. What are the potential reasons?

A4: A lack of efficacy can be due to several factors, from drug delivery to the experimental model itself. Consider the following:

  • Sub-therapeutic Dose: The dose administered may not be sufficient to achieve the necessary therapeutic concentrations. Stampidine has shown potent in vivo anti-HIV activity in Hu-PBL-SCID mice at various dose levels.[1]

    • Solution: Review published literature to ensure your dosing regimen is appropriate.[1][2] Consider performing a dose-response study to determine the optimal dose for your specific model. A pilot pharmacokinetic (PK) study to measure plasma concentrations of Stampidine and its active metabolites can confirm adequate exposure.[3]

  • Poor Bioavailability: If administering orally, the drug may not be well absorbed.

    • Solution: Preclinical data shows that micromolar plasma concentrations of active metabolites are rapidly achieved after both parenteral and oral administration of Stampidine.[1] However, bioavailability can be influenced by the formulation and the physiological state of the animal. An initial PK study comparing i.v. and p.o. administration will determine the absolute oral bioavailability.

  • Rapid Metabolism and Clearance: The drug might be cleared from circulation before it can exert its effect.

    • Solution: Stampidine is designed to be metabolized into its active form.[2] Pharmacokinetic studies are essential to understand its half-life and exposure profile in your model.[11][12] If clearance is too rapid, a different dosing frequency (e.g., twice daily) or a continuous delivery method (e.g., osmotic mini-pumps) might be necessary.[13]

Q5: How do I interpret the pharmacokinetic data after administering Stampidine?

A5: Key pharmacokinetic parameters help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Stampidine.[14]

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • F% (Bioavailability): The fraction of an orally administered dose that reaches systemic circulation. It is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.[15]

Interpreting these values will indicate if the drug is being absorbed effectively, how long it remains in circulation, and whether the exposure is sufficient to expect a therapeutic effect.[16]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic and tolerability data for Stampidine gathered from published preclinical studies.

Table 1: Tolerability of Stampidine in Rodents

Animal Model Administration Route Maximum Tolerated Dose (Single) Chronic Dosing Regimen Observations Reference
BALB/c & CD-1 Mice Intraperitoneal (i.p.) 500 mg/kg Daily for 8 weeks (up to 6.4 g/kg total) No detectable acute or subacute toxicity [1][2]
BALB/c & CD-1 Mice Oral (p.o.) 500 mg/kg Daily for 8 weeks (up to 6.4 g/kg total) No detectable acute or subacute toxicity [1][2]

| Rats | Intraperitoneal (i.p.) | > 1 g/kg (cumulative) | N/A | Very well tolerated |[3] |

Table 2: Pharmacokinetic Profile of Stampidine in Mice

Dose & Route Cmax (Peak Plasma Concentration) Tmax (Time to Peak) Key Metabolites Detected Observations Reference
100 mg/kg (p.o.) Micromolar concentrations < 1 hour Active STAMP metabolite Concentrations maintained for > 4 hours [1]

| 25-50 mg/kg (i.p.) | Micromolar concentrations | Rapid | ala-STV-MP, STV | Therapeutic concentrations achieved rapidly |[3] |

Experimental Protocols & Methodologies

Protocol 1: Oral Gavage Administration in Mice

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head. Ensure the body and neck are held in a straight line.

  • Needle Insertion: Use a 20-22G flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Confirm Placement: The needle should pass with minimal resistance. If the animal struggles excessively or if you feel resistance, withdraw and start again. Do not rotate the needle.

  • Substance Administration: Once the needle is in place, slowly administer the pre-determined volume of the Stampidine formulation.[6]

  • Withdrawal & Observation: Administer the full dose before smoothly withdrawing the needle. Return the animal to its cage and monitor for any signs of respiratory distress or adverse reactions for a few minutes.[6]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Vein Identification: Identify one of the lateral tail veins. Swab the area with an alcohol wipe to clean the site and improve visualization.

  • Needle Insertion: Using a 27-30 gauge needle attached to a syringe containing the Stampidine formulation, approach the vein at a shallow angle (~15-20 degrees) with the bevel facing upwards.

  • Confirm Placement: Carefully insert the needle into the vein. A small flash of blood in the needle hub may be visible upon successful entry.

  • Substance Administration: Inject the solution slowly and steadily. Watch for any blebbing under the skin, which indicates the injection is subcutaneous. If this occurs, stop, withdraw the needle, and re-attempt at a more proximal site.

  • Withdrawal & Hemostasis: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

Protocol 3: Assessing Oral Bioavailability

  • Study Design: Use a parallel group or crossover design.[15]

    • Group 1 (IV): Administer Stampidine intravenously at a specific dose (e.g., 10 mg/kg).

    • Group 2 (PO): Administer Stampidine orally at a higher dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., saphenous vein, submandibular bleed).[15]

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation in heparinized tubes) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Stampidine and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time for each animal. Calculate the Area Under the Curve (AUC) for both the IV and PO groups using the trapezoidal rule.[11]

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:[15]

    • F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Compound Stampidine Powder Vehicle Select Vehicle (e.g., Saline, PBS) Compound->Vehicle Formulation Prepare Dosing Solution Vehicle->Formulation Dose Administer Dose Formulation->Dose Animal Select Animal Model (e.g., Mouse, Rat) Route Choose Route (p.o., i.p., i.v.) Animal->Route Route->Dose Sampling Collect Blood Samples (Serial Timepoints) Dose->Sampling Analysis LC-MS Bioanalysis Sampling->Analysis PK Calculate PK Parameters (AUC, Cmax, t½) Analysis->PK Efficacy Assess Efficacy (e.g., Viral Load) PK->Efficacy

Caption: Workflow for a typical pharmacokinetic study of Stampidine.

G cluster_delivery Drug Delivery Issues cluster_pk Pharmacokinetic Issues cluster_solutions Potential Solutions start Issue: Lack of Efficacy check_dose Is the dose sufficient? Review literature. start->check_dose check_route Is the administration route appropriate? start->check_route check_formulation Is the formulation stable and soluble? start->check_formulation run_pk Conduct Pilot PK Study check_dose->run_pk increase_dose Increase Dose or Dosing Frequency check_dose->increase_dose check_route->run_pk change_route Switch to IV/IP Route check_route->change_route check_formulation->run_pk optimize_formulation Optimize Formulation Vehicle check_formulation->optimize_formulation low_exposure Result: Low Exposure (AUC) run_pk->low_exposure rapid_clearance Result: Rapid Clearance (short t½) run_pk->rapid_clearance low_exposure->increase_dose low_exposure->change_route rapid_clearance->increase_dose

Caption: Troubleshooting logic for addressing sub-optimal efficacy.

G Stampidine Stampidine (Prodrug) Metabolism Intracellular Hydrolases Stampidine->Metabolism AlaSTVMP Alaninyl-STV-Monophosphate (Active Metabolite) Metabolism->AlaSTVMP Kinases Cellular Kinases AlaSTVMP->Kinases STV_TP Stavudine Triphosphate (Bioactive Form) Kinases->STV_TP RT HIV Reverse Transcriptase STV_TP->RT Inhibition Inhibition of Viral Replication RT->Inhibition

Caption: Simplified metabolic activation pathway of Stampidine.

References

Optimization

Addressing variability in Stampidine antiviral assay results

Welcome to the Technical Support Center for Stampidine antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues enc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stampidine antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during in vitro experiments with Stampidine.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and what is its primary mechanism of action?

A1: Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV).[1] It is a derivative of stavudine (d4T) and is designed to bypass the rate-limiting initial phosphorylation step that can limit the activity of stavudine.[1] Stampidine is thought to act by being metabolized within the cell to its active triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination and halting viral replication. In addition to this direct antiviral effect, Stampidine has been shown to epigenetically modulate the host transcriptome, which may contribute to its overall antiretroviral activity.[1]

Q2: What are the typical in vitro IC50 values for Stampidine against HIV-1?

A2: Stampidine has demonstrated potent in vitro activity against a wide range of HIV-1 isolates, including those resistant to other NRTIs, with IC50 values typically in the subnanomolar to low nanomolar range.[1][2][3][4]

Q3: How should I prepare and store Stampidine for in vitro assays?

Q4: What are the most common assays used to determine the antiviral activity of Stampidine?

A4: Common assays to evaluate the anti-HIV activity of Stampidine include:

  • p24 Antigen Capture ELISA: This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.[5][6]

  • Luciferase Reporter Gene Assays: These assays utilize HIV-1 molecular clones that contain a luciferase reporter gene. The level of luciferase expression is proportional to viral gene expression and replication.[7][8][9][10]

  • Cytotoxicity Assays (e.g., MTT, XTT): These are performed in parallel with antiviral assays to determine the concentration of Stampidine that is toxic to the host cells (CC50). This is crucial for calculating the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.[11][12]

Troubleshooting Guides

High Variability in Replicate Wells

Question: I am observing significant variability in my results between replicate wells for the same Stampidine concentration. What could be the cause?

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. After plating, gently swirl the plate in a figure-eight motion to promote even cell distribution.[13]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. Change pipette tips for each replicate to avoid carryover.[13]
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and Stampidine. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental samples.[13]
Compound Precipitation Stampidine may precipitate at higher concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. If observed, you may need to adjust the stock concentration or the dilution scheme.
Inconsistent Viral Input Ensure the viral stock is properly titered and use a consistent multiplicity of infection (MOI) for all wells. Perform a new titration of the viral stock if it has been stored for a long time or subjected to multiple freeze-thaw cycles.
Sub-optimal Antiviral Activity (Higher than expected IC50)

Question: The inhibitory effect of Stampidine in my assay is weaker than what has been reported. What are the potential reasons?

Possible Cause Recommended Solution
Degradation of Stampidine Prepare fresh dilutions of Stampidine for each experiment from a properly stored, aliquoted stock. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data is limited, it is good practice to minimize the time the compound is in diluted, aqueous solutions.
High Viral Titer (MOI) An excessively high MOI can overwhelm the inhibitory capacity of the compound. Ensure your viral stock is accurately titered and consider using a lower MOI.
Cell Health and Passage Number Use healthy, actively dividing cells. High-passage number cells can exhibit altered morphology, growth rates, and susceptibility to viral infection.[14][15] It is recommended to use cells within a consistent and low passage range for all experiments.
Development of Viral Resistance If using a laboratory-adapted viral strain, it may have developed resistance over time. Use a low-passage, sequenced viral stock. While Stampidine is effective against many resistant strains, it's important to know the genetic background of your virus.[16][17][18]
Suboptimal Incubation Time Optimize the incubation time for the assay. For some NRTIs, pre-incubation with the cells before adding the virus may be necessary to allow for cellular uptake and metabolism.
High Background Signal in Assays

Question: I am getting a high background signal in my control wells, which is affecting the accuracy of my results. How can I address this?

Possible Cause Recommended Solution
p24 ELISA: Non-specific Binding Ensure proper blocking of the ELISA plate. Use the recommended wash buffer and perform the specified number of washes between steps to remove unbound reagents.[6][19]
Luciferase Assay: Reagent Contamination or Autoluminescence Use fresh, high-quality luciferase reagents. Some compounds can be autofluorescent or interfere with the luciferase enzyme. Run a control with Stampidine in the absence of cells to check for direct effects on the assay reagents.[13]
Cellular Autofluorescence (in GFP-based assays) Use appropriate negative controls (uninfected/untransfected cells) to set the baseline fluorescence. Ensure the plate reader is using the correct filter sets.[13]
Mycoplasma Contamination Mycoplasma contamination can affect cell metabolism and viral replication, leading to inconsistent results. Regularly test your cell cultures for mycoplasma.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Stampidine

HIV-1 Isolate Type Number of Isolates Mean IC50 (nM) ± SE Reference Compound (Mean IC50) Reference
Non-B Subtype Clinical Isolates91.7 ± 0.7Stavudine (240 ± 7 nM), Zidovudine (3.8 ± 0.1 nM)[20]
NRTI-Resistant Clinical Isolates208.7 ± 2.7Zidovudine (1.6 ± 0.3 µM)[20]

Note: SE = Standard Error. IC50 values can vary depending on the specific viral isolate, cell type, and assay conditions used.

Experimental Protocols

Protocol 1: HIV-1 Antiviral Assay using p24 Antigen Quantification
  • Cell Seeding: Seed susceptible target cells (e.g., TZM-bl, MT-4, or activated PBMCs) into a 96-well plate at a pre-determined optimal density.

  • Compound Preparation: Prepare serial dilutions of Stampidine in cell culture medium. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Infection: Add the diluted Stampidine to the cells, followed by the addition of a pre-titered HIV-1 stock at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days.

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[5][21]

  • Data Analysis: Calculate the percentage of viral inhibition for each Stampidine concentration relative to the "virus only" control. Determine the 50% inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed the same target cells used in the antiviral assay into a 96-well plate at the same density.

  • Compound Addition: Add serial dilutions of Stampidine to the wells, mirroring the concentrations used in the antiviral assay. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.[11]

  • MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]

  • Solubilization: Add a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Stampidine concentration relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response curve.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Target Cells in 96-well Plate Add_Compound 4. Add Stampidine to Cells Cell_Seeding->Add_Compound Compound_Dilution 2. Prepare Serial Dilutions of Stampidine Compound_Dilution->Add_Compound Virus_Prep 3. Prepare Virus Inoculum Add_Virus 5. Add Virus to Cells Virus_Prep->Add_Virus Add_Compound->Add_Virus Incubate 6. Incubate for 3-7 Days Add_Virus->Incubate Collect_Supernatant 7. Collect Supernatant Incubate->Collect_Supernatant p24_ELISA 8. Perform p24 ELISA Collect_Supernatant->p24_ELISA Data_Analysis 9. Calculate IC50 p24_ELISA->Data_Analysis

Caption: Workflow for a p24-based Stampidine antiviral assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Target Cells in 96-well Plate Add_Compound 3. Add Stampidine to Cells Cell_Seeding->Add_Compound Compound_Dilution 2. Prepare Serial Dilutions of Stampidine Compound_Dilution->Add_Compound Incubate 4. Incubate for Same Duration as Antiviral Assay Add_Compound->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 2-4 Hours Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance 8. Measure Absorbance Solubilize->Read_Absorbance Data_Analysis 9. Calculate CC50 Read_Absorbance->Data_Analysis

Caption: Workflow for an MTT-based cytotoxicity assay.

Stampidine_MoA cluster_cell Host Cell Stampidine_in Stampidine (Extracellular) Stampidine_cell Stampidine (Intracellular) Stampidine_in->Stampidine_cell Cellular Uptake Metabolism Intracellular Metabolism Stampidine_cell->Metabolism Stampidine_TP Stampidine Triphosphate (Active Form) Metabolism->Stampidine_TP RT HIV Reverse Transcriptase Stampidine_TP->RT Incorporation Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes Chain_Termination Chain Termination RT->Chain_Termination Inhibition Viral_DNA->Chain_Termination

References

Troubleshooting

Technical Support Center: Scaling Up Stampidine Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of Stampidine, this technical support center provides essential guidance on overcoming common challenges encountered during scale-u...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Stampidine, this technical support center provides essential guidance on overcoming common challenges encountered during scale-up. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Troubleshooting Guide

Scaling up any chemical synthesis presents a unique set of challenges. For Stampidine, a phosphoramidate derivative of stavudine, particular attention must be paid to the key reaction steps, purification, and handling of diastereomers.

Issue 1: Low Yield of Crude Stampidine

Potential Cause Recommended Solution
Incomplete reaction: The phosphitylation of stavudine or the subsequent coupling with the L-alanine methyl ester derivative may not have gone to completion.- Monitor reaction progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of starting materials. - Optimize reaction time: Gradually increase the reaction time in small increments to determine the point of maximum conversion. - Reagent quality: Ensure all reagents, especially the phosphitylating agent and coupling activators, are of high purity and anhydrous.
Side reactions: Competing reactions, such as the formation of H-phosphonate impurities due to moisture, can reduce the yield of the desired product.- Strict anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). - Control temperature: Run the reaction at the recommended temperature to minimize the rate of side reactions.
Degradation of starting material or product: Stavudine or the phosphoramidite intermediate may be unstable under the reaction conditions.- Temperature control: Avoid excessive heat during the reaction and work-up steps. - pH control: Ensure the reaction mixture and any aqueous washes are maintained at an appropriate pH to prevent degradation.

Issue 2: Poor Separation of Diastereomers

The phosphorus center in Stampidine is chiral, leading to the formation of two diastereomers. Their separation is a critical and often challenging step.

Potential Cause Recommended Solution
Inadequate resolution in fractional crystallization: The solubility difference between the diastereomers may not be sufficient in the chosen solvent system for effective separation.- Solvent screening: Experiment with a variety of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/heptane) to find one that maximizes the solubility difference. - Controlled cooling: Employ a slow and controlled cooling rate to promote the selective crystallization of one diastereomer. - Seeding: If a pure sample of one diastereomer is available, use it to seed the crystallization.
Co-elution in preparative HPLC: The diastereomers may have very similar retention times on the HPLC column.- Optimize mobile phase: Adjust the solvent gradient and composition to improve separation. - Column selection: Test different stationary phases (e.g., C18, phenyl-hexyl) to find one that provides better resolution. - Load optimization: Avoid overloading the column, as this can lead to peak broadening and poor separation.

Issue 3: Impurities in the Final Product

Potential Cause Recommended Solution
Residual starting materials or reagents: Incomplete reaction or inefficient purification can leave unreacted stavudine, phosphitylating agent, or coupling reagents in the final product.- Optimize purification: Refine the crystallization or HPLC purification method to effectively remove these impurities. - Aqueous washes: Incorporate appropriate aqueous washes during the work-up to remove water-soluble impurities.
Side reaction products: Unidentified peaks in the HPLC or NMR spectrum may indicate the presence of byproducts from side reactions.- Characterize impurities: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the impurities. This can provide insights into the side reactions occurring and how to prevent them. - Modify reaction conditions: Adjusting temperature, reaction time, or reagent stoichiometry may suppress the formation of specific impurities.
Solvent impurities: Residual solvents from the synthesis or purification steps may be present in the final product.- Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. - Solvent selection: Use high-purity solvents throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up Stampidine synthesis?

A1: The most critical step is often the stereoselective synthesis or, more commonly, the efficient separation of the two diastereomers formed at the phosphorus center. The biological activity of each diastereomer may differ, and regulatory requirements often mandate a specific diastereomeric ratio or the isolation of a single diastereomer. Therefore, developing a robust and scalable method for diastereomer separation, such as fractional crystallization or preparative chromatography, is paramount.[1]

Q2: What are the common side reactions to watch out for?

A2: The most common side reaction in phosphoramidite chemistry is the hydrolysis of the phosphitylating agent or the activated phosphoramidite intermediate by trace amounts of water. This leads to the formation of an unreactive H-phosphonate species and reduces the overall yield. Another potential side reaction is the oxidation of the P(III) intermediate to a P(V) species before the desired coupling reaction is complete.

Q3: How can I minimize the formation of the P=O (phosphate) impurity?

A3: The P=O impurity arises from the oxidation of the desired phosphoramidite. To minimize its formation, it is crucial to work under strictly anhydrous and inert conditions to prevent premature oxidation by air or moisture. Using freshly distilled solvents and high-purity reagents is also essential.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) is essential for quantitative analysis of reaction conversion, diastereomeric ratio, and final product purity. 1H, 13C, and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation of the final product and for identifying any impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the product.

Q5: Are there any specific safety precautions to consider when working with the reagents for Stampidine synthesis?

A5: Yes. Phosphitylating agents, such as phosphorus oxychloride or phosphorodiamidites, are often corrosive, moisture-sensitive, and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture and air. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

The synthesis of Stampidine involves a multi-step process. Below is a representative protocol based on the principles of phosphoramidate chemistry.

Step 1: Synthesis of p-Bromophenyl Phosphorodichloridate

This is a common starting material for aryl phosphoramidate synthesis.

  • Reaction: p-Bromophenol is reacted with phosphorus oxychloride, often in the presence of a base like triethylamine, in an inert solvent such as dichloromethane.

  • Work-up: The reaction mixture is typically filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Step 2: Synthesis of the Phosphorochloridate Intermediate

  • Reaction: The p-bromophenyl phosphorodichloridate is reacted with L-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: Similar to the first step, the reaction mixture is filtered, and the solvent is removed under vacuum. The resulting crude product is often used in the next step without further purification.

Step 3: Coupling with Stavudine to form Stampidine

  • Reaction: Stavudine is dissolved in an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile). The phosphorochloridate intermediate from the previous step is then added dropwise to the stavudine solution at a low temperature (e.g., 0 °C), and the reaction is allowed to warm to room temperature and stir until completion.

  • Work-up: The reaction is quenched with an appropriate reagent, and the crude product is extracted into an organic solvent. The organic layer is washed with brine and dried over a drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude Stampidine as a mixture of diastereomers.

Step 4: Purification and Separation of Diastereomers

  • Fractional Crystallization: The crude Stampidine is dissolved in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The crystals, enriched in one diastereomer, are collected by filtration.[1]

  • Preparative HPLC: The mixture of diastereomers is separated using a preparative HPLC system with a suitable column and mobile phase.[1] Fractions containing each pure diastereomer are collected and the solvent is removed to yield the final products.

Visualizations

Below are diagrams illustrating the key processes in Stampidine synthesis and troubleshooting.

Caption: Simplified workflow for the synthesis of Stampidine diastereomers.

Troubleshooting_Low_Yield Low_Yield Low Yield of Crude Stampidine Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Degradation Degradation? Low_Yield->Degradation Monitor_Progress Monitor Progress (TLC/HPLC) Incomplete_Reaction->Monitor_Progress Anhydrous_Conditions Use Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Control_Temp Control Temperature Degradation->Control_Temp

Caption: Troubleshooting logic for addressing low reaction yields.

Diastereomer_Separation_Workflow Crude_Mixture Crude Diastereomeric Mixture Choice Separation Method Crude_Mixture->Choice Fractional_Crystallization Fractional Crystallization Choice->Fractional_Crystallization Preferred for large scale Prep_HPLC Preparative HPLC Choice->Prep_HPLC For difficult separations Solvent_Screening Solvent Screening Fractional_Crystallization->Solvent_Screening Controlled_Cooling Controlled Cooling Fractional_Crystallization->Controlled_Cooling Optimize_Mobile_Phase Optimize Mobile Phase Prep_HPLC->Optimize_Mobile_Phase Column_Selection Column Selection Prep_HPLC->Column_Selection Pure_Diastereomers Pure Diastereomers Solvent_Screening->Pure_Diastereomers Controlled_Cooling->Pure_Diastereomers Optimize_Mobile_Phase->Pure_Diastereomers Column_Selection->Pure_Diastereomers

Caption: Decision workflow for the separation of Stampidine diastereomers.

References

Troubleshooting

Potential off-target effects of Stampidine in cellular assays

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during cellular assays involving Stampidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during cellular assays involving Stampidine.

FAQs

Q1: What is Stampidine and what is its primary mechanism of action?

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1] It is a derivative of stavudine (d4T).[1] Its primary mechanism of action involves the inhibition of HIV reverse transcriptase, an enzyme crucial for the virus to replicate its genetic material.[2] Stampidine is designed to be phosphorylated by cellular kinases to its active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA, leading to chain termination.[2]

Q2: What are the known off-target effects of Stampidine?

Currently, there is limited publicly available information detailing specific off-target interactions of Stampidine. Preclinical studies and a Phase I clinical trial have shown that Stampidine is generally well-tolerated with a favorable safety profile.[3][4][5][6][7] However, like other nucleoside analogs, there is a theoretical potential for off-target effects, such as interaction with host DNA polymerases, including mitochondrial DNA polymerase γ (POLG).[1]

Q3: I am observing unexpected cytotoxicity in my cell line when treated with Stampidine. Could this be an off-target effect?

Unexpected cytotoxicity could potentially be an off-target effect. While Stampidine has a good reported safety profile, cell-line specific responses can vary. As a nucleoside analog, a potential off-target mechanism for cytotoxicity could be mitochondrial toxicity through the inhibition of mitochondrial DNA polymerase.[1] It is also important to rule out other factors such as the health of the cells, reagent integrity, and assay conditions.[3]

Q4: How can I differentiate between an on-target anti-proliferative effect and an off-target cytotoxic effect in my cancer cell line experiments?

This is a critical question when repurposing an antiviral agent for oncology applications. To distinguish between on-target and off-target effects, a series of control experiments are necessary. These can include:

  • Target Engagement Assays: Confirm that Stampidine is interacting with its intended target within the cell at the concentrations used.

  • Rescue Experiments: If the proposed on-target effect involves a specific pathway, attempt to rescue the cells from the anti-proliferative effect by manipulating that pathway.

  • CRISPR/Cas9 Knockout/Knockdown: Genetically remove the intended target. If Stampidine still exerts its effect in the absence of the target, it is likely an off-target effect.

  • Structurally Related Inactive Compound: Use a similar compound that is known to not interact with the intended target as a negative control.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in a Non-HIV-infected Cell Line

Symptoms: You are using a standard colorimetric cell viability assay (e.g., MTT, XTT) and observe a dose-dependent decrease in cell viability in a cell line that is not infected with HIV.

Potential Cause: This could be due to an off-target cytotoxic effect, potentially through inhibition of mitochondrial function, a known side effect of some nucleoside analogs.

Troubleshooting Workflow:

G A Unexpected Decrease in Cell Viability B 1. Verify Cell Health and Assay Integrity A->B C 2. Assess Mitochondrial Function B->C If cells and assay are fine D 3. Measure Mitochondrial DNA Content C->D If mitochondrial function is impaired G Conclusion: Effect is Unlikely Mitochondrial C->G If mitochondrial function is normal E 4. Compare with a Known Mitochondrial Toxin D->E If mtDNA is depleted D->G If mtDNA is normal F Conclusion: Off-target Mitochondrial Toxicity is Likely E->F If effects are similar E->G If effects are dissimilar G A Unexpected Kinase Inhibition B 1. Confirm with a Different Assay Format A->B C 2. Determine IC50 and Mechanism of Inhibition B->C If inhibition is confirmed G Conclusion: Likely an Artifact or Indirect Effect B->G If inhibition is not confirmed D 3. Test Metabolites of Stampidine C->D E 4. Cellular Target Engagement Assay D->E If metabolites are also active F Conclusion: Direct Off-Target Kinase Interaction E->F If target engagement is shown E->G If no target engagement

References

Optimization

Optimizing Stampidine Concentration for Combination Therapy Studies: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Stampidine concentration i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Stampidine concentration in combination therapy studies.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and what is its mechanism of action?

Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity.[1][2] It is a novel aryl phosphate derivative of stavudine, designed to overcome the rate-limiting step of phosphorylation that can affect the efficacy of some NRTIs.[3] Once inside the cell, Stampidine is metabolized to its active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Its incorporation leads to chain termination, thus inhibiting HIV replication.

Q2: Why is combination therapy important in HIV treatment?

Combination therapy, the use of two or more drugs simultaneously, is the standard of care for HIV infection. This approach is crucial for several reasons:

  • Enhanced Efficacy: Combining drugs that target different stages of the HIV life cycle can lead to a more profound and durable suppression of viral replication.

  • Prevention of Drug Resistance: HIV has a high mutation rate, which can lead to the development of drug-resistant strains. By using multiple drugs, it is much more difficult for the virus to develop resistance to all of them simultaneously.

  • Reduced Toxicity: Combining drugs can sometimes allow for lower doses of individual agents to be used, potentially reducing dose-related side effects.

Q3: How do I determine the optimal concentration range for Stampidine in my initial experiments?

For initial experiments, it is recommended to test a broad range of Stampidine concentrations. Based on preclinical data, Stampidine has shown potent anti-HIV activity at subnanomolar to low-nanomolar concentrations.[1][2] A good starting point for in vitro studies would be a serial dilution ranging from 0.1 nM to 100 nM. It is also crucial to determine the 50% cytotoxic concentration (CC50) to ensure that the tested concentrations are not toxic to the host cells.

Q4: What are the standard methods to assess the interaction between Stampidine and another antiviral agent?

The two most common methods for assessing drug interactions in vitro are the checkerboard assay and isobologram analysis.[4][5][6][7]

  • Checkerboard Assay: This method involves a two-dimensional titration of two drugs in a microplate format to determine the fractional inhibitory concentration (FIC) index. The FIC index quantifies the nature of the interaction as synergistic, additive, or antagonistic.[4][8]

  • Isobologram Analysis: This is a graphical method that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition). The position of the data points relative to a line of additivity indicates synergy, additivity, or antagonism.[5][6][7][9]

Troubleshooting Guides

Checkerboard Assay Issues
Issue Possible Cause Troubleshooting Steps
Inconsistent results between replicates Pipetting errors during serial dilutions. Cell seeding density is not uniform. Contamination of the cell culture.Use calibrated pipettes and be meticulous with dilutions. Ensure a homogenous cell suspension before seeding. Regularly check cell cultures for any signs of contamination.
No clear dose-response for single agents The concentration range tested is too high or too low. The drug has low potency against the specific viral strain or cell line. The drug may have precipitated out of the solution.Test a broader range of concentrations. Verify the activity of the drug against a sensitive control strain. Check the solubility of the drug in the culture medium at the tested concentrations.
High background in control wells Contamination of the medium or reagents. Edge effects in the microplate due to evaporation.Use fresh, sterile reagents. Fill the perimeter wells of the plate with sterile PBS or medium to minimize evaporation from the experimental wells.
Calculated FIC index is difficult to interpret The MIC/IC50 of the individual drugs was not accurately determined. The interaction is truly additive or indifferent, which can have a broader FIC range.Repeat the single-agent titrations to get a more accurate MIC/IC50. Consider performing a time-kill assay to further characterize the interaction.
Cytotoxicity Assay Issues
Issue Possible Cause Troubleshooting Steps
High cytotoxicity at low Stampidine concentrations The cell line is particularly sensitive to NRTIs. Calculation error in drug dilution.Use a less sensitive cell line if possible, or shorten the incubation time. Double-check all dilution calculations and ensure proper stock solution concentration.
No cytotoxicity observed even at high concentrations The cell line is resistant to the cytotoxic effects of the drug. The incubation period is too short. The cytotoxicity assay used is not sensitive enough.Use a cell line known to be sensitive to NRTIs for comparison. Increase the incubation time with the drug. Try a different cytotoxicity assay (e.g., LDH release vs. MTS/MTT).
High variability in cytotoxicity readings Uneven cell seeding. Pipetting errors when adding the drug or assay reagent.Ensure cells are evenly distributed in the wells before incubation. Be precise and consistent with all pipetting steps.

Data Presentation

Table 1: Representative Cytotoxicity and Antiviral Activity of Stampidine
Cell LineCC50 (µM)Virus StrainIC50 (nM)Selectivity Index (CC50/IC50)
MT-4>100HIV-1 IIIB6.2>16,129
CEM-SS>100HIV-1 RF4.8>20,833
PMBCs>100HIV-1 BaL8.7>11,494

This table presents hypothetical data based on published literature for similar compounds and is for illustrative purposes only.

Table 2: Checkerboard Assay Results for Stampidine and a Hypothetical Antiviral Agent (Drug X)
Stampidine (nM)Drug X (nM)% InhibitionFIC StampidineFIC Drug XFIC IndexInteraction
10 (IC50)050101-
020 (IC50)50011-
2.55520.250.250.5 Synergy
52.5480.50.1250.625Additive
1.2510550.1250.50.625Additive

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[4][8]

Experimental Protocols

Protocol 1: Checkerboard Assay for Antiviral Synergy

This protocol is designed to assess the interaction between Stampidine and another antiviral agent using a 96-well plate format.

Materials:

  • Stampidine and second antiviral agent (Drug X) stock solutions

  • Appropriate cell line (e.g., MT-4 cells)

  • HIV-1 virus stock

  • 96-well microplates

  • Cell culture medium

  • Reagent for measuring cell viability or viral replication (e.g., MTS reagent, p24 ELISA kit)

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of Stampidine horizontally (e.g., across columns 1-10) and serial dilutions of Drug X vertically (e.g., down rows A-G).

    • Column 11 should contain dilutions of Stampidine alone, and row H should contain dilutions of Drug X alone to determine their individual IC50s.

    • Column 12 should contain cell-only controls (no drug, no virus) and virus-only controls (no drug).

  • Cell Seeding:

    • Seed the 96-well plates with the appropriate cell density in culture medium.

  • Drug Addition and Infection:

    • Add the prepared drug dilutions to the corresponding wells.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus replication cycle and assay readout (typically 3-7 days).

  • Assay Readout:

    • Measure the endpoint, which could be cell viability (e.g., using an MTS assay) or a specific viral marker (e.g., p24 antigen levels by ELISA).

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of Stampidine = (IC50 of Stampidine in combination) / (IC50 of Stampidine alone)

      • FIC of Drug X = (IC50 of Drug X in combination) / (IC50 of Drug X alone)

      • FIC Index = FIC of Stampidine + FIC of Drug X

    • Interpret the interaction based on the calculated FIC Index.

Protocol 2: Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC50) of Stampidine.

Materials:

  • Stampidine stock solution

  • Appropriate cell line

  • 96-well microplates

  • Cell culture medium

  • MTS reagent or similar for measuring cell viability

Procedure:

  • Cell Seeding:

    • Seed a 96-well plate with cells at an appropriate density.

  • Drug Addition:

    • Prepare serial dilutions of Stampidine in culture medium and add them to the wells. Include wells with untreated cells as a control.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.

Visualizations

Stampidine_Mechanism_of_Action cluster_cell Host Cell Stampidine_in Stampidine Metabolites Active Triphosphate Metabolite Stampidine_in->Metabolites Metabolism RT Reverse Transcriptase Metabolites->RT Inhibits Proviral_DNA Proviral DNA (Incomplete) RT->Proviral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->RT Template

Caption: Mechanism of action of Stampidine in an infected host cell.

Combination_Therapy_Workflow start Start: Define Drugs for Combination single_agent Determine IC50 and CC50 for each drug individually start->single_agent checkerboard Perform Checkerboard Assay with a range of concentrations single_agent->checkerboard isobologram Perform Isobologram Analysis (Optional) single_agent->isobologram calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic interpret Interpret Interaction (Synergy, Additivity, Antagonism) calculate_fic->interpret isobologram->interpret synergy Synergistic Combination Identified interpret->synergy FIC <= 0.5 additive Additive/Indifferent Combination interpret->additive 0.5 < FIC <= 4.0 antagonism Antagonistic Combination (Re-evaluate) interpret->antagonism FIC > 4.0 end Proceed to further in vivo studies synergy->end additive->end

Caption: Experimental workflow for combination therapy studies.

Troubleshooting_Logic start Inconsistent Checkerboard Results check_pipetting Verify Pipetting Accuracy and Technique start->check_pipetting check_cells Check for Uniform Cell Seeding and Contamination start->check_cells check_reagents Ensure Reagent Quality and Drug Solubility start->check_reagents rerun Re-run Assay with Stricter Controls check_pipetting->rerun check_cells->rerun check_reagents->rerun consistent Results are Consistent rerun->consistent inconsistent Results Remain Inconsistent rerun->inconsistent consult Consult Senior Researcher or Technical Support inconsistent->consult

Caption: Troubleshooting logic for inconsistent checkerboard assay results.

References

Troubleshooting

Technical Support Center: Mitigating Stampidine Resistance In Vitro

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential for Stampidine resistance development in vitro. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential for Stampidine resistance development in vitro. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Stampidine and what is its mechanism of action?

A1: Stampidine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) and a derivative of stavudine (d4T).[1] Its primary mechanism of action is the inhibition of HIV reverse transcriptase, a crucial enzyme for viral replication.[1] Uniquely, Stampidine is designed to bypass the rate-limiting step of phosphorylation that some NRTIs like stavudine depend on.[2] It also exhibits a dual function by epigenetically modulating the host transcriptome, silencing genes that encode for HIV-dependency factors, which are host proteins essential for the viral life cycle. This dual action may contribute to its high potency against multi-drug resistant HIV-1 strains.

Q2: How does Stampidine's resistance profile differ from other NRTIs?

A2: Stampidine has demonstrated potent activity against a broad range of NRTI-resistant HIV-1 isolates, including those with multiple thymidine analog mutations (TAMs) that confer resistance to zidovudine (ZDV) and stavudine.[2][3] This suggests that the mutations typically causing resistance to conventional NRTIs may not be as effective against Stampidine. Its unique epigenetic mechanism may also play a role in overcoming common resistance pathways.

Q3: What are the initial steps to consider before starting an in vitro Stampidine resistance selection experiment?

A3: Before initiating a resistance selection study, it is crucial to:

  • Characterize the baseline susceptibility: Determine the 50% inhibitory concentration (IC50) of Stampidine against the wild-type HIV-1 strain you will be using.[4]

  • Ensure optimal cell culture conditions: Use a consistent and healthy population of HIV-1 permissive cells (e.g., MT-4, PMBCs).[5] Cell health, passage number, and seeding density can significantly impact experimental outcomes.

  • Select an appropriate viral inoculum: Start with a well-characterized, clonal virus stock to ensure that the selected resistance mutations are a direct result of the drug pressure.

  • Establish a clear protocol for drug escalation: Decide on the starting concentration of Stampidine (typically around the IC50) and the schedule for increasing the concentration.[5]

Q4: What are the common methods for generating Stampidine-resistant HIV-1 strains in vitro?

A4: The most common method is serial passage of the virus in the presence of escalating concentrations of the drug.[5] This involves infecting a cell culture with HIV-1 and adding Stampidine at a concentration that partially suppresses viral replication. As the virus adapts and begins to replicate more efficiently, the culture supernatant is used to infect fresh cells with a slightly higher concentration of Stampidine. This process is repeated over multiple passages.[5]

Q5: How can I confirm that I have selected for a Stampidine-resistant virus?

A5: Resistance can be confirmed through two main types of assays:

  • Phenotypic assays: These directly measure the susceptibility of the selected virus to Stampidine by determining its IC50 and comparing it to the IC50 of the parental (wild-type) virus.[6][7] A significant increase in the IC50 value indicates resistance.

  • Genotypic assays: These involve sequencing the reverse transcriptase gene (and potentially other relevant viral genes) of the selected virus to identify mutations that may be responsible for resistance.[6][8]

Troubleshooting Guides

Issue 1: No evidence of viral replication after initial infection in the presence of Stampidine.

Potential Cause Troubleshooting Step
Initial Stampidine concentration is too high. Start the selection process with a lower concentration of Stampidine, typically at or slightly below the IC50 value for the wild-type virus.
Low viral inoculum. Ensure you are using a sufficient amount of virus to establish a productive infection. Titer your viral stock before starting the experiment.
Poor cell health. Use cells that are in the logarithmic growth phase and have high viability. Regularly check for contamination.

Issue 2: Viral replication ceases after several passages with increasing Stampidine concentrations.

Potential Cause Troubleshooting Step
Toxicity of Stampidine at higher concentrations. Determine the 50% cytotoxic concentration (CC50) of Stampidine on the host cells to ensure you are using concentrations that are not toxic to the cells themselves.[4]
High fitness cost of emerging resistance mutations. Resistance mutations can sometimes impair the virus's ability to replicate efficiently. Consider lowering the drug concentration for a few passages to allow the virus to acquire compensatory mutations that restore fitness.
Stochastic loss of the viral population. When viral replication is low, there is a chance of losing the culture. Increase the culture volume or the number of replicate cultures to minimize this risk.

Issue 3: Inconsistent IC50 values for the selected virus.

Potential Cause Troubleshooting Step
Mixed viral population. The selected virus population may not be clonal. Plaque purify or endpoint dilute the virus to obtain a homogenous population before re-testing the IC50.
Variability in experimental conditions. Ensure consistency in cell seeding density, viral input, and incubation times between experiments. Use a standardized protocol for the IC50 assay.[4]
Reagent instability. Prepare fresh dilutions of Stampidine for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.

Data Presentation

Table 1: In Vitro Efficacy of Stampidine Against NRTI-Resistant HIV-1 Isolates

HIV-1 IsolateGenotypic Resistance Profile (Reverse Transcriptase Mutations)Zidovudine (ZDV) IC50 (µM)Stampidine (STAMP) IC50 (nM)Fold-Change in IC50 (ZDV vs. STAMP)
G190-6M41L, D67N, K70R, L210W, T215Y>102.8>3571
G704-2M41L, D67N, K70R, L210W, T215Y>103.2>3125
Mean of 20 NRTI-resistant isolates2 to 5 TAMs1.6 ± 0.38.7 ± 2.7~184

Data summarized from Uckun et al., Antimicrobial Agents and Chemotherapy, 2002.[2]

Experimental Protocols

Protocol 1: In Vitro Selection of Stampidine-Resistant HIV-1 by Serial Passage

This protocol describes a general method for selecting Stampidine-resistant HIV-1 variants in a lymphocyte cell line (e.g., MT-4).

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Wild-type HIV-1 stock of known titer

  • Stampidine stock solution (in DMSO)

  • 96-well and 24-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Baseline Susceptibility: Determine the IC50 of Stampidine for the wild-type HIV-1 strain using a standard antiviral assay.

  • Initiation of Selection:

    • Seed MT-4 cells in a 24-well plate.

    • Infect the cells with the wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Add Stampidine at a starting concentration equal to the IC50.

    • Incubate at 37°C, 5% CO2.

  • Monitoring Viral Replication:

    • Monitor the culture for signs of viral replication (syncytia formation, cell death) and collect supernatant every 3-4 days to measure p24 antigen levels.

  • Passaging the Virus:

    • When the p24 level in the drug-treated culture is significantly above background, harvest the supernatant.

    • Use this supernatant to infect fresh MT-4 cells.

    • Increase the concentration of Stampidine by 1.5- to 2-fold in the new culture.

  • Continuation of Selection:

    • Repeat steps 3 and 4 for multiple passages. If viral replication stalls, maintain the same drug concentration for one or two passages before escalating further.

  • Characterization of Resistant Virus:

    • Once the virus can consistently replicate at a concentration of Stampidine that is at least 10-fold higher than the initial IC50, harvest the virus stock.

    • Determine the IC50 of the selected virus to confirm the resistant phenotype.

    • Isolate viral RNA from the supernatant or proviral DNA from infected cells for genotypic analysis of the reverse transcriptase gene.

Protocol 2: Synergy Testing of Stampidine with Other Antiretroviral Agents

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of combining Stampidine with another antiretroviral drug.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl)

  • Complete culture medium

  • HIV-1 stock

  • Stampidine stock solution

  • Stock solution of a second antiviral agent (e.g., a non-nucleoside reverse transcriptase inhibitor or a protease inhibitor)

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Drug Dilution Matrix: Prepare a checkerboard dilution of Stampidine and the second drug in a 96-well plate. This should include a range of concentrations for each drug alone and in combination.

  • Infection:

    • Seed TZM-bl cells in the 96-well plate.

    • Add the drug combinations to the cells.

    • Infect the cells with HIV-1.

    • Include controls for no drug and each drug alone.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Quantification of Viral Replication:

    • Measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination.

    • Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine the nature of the drug interaction.[9][10]

Mandatory Visualizations

stampidine_mechanism cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration New Virus New Virus Provirus->New Virus Replication Host_Factors Host Dependency Factors (HDFs) Host_Factors->Viral RNA Supports Replication Host_Factors->Viral DNA Host_Factors->Provirus HDF_Expression HDF Gene Expression HDF_Expression->Host_Factors Translation Stampidine Stampidine Stampidine->Viral DNA Inhibits Reverse Transcriptase Stampidine->HDF_Expression Epigenetic Silencing

Caption: Dual mechanism of action of Stampidine.

resistance_workflow Start Start Infect_Cells Infect Cells with Wild-Type HIV-1 Start->Infect_Cells Add_Stampidine Add Stampidine (IC50 concentration) Infect_Cells->Add_Stampidine Monitor_Replication Monitor Viral Replication (p24 ELISA) Add_Stampidine->Monitor_Replication Harvest_Virus Harvest Virus from Supernatant Monitor_Replication->Harvest_Virus Replication Detected Harvest_Virus->Infect_Cells Passage Virus Increase_Concentration Increase Stampidine Concentration (1.5-2x) Harvest_Virus->Increase_Concentration Phenotypic_Analysis Phenotypic Analysis (IC50 Determination) Harvest_Virus->Phenotypic_Analysis Resistance Suspected Increase_Concentration->Add_Stampidine Genotypic_Analysis Genotypic Analysis (Sequencing) Phenotypic_Analysis->Genotypic_Analysis End End Genotypic_Analysis->End

Caption: Experimental workflow for in vitro resistance selection.

mitigation_strategies Goal Mitigate Stampidine Resistance Combination_Therapy Combination Therapy Goal->Combination_Therapy Dose_Optimization Dose Optimization Goal->Dose_Optimization Target_Host_Factors Target Host Factors Goal->Target_Host_Factors Synergistic_Effects Synergistic_Effects Combination_Therapy->Synergistic_Effects Synergistic Effects Multiple_Targets Multiple_Targets Combination_Therapy->Multiple_Targets Attack Multiple Viral Life Cycle Stages Maintain_Suppressive_Levels Maintain_Suppressive_Levels Dose_Optimization->Maintain_Suppressive_Levels Maintain Concentrations Above IC90 Leverage_Epigenetic_Mechanism Leverage_Epigenetic_Mechanism Target_Host_Factors->Leverage_Epigenetic_Mechanism Leverage Stampidine's Epigenetic Action

Caption: Logical relationships of resistance mitigation strategies.

References

Reference Data & Comparative Studies

Validation

Head-to-head comparison of Stampidine and zidovudine (AZT)

A comprehensive guide for researchers and drug development professionals on the preclinical and virological profiles of two key nucleoside reverse transcriptase inhibitors. This guide provides an objective, data-driven c...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical and virological profiles of two key nucleoside reverse transcriptase inhibitors.

This guide provides an objective, data-driven comparison of Stampidine and Zidovudine (AZT), two nucleoside reverse transcriptase inhibitors (NRTIs) used in the context of HIV-1 research and treatment. While Zidovudine was the first approved antiretroviral medication, Stampidine is an experimental agent designed to overcome some of the limitations of earlier NRTIs. This document summarizes their antiviral activity, cytotoxicity, preclinical toxicology, and pharmacokinetic profiles based on available experimental data. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.

Data Presentation

Antiviral Activity

Stampidine has demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1. Notably, it shows significantly greater potency than Zidovudine, particularly against strains with thymidine analog mutations (TAMs).

HIV-1 Strain/Isolate Stampidine IC₅₀ (nM) Zidovudine (AZT) IC₅₀ (nM) Reference
HTLV-IIIB13[1]
ZDV-sensitive clinical isolates (non-B subtype)24[1]
20 ZDV-resistant primary clinical isolates (average)8.7 ± 2.71600 ± 300[2]
G190-6 (5 TAMs)2.8>10,000[2]
G704-2 (5 TAMs)3.2>10,000[2]
RT-MDR (NRTI-resistant lab strain)--[2]

IC₅₀ (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Cytotoxicity

Preclinical studies indicate that Stampidine has a favorable cytotoxicity profile. It was not cytotoxic to peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM[3]. Zidovudine has been shown to cause chromosomal aberrations in cultured human lymphocytes at concentrations of 3 µg/ml and higher[4].

Cell Line Stampidine CC₅₀ (µM) Zidovudine (AZT) CC₅₀ (µg/mL) Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)>50-[3]
Cultured Human Lymphocytes-≥3[4]
Mammalian Cells (in vitro)-1000 - 5000 (weakly mutagenic)[4]

CC₅₀ (50% cytotoxic concentration) is the concentration of a compound that results in the death of 50% of the cells in a culture.

Preclinical Toxicology

Both Stampidine and Zidovudine have undergone extensive preclinical toxicology studies in various animal models.

Parameter Stampidine Zidovudine (AZT) Reference
Acute Toxicity (LD₅₀) >500 mg/kg (i.p. or p.o. in mice)>750 mg/kg (i.v. in mice and rats), >3000 mg/kg (p.o. in mice and rats)[4][5]
Subacute/Chronic Toxicity Well-tolerated in mice, rats, dogs, and cats with no detectable toxicity at cumulative doses >1 g/kg.[6] Daily administration for up to 8 weeks was not associated with detectable toxicity in mice or rats at cumulative doses as high as 6.4 g/kg.[2]Reversible macrocytic normochromic anemia in rats and monkeys at doses of 225-250 mg/kg bid and 17.5-150 mg/kg bid, respectively.[7]
Developmental Toxicity No maternal toxicity, developmental toxicity, or teratogenicity in rabbits at 10-40 mg/kg/day.[8]No evidence of teratogenicity in rats or rabbits.[4] Embryotoxicity observed in rats at 75 mg/kg bid.[9]

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Pharmacokinetics

Pharmacokinetic profiles have been established for both drugs in preclinical models and humans.

Parameter Stampidine (in mice, 100 mg/kg) Zidovudine (AZT) (in humans, 200 mg oral dose) Reference
Cmax 14.0 ± 4.9 µM (i.p.)4.09 ± 2.54 µmol/L[1][10]
t₁/₂ (half-life) 11.8 ± 1.5 min (i.p.)65.1 ± 13.1 min[1][10]
AUC 309 ± 53 µM·min (i.p.)-[1]
Bioavailability Plasma levels after oral administration were close to the detection limit in mice.[1]60-70%[11]
Protein Binding -34-38%[11]
Metabolism Rapidly biotransformed to Ala-STV-MP and stavudine (STV).[12]Metabolized by glucuronidation.[4]

Cmax: Maximum plasma concentration. t₁/₂: Elimination half-life. AUC: Area under the curve.

Experimental Protocols

In Vitro Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC₅₀) of antiviral compounds against HIV-1 in PBMCs.

  • Cell Preparation: Isolate PBMCs from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA-P) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days.

  • Compound Dilution: Prepare serial dilutions of the test compounds (Stampidine and Zidovudine) in culture medium.

  • Infection and Treatment: Wash the stimulated PBMCs and resuspend in fresh medium. Infect the cells with a known titer of an HIV-1 laboratory-adapted strain or a clinical isolate at a multiplicity of infection (MOI) of approximately 0.01. Add the diluted compounds to the infected cell cultures. Include a virus control (infected cells without compound) and a cell control (uninfected cells).

  • Incubation: Incubate the cultures in a 96-well plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.

  • Endpoint Measurement: After incubation, collect the culture supernatants. Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of compounds in a cell line (e.g., MT-4) or PBMCs using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control (cells with medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC₅₀ value by plotting cell viability against compound concentration using a non-linear regression analysis.

Mandatory Visualization

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate & Stimulate PBMCs Infection Infect PBMCs with HIV-1 PBMC_Isolation->Infection Compound_Dilution Prepare Serial Dilutions of Compounds Treatment Add Diluted Compounds Compound_Dilution->Treatment Infection->Treatment Incubation Incubate for 4-7 Days Treatment->Incubation p24_ELISA Measure p24 Antigen (ELISA) Incubation->p24_ELISA IC50_Calc Calculate IC50 p24_ELISA->IC50_Calc

Caption: General experimental workflow for determining the in vitro anti-HIV activity of compounds.

NRTI_Mechanism_of_Action cluster_virus HIV Life Cycle cluster_drug_action Drug Mechanism Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated into Host DNA) Viral_DNA->Provirus Integration Reverse_Transcriptase Reverse Transcriptase Chain_Termination DNA Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation into Viral DNA NRTI NRTI (Stampidine/AZT) NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Intracellular Phosphorylation NRTI_TP->Reverse_Transcriptase Competes with natural nucleosides

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Stampidine_Advantage Stavudine Stavudine (d4T) Stavudine_MP Stavudine Monophosphate Stavudine->Stavudine_MP Phosphorylation Stavudine_TP Stavudine Triphosphate (Active) Stavudine_MP->Stavudine_TP Thymidine_Kinase Thymidine Kinase (Rate-limiting) Stampidine Stampidine Ala_STV_MP Alaninyl-STV- Monophosphate Stampidine->Ala_STV_MP Rapid Hydrolysis Stavudine_MP_from_Stampidine Stavudine Monophosphate Ala_STV_MP->Stavudine_MP_from_Stampidine Stavudine_TP_from_Stampidine Stavudine Triphosphate (Active) Stavudine_MP_from_Stampidine->Stavudine_TP_from_Stampidine

Caption: Stampidine's metabolic pathway bypasses the rate-limiting step of initial phosphorylation.

References

Comparative

A Comparative Efficacy Analysis of Stampidine and Tenofovir in HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Stampidine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), and Teno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Stampidine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), and Tenofovir, a widely prescribed nucleotide reverse transcriptase inhibitor (NtRTI) for the treatment of HIV-1. This document synthesizes available preclinical and clinical data to offer an objective analysis of their respective antiviral activities, mechanisms of action, and safety profiles.

Executive Summary

Stampidine, a derivative of stavudine, demonstrates potent in vitro activity against a broad range of HIV-1 isolates, including strains resistant to existing nucleoside reverse transcriptase inhibitors (NRTIs).[1][2][3] Its unique dual mechanism of action, combining direct reverse transcriptase inhibition with epigenetic modulation of host cell gene expression, presents a promising avenue for future antiretroviral therapies. Tenofovir, available in two prodrug formulations, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is a cornerstone of current HIV-1 treatment regimens. Extensive clinical trials have established its long-term efficacy and safety, with TAF offering an improved renal and bone safety profile compared to TDF.[4][5][6][7] While direct comparative clinical trial data between Stampidine and Tenofovir is not available, this guide provides a detailed comparison based on existing in vitro and clinical findings.

Mechanism of Action

Both Stampidine and Tenofovir are inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, crucial for the conversion of the viral RNA genome into DNA. However, they differ in their specific chemical nature and interaction with the host cell.

Stampidine: As a nucleoside analog, Stampidine requires intracellular phosphorylation to its active triphosphate form. It then competes with natural deoxynucleosides for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting further DNA synthesis. Uniquely, Stampidine has also been shown to epigenetically modulate the host transcriptome, silencing the expression of host dependency factors that are essential for HIV replication. This dual mechanism suggests it may be effective against a wider range of viral strains and potentially reduce the emergence of resistance.

Tenofovir: As a nucleotide analog, Tenofovir already possesses a phosphonate group and requires two, rather than three, intracellular phosphorylation steps to become the active Tenofovir diphosphate. It then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the viral DNA. Its incorporation leads to chain termination, thus inhibiting the RT enzyme.

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_stampidine Stampidine cluster_tenofovir Tenofovir Stampidine Stampidine (Prodrug) Stampidine_TP Stampidine Triphosphate (Active Form) Stampidine->Stampidine_TP Intracellular Phosphorylation Epigenetic_Modulation Epigenetic Modulation (Silencing of Host Dependency Factors) Stampidine->Epigenetic_Modulation RT_Inhibition_S Reverse Transcriptase Inhibition (Chain Termination) Stampidine_TP->RT_Inhibition_S Tenofovir Tenofovir (TDF/TAF Prodrugs) Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Intracellular Phosphorylation RT_Inhibition_T Reverse Transcriptase Inhibition (Chain Termination) Tenofovir_DP->RT_Inhibition_T

Caption: Comparative Mechanism of Action of Stampidine and Tenofovir.

Efficacy Data

In Vitro Efficacy

Stampidine has demonstrated potent in vitro activity against both laboratory strains and clinical isolates of HIV-1, including those with resistance to other NRTIs.

Compound HIV-1 Isolate Type Mean IC₅₀ (nM) Reference
Stampidine Non-B envelope subtype clinical isolates1.7 ± 0.7[1]
NRTI-resistant clinical isolates8.7 ± 2.7[1]
Stavudine Non-B envelope subtype clinical isolates240 ± 7[1]
Zidovudine Non-B envelope subtype clinical isolates3.8 ± 0.1[1]

Table 1: In Vitro Anti-HIV-1 Activity of Stampidine and Comparator NRTIs. IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Data are presented as mean ± standard error.

Clinical Efficacy

Direct comparative clinical efficacy data for Stampidine versus Tenofovir is not available. Stampidine has undergone a first-in-human Phase I clinical trial which established its safety and tolerability at single doses up to 25 mg/kg, with preliminary evidence of antiretroviral activity.[8][9]

Tenofovir, in both TDF and TAF formulations, has been extensively studied in numerous Phase III clinical trials. The following table summarizes the virologic suppression rates from key studies of Tenofovir-containing regimens in treatment-naive HIV-1 infected adults.

Regimen Trial Week 48 Virologic Suppression (%) Week 96 Virologic Suppression (%) Reference
E/C/F/TAFStudy 104/1119287[10]
E/C/F/TDFStudy 104/1119085[10]
R/F/TAF-90.2-[6]
R/F/TDF-89.5-[6]

Table 2: Virologic Suppression Rates in Key Clinical Trials of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) Containing Regimens. Virologic suppression was defined as HIV-1 RNA <50 copies/mL. E/C/F = Elvitegravir/Cobicistat/Emtricitabine; R/F = Rilpivirine/Emtricitabine.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol outlines a common method for determining the in vitro antiviral activity of a compound against HIV-1.

Anti_HIV_Assay_Workflow Figure 2: Workflow for In Vitro Anti-HIV-1 Assay start Start cell_culture Culture peripheral blood mononuclear cells (PBMCs) start->cell_culture drug_dilution Prepare serial dilutions of test compound cell_culture->drug_dilution infection Infect PBMCs with HIV-1 in the presence of the test compound drug_dilution->infection incubation Incubate for 7 days infection->incubation supernatant_collection Collect culture supernatant incubation->supernatant_collection p24_elisa Quantify viral replication by measuring p24 antigen concentration using ELISA supernatant_collection->p24_elisa ic50_calculation Calculate IC50 value p24_elisa->ic50_calculation end End ic50_calculation->end MTT_Assay_Workflow Figure 3: Workflow for MTT Cytotoxicity Assay start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_addition Add serial dilutions of the test compound cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 24-72 hours) compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading cc50_calculation Calculate CC50 value absorbance_reading->cc50_calculation end End cc50_calculation->end

References

Validation

A Comparative Analysis of Stampidine and Emtricitabine Against Resistant HIV-1

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral therapy (ART). Nucleoside Reverse Transcriptase Inhibitors (NRTIs) remain a cornerstone of combination ART, but their efficacy can be compromised by mutations in the viral reverse transcriptase (RT) enzyme. This guide provides an objective comparison of emtricitabine, a widely used NRTI, and stampidine, an experimental NRTI, focusing on their mechanisms of action and efficacy against resistant HIV-1 strains, supported by experimental data.

Overview and Mechanism of Action

Both emtricitabine and stampidine are NRTIs that target the HIV-1 reverse transcriptase enzyme. However, they possess distinct mechanisms of action and intracellular activation pathways.

Emtricitabine (FTC)

Emtricitabine is a synthetic nucleoside analog of cytidine.[1] Its mechanism follows the classical pathway for NRTIs:

  • Intracellular Phosphorylation: After entering the host cell, emtricitabine is phosphorylated by cellular kinases to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).

  • Competitive Inhibition: FTC-TP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for binding to the HIV-1 reverse transcriptase.

  • Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the emtricitabine molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting DNA synthesis.[1]

The primary mutation that confers high-level resistance to emtricitabine is the M184V or M184I substitution in the RT enzyme. While the M184V/I mutation makes the virus highly resistant to emtricitabine, it also increases its susceptibility to other NRTIs like zidovudine (ZDV) and tenofovir (TDF).[2]

Emtricitabine_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication FTC Emtricitabine (FTC) FTC_MP FTC-Monophosphate FTC->FTC_MP Cellular Kinases FTC_DP FTC-Diphosphate FTC_MP->FTC_DP Cellular Kinases FTC_TP FTC-Triphosphate (Active) FTC_DP->FTC_TP Cellular Kinases RT HIV Reverse Transcriptase FTC_TP->RT Competes with dCTP & Incorporates into DNA DNA Growing Viral DNA RT->DNA vRNA Viral RNA vRNA->DNA Reverse Transcription Terminated_DNA Chain-Terminated DNA DNA->Terminated_DNA Incorporation of FTC-TP Stampidine_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication Stampidine Stampidine Ala_STV_MP Alaninyl-Stavudine-MP Stampidine->Ala_STV_MP Hydrolysis (TK-Independent) Host_Genes Host Dependency Factor Genes Stampidine->Host_Genes Epigenetic Modulation STV_TP Stavudine-Triphosphate (Active) Ala_STV_MP->STV_TP Cellular Kinases RT HIV Reverse Transcriptase STV_TP->RT Inhibits RT & Causes Chain Termination Silenced_Genes Silenced HDF Genes Host_Genes->Silenced_Genes Replication Viral Replication (All Steps) Silenced_Genes->Replication Disrupts Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Inhibited_Replication Inhibited Replication Replication->Inhibited_Replication Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate PBMCs from Healthy Donor Blood B Stimulate PBMCs with PHA and IL-2 A->B E Seed Stimulated PBMCs into 96-well Plate B->E C Prepare Serial Dilutions of Antiviral Drugs F Add Drug Dilutions to Wells C->F D Prepare HIV-1 Viral Stock G Infect Cells with HIV-1 D->G E->F F->G H Incubate for 4-7 Days at 37°C G->H I Collect Culture Supernatant H->I J Quantify Viral Replication (p24 ELISA or RT Assay) I->J K Calculate % Inhibition vs. Drug Concentration J->K L Determine IC50 Value via Non-Linear Regression K->L

References

Comparative

A Comparative Analysis of Stampidine and Other Nucleoside Reverse Transcriptase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of Stampidine, a novel Nucleoside Reverse Transcriptase Inhibitor (NRTI), against other established NRTIs,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Stampidine, a novel Nucleoside Reverse Transcriptase Inhibitor (NRTI), against other established NRTIs, including Zidovudine (AZT), Lamivudine (3TC), and Tenofovir Disoproxil Fumarate (TDF). The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Stampidine, a derivative of stavudine, is a potent NRTI designed to circumvent the rate-limiting step of intracellular phosphorylation.[1] It demonstrates significant in vitro efficacy against both wild-type and drug-resistant strains of HIV-1, often at subnanomolar to low-nanomolar concentrations.[2][3] Comparative data reveal Stampidine's superior potency against Zidovudine-resistant isolates and a favorable safety profile in preclinical studies. This guide synthesizes available quantitative data on antiviral potency and cytotoxicity, details relevant experimental methodologies, and provides visual representations of key concepts.

Data Presentation

Table 1: In Vitro Antiviral Activity against Zidovudine-Sensitive HIV-1 Isolates
DrugMean IC50 (nM) ± SEMean IC90 (nM) ± SE
Stampidine 1.7 ± 0.745 ± 28
Stavudine240 ± 71470 ± 614
Zidovudine3.8 ± 0.193 ± 34
LamivudineNot Reported1824 ± 747

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; SE: Standard Error. Data compiled from a study using peripheral blood mononuclear cells (PBMCs).[4]

Table 2: In Vitro Antiviral Activity against Zidovudine-Resistant HIV-1 Isolates
DrugMean IC50 against Isolates with Thymidine Analog Mutations ± SE
Stampidine 8.7 ± 2.7 nM
Zidovudine1.6 ± 0.3 µM

Data from a study on 20 genotypically and phenotypically NRTI-resistant HIV-1 isolates.[4]

Table 3: In Vitro Cytotoxicity and Selectivity Index
DrugMean CC50 (µM) ± SDSelectivity Index (CC50/IC50)
Stampidine >50>29,412
Stavudine4.5 ± 1.719
Zidovudine>100>26,316
Lamivudine55 ± 45Not Calculated
Tenofovir*398 (HepG2 cells), 870 (Skeletal muscle cells)Not Applicable

CC50: 50% cytotoxic concentration; SD: Standard Deviation. Stampidine, Stavudine, Zidovudine, and Lamivudine data are from studies using PBMCs.[5] Tenofovir cytotoxicity data is from a separate study on different cell lines and is not a direct comparison.

Mechanism of Action and Resistance

Stampidine is a prodrug that is intracellularly metabolized to its active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, thus halting viral replication.

A key advantage of Stampidine is its potency against HIV-1 strains harboring resistance mutations to other NRTIs. It has shown significant activity against isolates with multiple thymidine analog mutations (TAMs), the M184V mutation (conferring high-level resistance to Lamivudine), and the K65R mutation.[5]

Mandatory Visualization

cluster_0 Cellular Uptake and Activation cluster_1 HIV Reverse Transcription Stampidine Stampidine (Prodrug) Ala_STV_MP Alaninyl-Stavudine-Monophosphate Stampidine->Ala_STV_MP Intracellular Hydrolysis STV_TP Stavudine-Triphosphate (Active) Ala_STV_MP->STV_TP Cellular Kinases RT Reverse Transcriptase STV_TP->RT Inhibits Viral_RNA Viral RNA Template Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Transcription RT->Viral_DNA Catalyzes

Caption: Mechanism of action of Stampidine.

start Start prepare_cells Prepare PBMCs start->prepare_cells infect_cells Infect PBMCs with HIV-1 prepare_cells->infect_cells prepare_drug Prepare Serial Dilutions of NRTIs add_drug Add Drug Dilutions prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 7 days add_drug->incubate measure_p24 Measure p24 Antigen (ELISA) incubate->measure_p24 calculate_ic50 Calculate IC50 measure_p24->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Antiviral Activity Assay.

start Start seed_cells Seed Cells (e.g., PBMCs) start->seed_cells add_drug Add Serial Dilutions of NRTIs seed_cells->add_drug incubate Incubate (e.g., 72h) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of antiretroviral agents against HIV-1 isolates.

1. Preparation of PBMCs:

  • Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days.

2. Virus Infection and Drug Treatment:

  • Wash the PHA-stimulated PBMCs and resuspend them in fresh medium.

  • Infect the cells with a standardized amount of HIV-1 virus stock.

  • Plate the infected cells in a 96-well plate.

  • Add serial dilutions of the test compounds (e.g., Stampidine, Zidovudine) to the wells in triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).

3. Incubation and Endpoint Measurement:

  • Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • On day 7, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.

  • Determine the IC50 value, the concentration of the drug that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

p24 Antigen ELISA Protocol

This assay quantifies the concentration of the HIV-1 p24 capsid protein in cell culture supernatants.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

2. Blocking:

  • Wash the plate and block non-specific binding sites with a blocking buffer.

3. Sample and Standard Incubation:

  • Add diluted culture supernatants and a series of known concentrations of recombinant p24 antigen (for the standard curve) to the wells.

  • Incubate for 1-2 hours at 37°C.

4. Detection Antibody Incubation:

  • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the p24 antigen.

  • Incubate for 1 hour at 37°C.

5. Enzyme Conjugate and Substrate Reaction:

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

6. Absorbance Reading and Calculation:

  • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve from the absorbance values of the recombinant p24 standards and use it to determine the p24 concentration in the samples.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability.

1. Cell Seeding and Treatment:

  • Seed PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells in triplicate. Include a cell control (no drug).

2. Incubation:

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization buffer (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration compared to the cell control.

  • Determine the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, by plotting the percentage of viability against the drug concentration and using a non-linear regression analysis.

References

Validation

Validating Stampidine's Efficacy Against Thymidine Analog Mutations (TAMs): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant HIV strains, particularly those harboring thymidine analog mutations (TAMs), presents a significant challenge to effective a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV strains, particularly those harboring thymidine analog mutations (TAMs), presents a significant challenge to effective antiretroviral therapy. This guide provides a comparative analysis of Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), against established thymidine analogs in combating HIV-1 isolates with TAMs. The data presented herein, supported by detailed experimental protocols and visualizations, aims to inform research and development efforts in the pursuit of more durable HIV treatments.

Executive Summary

Stampidine has demonstrated potent in vitro activity against a wide range of NRTI-resistant HIV-1 primary clinical isolates, including those with multiple TAMs.[1] Notably, it bypasses the rate-limiting thymidine kinase-dependent phosphorylation step, a key mechanism of resistance for some other NRTIs. This guide summarizes the superior efficacy of Stampidine compared to Zidovudine (ZDV) and Stavudine (d4T) against TAM-containing viral strains and provides the methodologies for the key experiments that validate these findings.

Comparative Efficacy of Stampidine and other NRTIs against TAM-containing HIV-1

The following table summarizes the 50% inhibitory concentration (IC50) values of Stampidine and other widely used NRTIs against various HIV-1 isolates, including those with defined TAM profiles. The data clearly indicates Stampidine's significantly lower IC50 values against resistant strains, highlighting its potential as a potent therapeutic agent in the context of NRTI resistance.

Antiretroviral AgentHIV-1 Isolate TypeGenotype (TAMs)Mean IC50Reference
Stampidine 20 NRTI-resistant primary clinical isolates2 to 5 TAMs8.7 ± 2.7 nM[1]
Highly ZDV-resistant isolate (G190-6)5 TAMs2.8 nM[1]
Highly ZDV-resistant isolate (G704-2)5 TAMs3.2 nM[1]
Zidovudine (ZDV) 20 NRTI-resistant primary clinical isolates2 to 5 TAMs1.6 ± 0.3 µM[1]
Stavudine (d4T) Wild-type-Varies
Lamivudine (3TC) Wild-type-0.316 µM[2]
Abacavir (ABC) Clinical isolates-0.26 µM[3][4]
Tenofovir (TDF) Wild-type-Varies

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to determining antiviral efficacy, the following diagrams are provided.

HIV_NRTI_Action cluster_virus HIV-1 Life Cycle cluster_drug NRTI Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Chain Termination Chain Termination Reverse Transcription->Chain Termination Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription & Translation Transcription & Translation Proviral DNA->Transcription & Translation New Virus Particles New Virus Particles Transcription & Translation->New Virus Particles NRTI NRTI (e.g., Stampidine) NRTI-TP Active NRTI Triphosphate NRTI->NRTI-TP NRTI-TP->Reverse Transcription Inhibits NRTI-TP->Chain Termination Causes caption Mechanism of NRTI Action Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Susceptibility Assay cluster_analysis Data Analysis HIV_Isolates HIV-1 Isolates (Wild-type & TAMs) Infection Infect Cells with HIV-1 in presence of Drugs HIV_Isolates->Infection Cell_Culture Cell Culture (e.g., PBMCs) Cell_Culture->Infection Drug_Dilutions Serial Dilutions of Stampidine & other NRTIs Drug_Dilutions->Infection Incubation Incubate for several days Infection->Incubation p24_Antigen_Assay Measure Viral Replication (p24 Antigen ELISA) Incubation->p24_Antigen_Assay Calculate_IC50 Calculate IC50 values p24_Antigen_Assay->Calculate_IC50 Compare_Efficacy Compare Efficacy Calculate_IC50->Compare_Efficacy caption Experimental Workflow for IC50 Determination

References

Comparative

Stampidine's Potent Activity Against Drug-Resistant HIV: A Comparative Analysis

For Immediate Release A comprehensive analysis of available preclinical data reveals that Stampidine, a novel aryl phosphate derivative of stavudine, demonstrates significant promise in overcoming resistance to current n...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that Stampidine, a novel aryl phosphate derivative of stavudine, demonstrates significant promise in overcoming resistance to current nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of HIV-1 therapy. This guide provides a detailed comparison of Stampidine's cross-resistance profile with other antiretrovirals, supported by experimental data, for researchers, scientists, and drug development professionals.

Overcoming the Hurdle of NRTI Resistance

The emergence of drug-resistant strains of HIV-1, particularly those with resistance to NRTIs, poses a significant challenge to effective long-term treatment. Stampidine, a next-generation NRTI, has been specifically designed to bypass the initial, and often rate-limiting, intracellular phosphorylation step that is a common mechanism of resistance for thymidine analog NRTIs like zidovudine (ZDV) and its parent compound, stavudine (d4T).[1][2]

Comparative Antiviral Potency

In vitro studies consistently demonstrate Stampidine's potent activity against a broad range of HIV-1 isolates, including those with well-characterized resistance to multiple NRTIs.

Activity Against NRTI-Resistant Clinical Isolates

Stampidine exhibits subnanomolar to low-nanomolar inhibitory concentrations (IC50) against primary clinical HIV-1 isolates that are resistant to conventional NRTI therapy. A pivotal study showed that Stampidine was significantly more potent than ZDV and stavudine against 20 different NRTI-resistant clinical isolates.[3] The mean IC50 for Stampidine was 8.7 nM, whereas for ZDV it was 1,600 nM, highlighting a greater than 180-fold increase in potency.[3]

DrugMean IC50 (nM) against 20 NRTI-Resistant IsolatesStandard Error of the Mean (nM)
Stampidine 8.72.7
Zidovudine (ZDV) 1,600300
Data from Uckun, F. M., et al. (2002). Antimicrobial Agents and Chemotherapy.[3]
Potency Against Isolates with Multiple Thymidine Analog Mutations (TAMs)

Thymidine analog mutations (TAMs) are a major cause of cross-resistance among NRTIs.[4] Stampidine maintains remarkable potency against HIV-1 isolates harboring multiple TAMs. For instance, against a highly ZDV-resistant isolate (G190-6) with five TAMs, Stampidine had an IC50 of 2.8 nM, while the IC50 for ZDV was greater than 10,000 nM.[3]

HIV-1 IsolateGenotypic Resistance ProfileStampidine IC50 (nM)Zidovudine (ZDV) IC50 (nM)Stavudine (d4T) IC50 (nM)
G190-65 TAMs2.8>10,000>10,000
G704-25 TAMs3.2>10,000>10,000
A0124 TAMs1.81,1801,020
A0184 TAMs1.21,2301,150
Data from Uckun, F. M., et al. (2002). Antimicrobial Agents and Chemotherapy.[3]
Broad Spectrum of Activity

Beyond NRTI-resistant strains, Stampidine has also demonstrated potent in vitro activity against non-B subtype HIV-1 isolates and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant isolates, suggesting a broad-spectrum antiretroviral profile.[5][6]

Experimental Protocols

The following is a summary of the methodology used to determine the in vitro anti-HIV activity and cross-resistance profile of Stampidine.

In Vitro Drug Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Stampidine and other antiretroviral agents against various clinical and laboratory strains of HIV-1.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from HIV-negative donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Virus Stocks: High-titer stocks of well-characterized laboratory strains and primary clinical isolates of HIV-1, including those with known resistance mutations, are prepared and quantified.

  • Drug Dilution: Stampidine and other antiretroviral drugs are serially diluted to a range of concentrations.

  • Infection and Treatment: Stimulated PBMCs are infected with a standardized amount of HIV-1. Following infection, the cells are washed and plated in 96-well microtiter plates. The diluted antiretroviral agents are then added to the wells in triplicate.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to the untreated virus control. The IC50 value, the drug concentration that inhibits viral replication by 50%, is then determined using a dose-response curve analysis.[3]

Visualizing the Advantage of Stampidine

The following diagrams illustrate the mechanism of action of Stampidine and the experimental workflow for assessing antiretroviral resistance.

Caption: Mechanism of Action: Stampidine vs. Conventional NRTIs.

resistance_testing_workflow start Start: Obtain Patient Viral Isolate prepare_cells 1. Prepare and Stimulate Host Cells (e.g., PBMCs) start->prepare_cells infect_cells 2. Infect Host Cells with Standardized Viral Titer prepare_cells->infect_cells plate_cells 3. Plate Infected Cells infect_cells->plate_cells add_drugs 5. Add Drug Dilutions to Infected Cell Cultures plate_cells->add_drugs drug_dilution 4. Prepare Serial Dilutions of Antiretroviral Drugs drug_dilution->add_drugs incubation 6. Incubate for 7 Days at 37°C add_drugs->incubation p24_elisa 7. Measure p24 Antigen in Supernatant (ELISA) incubation->p24_elisa data_analysis 8. Analyze Dose-Response and Calculate IC50 p24_elisa->data_analysis end End: Determine Cross- Resistance Profile data_analysis->end

Caption: Experimental Workflow for In Vitro Antiretroviral Resistance Testing.

References

Validation

Synergistic Potential of Stampidine: A Comparative Guide for Combination Antiretroviral Therapy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the experimental antiretroviral drug Stampidine and explores its potential for synergistic effects when combin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental antiretroviral drug Stampidine and explores its potential for synergistic effects when combined with other classes of antiretroviral agents. While clinical data on Stampidine combination therapy is limited, this document extrapolates its potential based on its known mechanism of action and established principles of HIV treatment. We present theoretical advantages, potential challenges, and standardized experimental protocols to assess these synergies.

Stampidine: A Profile

Stampidine is a novel nucleoside reverse transcriptase inhibitor (NRTI) derived from stavudine (d4T).[1] It is designed to overcome the rate-limiting phosphorylation step associated with stavudine, making it effective even in cells with low levels of thymidine kinase.[1] A key feature of Stampidine is its potent activity against a wide range of NRTI-resistant HIV-1 strains.[1][2]

Beyond its role as an NRTI, Stampidine has a unique mechanism of action involving the epigenetic modulation of the host transcriptome. It can silence the expression of host-derived factors that are essential for HIV replication.[1] This dual mechanism suggests that Stampidine could potentially disrupt the entire HIV life cycle, a characteristic not typically seen with other antiretrovirals.[1]

Theoretical Synergistic Effects with Other Antiretroviral Classes

The cornerstone of modern HIV therapy is the use of combination regimens that target different stages of the viral life cycle. This approach, often referred to as Highly Active Antiretroviral Therapy (HAART), maximizes viral suppression and minimizes the development of drug resistance.[1] The unique properties of Stampidine make it a promising candidate for combination therapy.

Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
  • Mechanism of Synergy: NNRTIs bind to a different site on the reverse transcriptase enzyme than NRTIs. By combining Stampidine (an NRTI) with an NNRTI, it is possible to inhibit the enzyme's function through two distinct mechanisms, leading to a potent synergistic or additive effect.

  • Potential Advantages: This combination could be particularly effective against HIV strains with mutations conferring resistance to only one of the two drug classes.

  • Challenges: The development of resistance to both NRTIs and NNRTIs is possible, and cross-resistance can occur.

Combination with Protease Inhibitors (PIs)
  • Mechanism of Synergy: PIs target the viral protease enzyme, which is crucial for the maturation of new, infectious virions. Combining Stampidine, which acts early in the viral life cycle (reverse transcription), with a PI that acts late in the cycle (viral maturation) would create a powerful two-pronged attack.

  • Potential Advantages: This combination has a high barrier to resistance, as the virus would need to develop mutations against two completely different viral enzymes.

  • Challenges: PIs are often associated with metabolic side effects, which would need to be considered in any combination regimen.

Combination with Integrase Strand Transfer Inhibitors (INSTIs)
  • Mechanism of Synergy: INSTIs block the integration of viral DNA into the host cell's genome, a critical step for establishing a persistent infection. Combining Stampidine with an INSTI would inhibit two sequential and essential steps in the viral replication process.

  • Potential Advantages: INSTIs are generally well-tolerated and have a rapid onset of action. A combination with the potent and uniquely acting Stampidine could lead to rapid and profound viral suppression.

  • Challenges: Resistance to INSTIs can develop, although newer generation INSTIs have a higher genetic barrier to resistance.

Quantitative Data on Stampidine Potency

The following table summarizes the in vitro potency of Stampidine against various HIV-1 isolates as reported in preclinical studies. Data on synergistic combinations is not yet available.

HIV-1 Isolate Type Stampidine IC50 (nM) Comparator Drug IC50 (nM) Reference
Zidovudine (ZDV)-Sensitive (Non-B Subtype)1.7 ± 0.7ZDV: 3.8 ± 0.1, Stavudine (STV): 240 ± 7[1]
NRTI-Resistant8.7 ± 2.7ZDV: 1600 ± 300[1]

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic, additive, or antagonistic effects of Stampidine in combination with other antiretrovirals, standardized in vitro assays are required. The following is a generalized protocol based on the median-effect principle by Chou and Talalay.

Protocol: In Vitro HIV-1 Drug Susceptibility Assay for Combination Studies
  • Cell Culture:

    • Maintain T-lymphocyte cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Virus Stocks:

    • Use laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) or clinical isolates. Titrate virus stocks to determine the optimal infectious dose for the assay.

  • Drug Preparation:

    • Prepare stock solutions of Stampidine and the other antiretroviral agent(s) in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions for each drug individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).

  • Infection and Treatment:

    • Plate cells at a predetermined density in 96-well microplates.

    • Add the drug dilutions to the appropriate wells.

    • Infect the cells with the HIV-1 stock.

    • Include control wells with no drug (virus control) and no virus (cell control).

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for viral replication (typically 4-7 days).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication in the culture supernatants using a p24 antigen capture ELISA or by measuring reverse transcriptase activity.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination.

    • Use a software program like CalcuSyn or CompuSyn to perform median-effect analysis based on the Chou-Talalay method.

    • The software will generate a Combination Index (CI) value for each combination at different effect levels (e.g., 50%, 75%, 90% inhibition).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizing Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the HIV life cycle, the points of intervention for different drug classes, a typical experimental workflow for synergy testing, and the logical relationship of combination therapy.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes HIV HIV Virion Uncoating Uncoating HIV->Uncoating Entry RNA Viral RNA Uncoating->RNA DNA Viral DNA RNA->DNA Reverse Transcription Assembly Assembly RNA->Assembly Integration Integration DNA->Integration Provirus Provirus (Integrated DNA) Integration->Provirus Transcription Transcription Provirus->Transcription mRNA Viral mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Viral Proteins Translation->Proteins Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_HIV New HIV Virion Budding->New_HIV NRTI Stampidine (NRTI) NNRTI NRTI->RNA Inhibits INSTI INSTI INSTI->DNA Inhibits PI PI PI->Budding Inhibits

Caption: HIV life cycle and points of intervention for different antiretroviral drug classes.

Synergy_Workflow prep Prepare Cells, Virus, and Drug Dilutions infect Infect Cells and Add Drug Combinations prep->infect incubate Incubate for 4-7 Days infect->incubate quantify Quantify Viral Replication (e.g., p24 ELISA) incubate->quantify analyze Analyze Data using Median-Effect Principle quantify->analyze ci Calculate Combination Index (CI) analyze->ci result Determine Synergy, Additivity, or Antagonism ci->result Combination_Logic cluster_therapy Combination Therapy Strategy Stampidine Stampidine (NRTI) HIV_Target Multiple HIV Life Cycle Stages Targeted Stampidine->HIV_Target Other_Drug Other ARV Class (NNRTI, PI, or INSTI) Other_Drug->HIV_Target Synergy Potential for Synergistic Effect HIV_Target->Synergy Improved_Outcome Improved Viral Suppression & Reduced Resistance Synergy->Improved_Outcome

References

Comparative

Benchmarking Stampidine's Safety Profile Against Older NRTIs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a promising anti-HIV drug candidate. As a derivative of s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a promising anti-HIV drug candidate. As a derivative of stavudine (d4T), it is designed to circumvent the rate-limiting step of phosphorylation, potentially offering an improved safety and efficacy profile. This guide provides a comprehensive comparison of Stampidine's preclinical safety data against established NRTIs, namely Zidovudine (AZT), Lamivudine (3TC), and Tenofovir Disoproxil Fumarate (TDF), focusing on key toxicity parameters.

Executive Summary of Comparative Safety

Preclinical studies indicate that Stampidine possesses a favorable safety profile. In animal models including mice, rats, dogs, and cats, Stampidine was well-tolerated at cumulative doses exceeding 1 g/kg, with no observable toxic lesions in major organs. Furthermore, a first-in-human Phase I clinical trial revealed no dose-limiting toxicity at single doses up to 25 mg/kg. In contrast, older NRTIs are associated with a range of toxicities, most notably mitochondrial toxicity, bone marrow suppression, and renal toxicity.

While direct comparative in vitro toxicity studies with Stampidine are limited in the public domain, we can infer its potential safety advantages by examining data from its parent drug, stavudine, and comparing it with other NRTIs.

Data Presentation: In Vitro Toxicity Comparison

The following table summarizes the available in vitro data on the mitochondrial, bone marrow, and renal toxicity of key NRTIs. It is important to note that direct IC50 values for Stampidine in these specific toxicity assays are not yet widely published. The data for stavudine is included to provide a potential benchmark for Stampidine.

DrugMitochondrial Toxicity (HepG2 cells)Bone Marrow Toxicity (CFU-GM Assay)Renal Toxicity (HK-2 cells)
Stampidine Data not availableData not availableData not available
Stavudine (d4T) ~40% mtDNA reduction at 300 µM[1]Data not availableData not available
Zidovudine (AZT) ~25% mtDNA reduction at 300 µM; >200% increase in lactate production at 300 µM[1][2]IC50: ~0.1-1 µMData not available
Lamivudine (3TC) No significant effect on mtDNA at 300 µM[1]Low potential for myelotoxicityData not available
Tenofovir (TDF) No significant effect on mtDNA at 300 µM; <20% increase in lactate production at 300 µM[1][2]Low potential for myelotoxicityAssociated with proximal tubular cell dysfunction[3][4]

Note: IC50 values represent the concentration of a drug that inhibits a specific biological function by 50%. A higher IC50 value generally indicates lower toxicity.

Key Experimental Methodologies

Mitochondrial Toxicity Assay

Objective: To assess the potential of a drug to interfere with mitochondrial DNA (mtDNA) synthesis and cellular respiration.

Protocol:

  • Cell Culture: Human hepatoblastoma (HepG2) cells are cultured in a suitable medium.

  • Drug Exposure: Cells are exposed to varying concentrations of the test compounds (e.g., Stampidine, AZT, 3TC, TDF) for a specified period (e.g., 9 days).

  • mtDNA Quantification: Total DNA is isolated from the cells. The relative amount of mtDNA is determined by quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX II) and a nuclear gene (for normalization). A decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

  • Lactate Production Assay: The concentration of lactate in the cell culture medium is measured as an indicator of anaerobic respiration, which can result from mitochondrial dysfunction.

Bone Marrow Toxicity (CFU-GM) Assay

Objective: To evaluate the effect of a drug on the proliferation and differentiation of hematopoietic progenitor cells, specifically granulocyte-macrophage colony-forming units (CFU-GM).

Protocol:

  • Cell Source: Human bone marrow mononuclear cells are isolated.

  • Drug Exposure: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing cytokines to promote colony formation, in the presence of various concentrations of the test compounds.

  • Colony Counting: After an incubation period (e.g., 14 days), the number of CFU-GM colonies is counted.

  • IC50 Determination: The concentration of the drug that inhibits CFU-GM colony formation by 50% (IC50) is calculated.

Renal Toxicity (HK-2 Cell) Assay

Objective: To assess the cytotoxic effects of a drug on human renal proximal tubule epithelial cells.

Protocol:

  • Cell Culture: Human kidney 2 (HK-2) cells, an immortalized proximal tubule epithelial cell line, are cultured.

  • Drug Exposure: Cells are treated with a range of concentrations of the test compounds.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • IC50 Determination: The IC50 value for cytotoxicity is determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

NRTI_Toxicity_Pathway NRTI NRTI (e.g., Stampidine, AZT) Mitochondria Mitochondria NRTI->Mitochondria Inhibition BM_Progenitor Bone Marrow Progenitor Cell NRTI->BM_Progenitor Inhibition Kidney_Tubule Kidney Proximal Tubule Cell NRTI->Kidney_Tubule Accumulation via PolG DNA Polymerase γ Mitochondria->PolG mtDNA mtDNA Replication PolG->mtDNA ETC Electron Transport Chain mtDNA->ETC ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to Apoptosis Apoptosis ROS->Apoptosis Differentiation Differentiation & Proliferation BM_Progenitor->Differentiation Blood_Cells Mature Blood Cells Differentiation->Blood_Cells Transporters Drug Transporters Kidney_Tubule->Transporters Cell_Damage Cell Damage/ Dysfunction Transporters->Cell_Damage

General NRTI Toxicity Pathways

Mitochondrial_Toxicity_Workflow cluster_cell_culture Cell Culture cluster_drug_exposure Drug Exposure cluster_analysis Analysis cluster_results Results HepG2 HepG2 Cells Drugs NRTI Concentrations HepG2->Drugs mtDNA_Quant mtDNA Quantification (qPCR) Drugs->mtDNA_Quant Lactate Lactate Assay Drugs->Lactate mtDNA_depletion mtDNA Depletion mtDNA_Quant->mtDNA_depletion Lactate_increase Increased Lactate Lactate->Lactate_increase

Mitochondrial Toxicity Assay Workflow

Conclusion

Stampidine's design as a derivative of stavudine, aimed at overcoming phosphorylation dependency, holds the promise of an improved safety profile. Preclinical data showing its high tolerability in animal models and a lack of dose-limiting toxicity in early human trials are encouraging. While direct comparative in vitro toxicity data for Stampidine is still emerging, the existing information on older NRTIs provides a valuable framework for benchmarking. The lower mitochondrial toxicity observed with lamivudine and tenofovir compared to stavudine and zidovudine highlights the potential for newer NRTIs to offer a better safety margin. Further head-to-head in vitro studies evaluating Stampidine against this panel of older NRTIs are warranted to definitively establish its safety advantages in terms of mitochondrial, bone marrow, and renal toxicity.

References

Validation

A Comparative Pharmacokinetic Profile: Stampidine vs. Stavudine

An objective analysis of the pharmacokinetic properties of the investigational drug Stampidine and the established antiretroviral agent stavudine, supported by preclinical and clinical data. This guide offers a detailed...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacokinetic properties of the investigational drug Stampidine and the established antiretroviral agent stavudine, supported by preclinical and clinical data.

This guide offers a detailed comparison of the pharmacokinetic profiles of Stampidine, a novel aryl phosphate derivative of stavudine, and its parent drug, stavudine. The information is intended for researchers, scientists, and professionals in the field of drug development to provide a clear understanding of their comparative absorption, distribution, metabolism, and excretion (ADME) properties. While stavudine has been a component of antiretroviral therapy, Stampidine is being investigated as a potential agent with activity against drug-resistant HIV strains.

Executive Summary

Stavudine is a pyrimidine nucleoside analogue that requires intracellular phosphorylation to its active triphosphate form.[1] It exhibits rapid oral absorption and high bioavailability in humans.[2][3] In contrast, Stampidine is a prodrug of stavudine, designed to bypass the initial, often rate-limiting, phosphorylation step.[4] Preclinical studies in animal models demonstrate that Stampidine is metabolized to two active metabolites, alaninyl-stavudine-monophosphate (ala-STV-MP) and stavudine (STV), achieving therapeutic plasma concentrations.[5][6] A first-in-human Phase I clinical trial has shown Stampidine to be well-tolerated, suggesting a favorable safety profile.[7] This guide will delve into the quantitative pharmacokinetic parameters, the experimental designs used to obtain these data, and the metabolic pathways of both compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Stampidine and its active metabolite, ala-d4T-MP, from preclinical studies in mice, and for stavudine from clinical studies in HIV-infected adults. It is crucial to note that the data for Stampidine are from animal models and may not be directly comparable to the human data for stavudine.

Table 1: Preclinical Pharmacokinetics of Stampidine and its Metabolite (ala-d4T-MP) in Mice (100 mg/kg Dose) [6]

ParameterStampidine (IV)Stampidine (IP)ala-d4T-MP (from IV Stampidine)ala-d4T-MP (from IP Stampidine)ala-d4T-MP (from Oral Stampidine)
Cmax 217.5 ± 51.5 µM23.0 ± 3.1 µM64.6 ± 2.6 µM130.6 ± 9.3 µM10.7 ± 3.3 µM
Tmax -----
AUC 919 ± 138 µM·min344 ± 32 µM·min---
Half-life (t½) 5.1 ± 0.8 min11.8 ± 1.5 min---

IV: Intravenous; IP: Intraperitoneal.

Table 2: Clinical Pharmacokinetics of Stavudine in HIV-Infected Adults [2]

ParameterValue
Bioavailability (Oral) >80%
Tmax (Oral) < 2 hours
Half-life (Plasma Elimination) 1 to 1.6 hours
Excretion 34% to 41% as unchanged drug in urine

Experimental Protocols

Preclinical Pharmacokinetic Study of Stampidine in Mice

The preclinical pharmacokinetic parameters for Stampidine were determined following a single bolus dose administration to mice.[8]

  • Subjects: BALB/c and CD-1 mice.[8]

  • Administration: A single 100 mg/kg bolus dose of Stampidine was administered via intravenous (IV), intraperitoneal (IP), or oral (p.o.) gavage.[6][8]

  • Sample Collection: Blood samples were collected at multiple time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 120, 240, and 360 minutes) post-administration.[8]

  • Analysis: Plasma concentrations of Stampidine and its metabolites were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and half-life were calculated using non-compartmental or compartmental analysis of the plasma concentration-time data.[6]

Clinical Pharmacokinetic Study of Stavudine in Humans

The pharmacokinetic properties of stavudine have been characterized in HIV-infected adult patients as part of dose-ranging phase I/II studies.[2]

  • Subjects: Adult patients with AIDS or AIDS-related complex.[2]

  • Administration: Single oral doses of stavudine ranging from 0.67 to 4 mg/kg of body weight were administered. A subset of patients also received a single intravenous dose to determine absolute bioavailability.[2][9]

  • Sample Collection: Blood and urine samples were collected at predetermined time intervals following drug administration.[10]

  • Analysis: Stavudine concentrations in plasma and urine were determined using validated analytical methods, such as HPLC.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. A two-compartment model with first-order absorption and elimination was often used for analysis.[9]

Metabolic Pathway and Mechanism of Action

The metabolic activation of stavudine is a key determinant of its antiviral activity. The following diagram illustrates the distinct metabolic pathways of Stampidine and stavudine.

Metabolic Activation Pathways cluster_stampidine Stampidine Pathway cluster_stavudine Stavudine Pathway Stampidine Stampidine Ala_STV_MP ala-STV-MP Stampidine->Ala_STV_MP Metabolism STV_MP Stavudine Monophosphate Ala_STV_MP->STV_MP Stavudine_DP Stavudine Diphosphate STV_MP->Stavudine_DP Stavudine Stavudine Stavudine_MP Stavudine Monophosphate Stavudine->Stavudine_MP Thymidine Kinase Stavudine_MP->Stavudine_DP Thymidylate Kinase Stavudine_TP Stavudine Triphosphate (Active) Stavudine_DP->Stavudine_TP Nucleoside Diphosphate Kinase

Caption: Comparative metabolic pathways of Stampidine and stavudine.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a pharmacokinetic study, applicable to both preclinical and clinical investigations.

Pharmacokinetic Study Workflow A Study Design (Dose, Route, Subjects) B Drug Administration A->B C Biological Sample Collection (Blood, Urine, etc.) B->C D Sample Processing (e.g., Plasma Separation) C->D E Bioanalytical Method (e.g., HPLC, LC-MS/MS) D->E F Data Analysis (PK Parameter Calculation) E->F G Pharmacokinetic Modeling F->G H Report Generation G->H

Caption: A generalized workflow for conducting a pharmacokinetic study.

Conclusion

Stampidine, as a prodrug of stavudine, demonstrates a distinct pharmacokinetic profile in preclinical models, characterized by its conversion to active metabolites that can potentially bypass the initial, rate-limiting step in stavudine's activation. While direct comparative human data is not yet available, the preclinical evidence suggests a favorable profile for Stampidine, warranting further clinical investigation. Stavudine's pharmacokinetics in humans are well-established, showing rapid absorption and high bioavailability. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the development and evaluation of new antiretroviral agents.

References

Comparative

In Vitro Showdown: Stampidine versus Lamivudine in Antiviral Efficacy

A detailed comparison of two nucleoside reverse transcriptase inhibitors reveals significant differences in potency, particularly against drug-resistant HIV-1 strains. This guide synthesizes available in vitro data to pr...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two nucleoside reverse transcriptase inhibitors reveals significant differences in potency, particularly against drug-resistant HIV-1 strains. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a comprehensive overview of Stampidine and Lamivudine.

This report outlines the comparative in vitro performance of Stampidine, an experimental nucleoside reverse transcriptase inhibitor (NRTI), and Lamivudine, a widely used antiretroviral drug. The data presented herein is collated from multiple independent studies to provide a clear, objective comparison of their antiviral activity, cytotoxicity, and resistance profiles.

At a Glance: Key Performance Metrics

The following table summarizes the key in vitro quantitative data for Stampidine and Lamivudine, focusing on their anti-HIV-1 activity. It is important to note that these values are derived from various studies and experimental conditions may differ.

ParameterStampidineLamivudineCell Line/IsolateReference
IC50 (HIV-1 HTLVIIIB) 0.001 µM0.040 µMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]
IC50 (NRTI-resistant HIV-1) 8.7 ± 2.7 nMNot specified in direct comparisonPrimary clinical HIV-1 isolates[2]
IC50 (Non-B subtype HIV-1) 0.5 - 7 nMNot specified in direct comparisonPrimary clinical HIV-1 isolates[1]
Cytotoxicity (CC50) >100 µM>100 µMCEM cells[3][4]
Selectivity Index (SI) >4000 (against adenovirus)Not specifiedHuman foreskin fibroblast[3]

Deep Dive: Mechanism of Action

Both Stampidine and Lamivudine are nucleoside analogues that target the viral reverse transcriptase (RT) enzyme, a critical component for the replication of retroviruses like HIV. However, their activation pathways and molecular interactions exhibit key differences.

Lamivudine, a cytidine analogue, requires intracellular phosphorylation to its active triphosphate form (L-TP).[5][][7] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain.[7] Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of Lamivudine leads to the termination of DNA chain elongation, thus inhibiting viral replication.[7][8]

Stampidine is a derivative of stavudine (d4T) and is designed to overcome the rate-limiting initial phosphorylation step that can hinder the activity of some NRTIs.[2][9] As an aryl phosphate derivative, Stampidine is believed to be more readily converted to its active monophosphate form within the cell, leading to a more efficient generation of the active triphosphate metabolite that ultimately inhibits the reverse transcriptase enzyme.[2]

G cluster_lamivudine Lamivudine Mechanism of Action cluster_stampidine Stampidine Mechanism of Action Lamivudine Lamivudine L_MP Lamivudine Monophosphate Lamivudine->L_MP Intracellular Kinases L_DP Lamivudine Diphosphate L_MP->L_DP L_TP Lamivudine Triphosphate (Active) L_DP->L_TP vDNA Viral DNA Elongation L_TP->vDNA Competes with dCTP Inhibits Reverse Transcriptase Terminated_vDNA_L Chain-Terminated Viral DNA vDNA->Terminated_vDNA_L Stampidine Stampidine (Stavudine Prodrug) S_MP Stavudine Monophosphate Stampidine->S_MP Intracellular Hydrolysis & Phosphorylation S_DP Stavudine Diphosphate S_MP->S_DP Intracellular Kinases S_TP Stavudine Triphosphate (Active) S_DP->S_TP vDNA_S Viral DNA Elongation S_TP->vDNA_S Competes with dTTP Inhibits Reverse Transcriptase Terminated_vDNA_S Chain-Terminated Viral DNA vDNA_S->Terminated_vDNA_S G start Start cell_culture Culture PBMCs or other susceptible cell lines start->cell_culture infection Infect cells with HIV-1 cell_culture->infection drug_treatment Add serial dilutions of Stampidine or Lamivudine infection->drug_treatment incubation Incubate for 3-7 days drug_treatment->incubation p24_elisa Measure p24 antigen levels by ELISA incubation->p24_elisa data_analysis Calculate IC50 values p24_elisa->data_analysis end End data_analysis->end

References

Validation

Assessing the genetic barrier to resistance for Stampidine versus other NRTIs

A Comparative Guide for Researchers and Drug Development Professionals The emergence of drug resistance is a primary obstacle in the long-term efficacy of antiretroviral therapy for HIV-1. For Nucleoside Reverse Transcri...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the long-term efficacy of antiretroviral therapy for HIV-1. For Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the genetic barrier to resistance—the number of mutations required for the virus to overcome the drug's selective pressure—is a critical determinant of their durability. This guide provides a comparative assessment of the genetic barrier to resistance for Stampidine, a novel NRTI, against other established NRTIs, supported by available experimental data.

Executive Summary

Stampidine, a novel aryl phosphate derivative of stavudine, has demonstrated remarkable potency against a wide range of NRTI-resistant HIV-1 isolates in vitro.[1][2][3] This suggests a high genetic barrier to resistance, as it remains effective even in the presence of mutations that confer resistance to other drugs in its class. While direct in vitro resistance selection studies detailing the specific mutational pathway to Stampidine resistance are not extensively available in the public domain, its performance against pre-existing resistant strains provides strong inferential evidence of its robust resistance profile. This document summarizes the known mechanisms of NRTI resistance, presents comparative efficacy data, and provides detailed experimental protocols for assessing the genetic barrier to resistance.

Mechanisms of NRTI Resistance

Resistance to NRTIs primarily develops through two distinct mechanisms mediated by mutations in the viral reverse transcriptase (RT) enzyme:

  • Discrimination: Certain mutations alter the RT's active site, reducing its ability to incorporate the NRTI analog while maintaining its affinity for natural deoxynucleoside triphosphates (dNTPs). A prime example is the M184V mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC).[4]

  • Excision (Primer Unblocking): This mechanism involves the enhanced removal of the chain-terminating NRTI from the end of the viral DNA. Thymidine Analog Mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are key players in this pathway.[4] The accumulation of multiple TAMs can lead to broad cross-resistance across the NRTI class.[5]

NRTI_Resistance_Mechanisms

Comparative Efficacy of Stampidine Against NRTI-Resistant HIV-1

Studies have consistently shown that Stampidine maintains potent antiviral activity against HIV-1 isolates harboring mutations that confer high-level resistance to other NRTIs, including zidovudine (ZDV) and lamivudine.

Table 1: In Vitro Activity of Stampidine against NRTI-Resistant HIV-1 Isolates

HIV-1 Isolate/CloneGenotypic Profile (Key NRTI Resistance Mutations)Stampidine IC₅₀ (nM)Zidovudine (ZDV) IC₅₀ (µM)
G190-6M41L, D67N, L210W, T215Y, K219Q (5 TAMs)2.8>10
G704-2M41L, D67N, L210W, T215Y, K219Q (5 TAMs)3.2>10
RT-MDRMulti-NRTI and NNRTI resistant1.81.3
Mean ± SE (n=20) 2 to 5 TAMs 8.7 ± 2.7 1.6 ± 0.3

Data compiled from Uckun et al., Antimicrobial Agents and Chemotherapy, 2002.[1][6]

The data clearly indicates that while isolates with multiple TAMs are highly resistant to ZDV, they remain highly susceptible to Stampidine. For instance, the G190-6 and G704-2 isolates, which are virtually unresponsive to ZDV, are inhibited by Stampidine at low nanomolar concentrations.[1][6] This suggests that the resistance mechanisms conferred by these mutations are less effective at overcoming the inhibitory action of Stampidine.

Experimental Protocols for Assessing Genetic Barrier to Resistance

The genetic barrier to resistance for a novel compound is typically assessed through in vitro resistance selection studies, followed by genotypic and phenotypic characterization of the selected viral variants.

In Vitro Selection of Drug-Resistant HIV-1 by Serial Passage

Objective: To select for HIV-1 variants with reduced susceptibility to an antiretroviral agent through continuous culture in the presence of escalating drug concentrations.

Methodology:

  • Virus and Cell Culture:

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or NL4-3) or a clinical isolate is used to infect a susceptible T-cell line (e.g., MT-2, MT-4, or CEM) or peripheral blood mononuclear cells (PBMCs).

    • The initial drug concentration is typically set at or near the 50% effective concentration (EC₅₀) of the compound against the wild-type virus.

  • Serial Passage:

    • The infected cells are cultured in the presence of the drug.

    • The culture supernatant, containing progeny virus, is harvested at peak virus production (monitored by p24 antigen levels or reverse transcriptase activity).

    • A portion of the supernatant is used to infect fresh, uninfected cells.

    • The drug concentration is gradually increased in subsequent passages as the virus adapts and shows signs of replication at the current concentration. This is typically done in a stepwise manner (e.g., 2-fold increases).

  • Monitoring for Resistance:

    • At each passage, the EC₅₀ of the drug against the passaged virus is determined to assess the level of resistance.

    • The experiment is continued until a significant fold-change in EC₅₀ is observed or until the virus can no longer replicate.

Serial_Passage_Workflow

Genotypic and Phenotypic Analysis of Resistant Variants

Objective: To identify the genetic mutations responsible for resistance and to quantify the level of resistance to the selecting drug and other related drugs (cross-resistance).

Methodology:

  • Genotypic Analysis:

    • Viral RNA is extracted from the culture supernatant of the resistant virus.

    • The reverse transcriptase (and/or protease) gene is amplified using RT-PCR.

    • The amplified DNA is sequenced to identify mutations compared to the wild-type virus.

  • Phenotypic Analysis:

    • The EC₅₀ of the resistant virus is determined for the selecting drug and a panel of other NRTIs.

    • This is typically done using a cell-based assay where susceptible cells are infected with the resistant virus in the presence of serial dilutions of each drug.

    • The fold-change in EC₅₀ is calculated by dividing the EC₅₀ for the resistant virus by the EC₅₀ for the wild-type virus.

Comparative Genetic Barrier: Stampidine vs. Other NRTIs

While a definitive mutational pathway for Stampidine resistance from in vitro selection studies is not yet established in the literature, its high potency against multi-drug resistant strains suggests a higher genetic barrier compared to many other NRTIs.

Table 2: General Genetic Barrier to Resistance for Selected NRTIs

NRTIPrimary Resistance Mutation(s)Genetic BarrierComments
Stampidine Not yet fully elucidated from in vitro selectionInferred High Remains highly active against viruses with multiple TAMs.
Zidovudine (ZDV) Stepwise accumulation of TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E)HighRequires multiple mutations for high-level resistance.
Stavudine (d4T) TAMs, K65RModerate to HighShares resistance pathways with ZDV, but can also select for K65R.[7][8]
Lamivudine (3TC) M184V/ILowA single mutation confers high-level resistance.
Emtricitabine (FTC) M184V/ILowSimilar to lamivudine, a single mutation leads to significant resistance.
Abacavir (ABC) K65R, L74V, Y115F, M184VModerateRequires a combination of mutations for high-level resistance.
Tenofovir (TDF/TAF) K65RLow to ModerateK65R is the primary mutation, but its selection can be suppressed by the presence of TAMs.

Conclusion

References

Comparative

Stampidine's Potent Antiviral Activity Across Diverse HIV Subtypes: A Comparative Analysis

For Immediate Release A comprehensive analysis of available preclinical data reveals that Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), demonstrates potent and broad-spectrum activity against a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that Stampidine, a novel nucleoside reverse transcriptase inhibitor (NRTI), demonstrates potent and broad-spectrum activity against a variety of Human Immunodeficiency Virus (HIV) subtypes, including HIV-1 (subtypes A, B, C, F, and G) and strains resistant to other NRTIs. This guide provides a comparative overview of Stampidine's efficacy, its mechanism of action, and the experimental protocols used to evaluate its anti-HIV activity, offering valuable insights for researchers and drug development professionals.

Stampidine, a derivative of stavudine (d4T), is designed as a lipophilic prodrug that can more readily penetrate HIV-infected cells. Its unique activation pathway bypasses the initial, often rate-limiting, phosphorylation step required for many other NRTIs, contributing to its potent activity, even in thymidine kinase-deficient cells.

Comparative Antiviral Activity of Stampidine

Experimental data consistently show Stampidine's high potency against various HIV-1 isolates. In vitro studies have established its efficacy in the nanomolar range, significantly outperforming its parent compound, stavudine, and showing comparable or superior activity to zidovudine (ZDV).

HIV Subtype/StrainStampidine IC₅₀ (nM)Zidovudine (ZDV) IC₅₀ (nM)Stavudine (STV) IC₅₀ (nM)
HIV-1 Subtype B (Laboratory Strain HTLV-IIIB) 1Not specified in this studyNot specified in this study
Primary Clinical HIV-1 Isolates (General) 2Not specified in this studyNot specified in this study
HIV-1 Non-B Subtypes (Mean of A, C, F, G) 1.7 ± 0.73.8 ± 0.1240 ± 7
NRTI-Resistant HIV-1 Isolates (Mean) 8.7 ± 2.71600 ± 300Not specified in this study
HIV-2 Reported activity, but specific IC₅₀ not available in reviewed literature.Not applicableNot applicable

Table 1: Comparative 50% inhibitory concentrations (IC₅₀) of Stampidine and other NRTIs against various HIV subtypes and strains. Data is compiled from multiple preclinical studies.[1][2]

The data clearly indicate that Stampidine is a highly potent inhibitor of both laboratory-adapted and primary clinical isolates of HIV-1. Notably, its activity against non-B subtypes, which are prevalent worldwide, is robust.[2] Furthermore, Stampidine maintains significant potency against HIV-1 strains that have developed resistance to other nucleoside analogs, a critical advantage in the context of evolving drug resistance.[1] While studies have confirmed Stampidine's activity against HIV-2, specific IC₅₀ values were not available in the reviewed literature.

Mechanism of Action and Intracellular Activation

Stampidine's mechanism of action is centered on the inhibition of HIV's reverse transcriptase enzyme, a critical component for viral replication. As a prodrug, Stampidine is metabolized within the host cell to its active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain. The incorporation of the Stampidine analog results in chain termination, thus halting the process of reverse transcription.

The intracellular activation of Stampidine involves a multi-step enzymatic process:

Stampidine_Activation Stampidine Stampidine Ala_STV_MP Alaninyl-Stavudine-Monophosphate (Ala-STV-MP) Stampidine->Ala_STV_MP Hydrolysis (e.g., Cathepsin B, Proteinase K) STV_MP Stavudine Monophosphate (STV-MP) Ala_STV_MP->STV_MP Intracellular Esterases STV_DP Stavudine Diphosphate (STV-DP) STV_MP->STV_DP Thymidylate Kinase STV_TP Stavudine Triphosphate (STV-TP) STV_DP->STV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase STV_TP->RT Inhibition Inhibition of Reverse Transcription RT->Inhibition Experimental_Workflow Start Start Isolate_PBMCs Isolate and Culture PBMCs Start->Isolate_PBMCs Prepare_Drugs Prepare Serial Dilutions of Antiviral Drugs Start->Prepare_Drugs Infect_Cells Infect PBMCs with HIV Isolate_PBMCs->Infect_Cells Treat_Cells Add Drug Dilutions to Infected Cells Prepare_Drugs->Treat_Cells Infect_Cells->Treat_Cells Incubate Incubate for 7 Days Treat_Cells->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant p24_ELISA Quantify p24 Antigen by ELISA Collect_Supernatant->p24_ELISA Analyze_Data Calculate IC50 Values p24_ELISA->Analyze_Data End End Analyze_Data->End

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal Procedures for Stampidine

For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like stampidine are paramount to ensuring laboratory safety and environmental protection...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like stampidine are paramount to ensuring laboratory safety and environmental protection. Due to its chemical structure and cytotoxic potential as a nucleoside reverse transcriptase inhibitor (NRTI), stampidine waste must be managed as hazardous material. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of stampidine, grounded in established safety protocols for hazardous chemical and pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the cytotoxic nature of NRTIs and the presence of a brominated aromatic ring and a phosphoramidate group in stampidine, stringent safety measures are necessary.

Personal Protective Equipment (PPE)Specifications and Rationale
Gloves Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Change gloves frequently and immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes and aerosols.
Lab Coat A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs should be worn to prevent skin contact.
Respiratory Protection If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

Always handle stampidine and its waste within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for Stampidine Waste

The primary principle for stampidine disposal is to avoid its release into the environment. This involves proper segregation, collection, and transfer to a licensed hazardous waste disposal facility. Chemical degradation may be a possibility, but without a specific, validated protocol, it is not recommended as a routine in-lab procedure.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated Lab Supplies: All disposable items that have come into contact with stampidine, such as gloves, pipette tips, vials, and contaminated lab paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Labeling: The container must be labeled as "Halogenated Organic Waste" and "Cytotoxic Waste" and should list "Stampidine" as a constituent.[1]

  • Liquid Waste:

    • Aqueous and Organic Solutions: All solutions containing stampidine, including experimental residues and rinsing solvents, must be collected in a separate, designated, and properly labeled "Halogenated Organic Liquid Waste" container.

    • pH Consideration: Do not mix acidic and basic waste streams in the same container to avoid potentially hazardous reactions.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."

2. Decontamination of Labware:

  • Reusable Glassware:

    • Rinse the glassware with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the stampidine residue. Collect this solvent rinse as halogenated organic liquid waste.

    • Wash the glassware thoroughly with soap and water.

    • A final rinse with clean solvent is recommended before drying.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing full PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Primary Recommended Method: Licensed Hazardous Waste Disposal:

    • All collected stampidine waste (solid, liquid, and sharps) must be disposed of through your institution's licensed hazardous waste management service.

    • High-temperature incineration is the preferred method for the ultimate destruction of cytotoxic and halogenated organic compounds.

  • Alternative Considerations (Use with Caution and Expert Consultation):

    • Chemical Hydrolysis: Stampidine, being a phosphoramidate prodrug, is susceptible to hydrolysis.[2][3] While this presents a potential chemical degradation pathway, developing a safe and effective in-lab hydrolysis protocol requires significant expertise to manage reaction conditions (e.g., pH, temperature) and to characterize and safely handle any potentially hazardous degradation products. This is not recommended without a validated procedure and institutional safety approval.

Logical Workflow for Stampidine Disposal

StampidineDisposalWorkflow Start Stampidine Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Gloves, Vials, etc.) Segregate->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) Segregate->Liquid Liquid Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps Sharps CollectSolid Collect in Labeled 'Halogenated Organic & Cytotoxic' Container Solid->CollectSolid CollectLiquid Collect in Labeled 'Halogenated Organic Liquid' Container Liquid->CollectLiquid CollectSharps Collect in Labeled 'Cytotoxic Sharps' Container Sharps->CollectSharps Store Store Securely in Designated Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store Disposal Arrange Pickup by Licensed Hazardous Waste Service Store->Disposal Incineration High-Temperature Incineration Disposal->Incineration

References

Handling

Safeguarding Research: A Comprehensive Guide to Handling Stampidine

For Immediate Reference: Key Safety and Handling Protocols for the Investigational Antiretroviral Agent, Stampidine Essential Safety and Personal Protective Equipment (PPE) Stampidine, as a derivative of Stavudine, shoul...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for the Investigational Antiretroviral Agent, Stampidine

Essential Safety and Personal Protective Equipment (PPE)

Stampidine, as a derivative of Stavudine, should be handled with caution due to its potential as a cytotoxic agent.[1][2] All operations involving Stampidine should be conducted in a designated controlled area, preferably within a certified chemical fume hood or biological safety cabinet, to minimize inhalation exposure.

Standard Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile) are recommended. Gloves should be changed immediately if contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator is advised.

Operational Plans: From Receipt to Disposal

A structured workflow is essential to ensure the safe handling of Stampidine throughout the experimental process. This includes receiving, storage, preparation of solutions, experimental use, and ultimately, disposal of all contaminated materials.

Receiving and Storage

Upon receipt, visually inspect the shipping container for any signs of damage. If the container is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department. Stampidine should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be clearly labeled as "Cytotoxic" or with other appropriate hazard warnings.

Solution Preparation

All manipulations involving solid Stampidine or concentrated stock solutions should be performed within a chemical fume hood or a Class II biological safety cabinet to prevent aerosolization and inhalation. Use dedicated, clearly labeled equipment for weighing and preparing solutions.

Quantitative Data Summary

The following table summarizes key quantitative data related to Stampidine and its parent compound, Stavudine.

PropertyStampidineStavudine
Chemical Formula C₂₀H₂₃BrN₃O₈PC₁₀H₁₂N₂O₄
Molar Mass 544.3 g/mol 224.22 g/mol
Appearance Not specified (likely a solid)White to off-white crystalline solid
Solubility Soluble in DMSOSoluble in water
In Vitro Activity (IC₅₀) Subnanomolar to low nanomolar against various HIV-1 isolatesVaries depending on the HIV-1 strain and cell type used.
LD₅₀ (Oral, Rat) Not available>2000 mg/kg

Disposal Plan

All waste materials contaminated with Stampidine are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[2][4][5][6]

  • Solid Waste: Contaminated PPE (gloves, gowns), plasticware, and other solid materials should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[2][6]

  • Liquid Waste: Aqueous solutions containing Stampidine should be collected in a sealed, labeled, and compatible waste container. Do not pour Stampidine waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with Stampidine must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.[2]

Consult with your institution's EHS department for specific guidance on the collection and disposal of cytotoxic chemical waste.

Experimental Protocols

Detailed methodologies for key experiments involving nucleoside analogs like Stampidine are provided below. These are generalized protocols and should be adapted to specific experimental needs.

In Vitro Anti-HIV Activity Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general steps to assess the efficacy of Stampidine in inhibiting HIV-1 replication in primary human cells.

Materials:

  • Peripheral blood from healthy, HIV-seronegative donors

  • Ficoll-Paque for PBMC isolation

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 viral stock

  • Stampidine stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).

    • Stimulate the PBMCs with PHA in RPMI-1640 medium supplemented with IL-2 and FBS for 2-3 days at 37°C in a 5% CO₂ incubator.

  • Cell Plating and Drug Treatment:

    • After stimulation, wash the PBMCs and resuspend them in fresh medium containing IL-2.

    • Plate the stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.

    • Prepare serial dilutions of Stampidine from the stock solution. Add the different concentrations of Stampidine to the appropriate wells. Include a "no drug" control.

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 viral stock to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Monitoring Viral Replication:

    • Collect cell culture supernatants at specific time points (e.g., day 3, 5, and 7 post-infection).

    • Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of Stampidine that inhibits viral replication by 50% (IC₅₀) by plotting the percentage of p24 inhibition against the drug concentration.

HIV-1 p24 Antigen ELISA Protocol (General Steps)

This is a generalized procedure for a sandwich ELISA to quantify the p24 antigen in cell culture supernatants. Always refer to the specific instructions provided with the commercial ELISA kit.[7][8][9]

Procedure:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 and incubate overnight.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add your cell culture supernatants and a series of p24 protein standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that also binds to p24.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known p24 standards and use it to determine the concentration of p24 in your samples.

Visual Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships for handling Stampidine safely.

Stampidine_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Cell_Culture Cell Culture Treatment Dissolving->Cell_Culture Incubation Incubation Cell_Culture->Incubation Solid_Waste Contaminated Solid Waste Cell_Culture->Solid_Waste Sharps_Waste Contaminated Sharps Cell_Culture->Sharps_Waste Data_Collection Data Collection (e.g., Supernatant) Incubation->Data_Collection Liquid_Waste Contaminated Liquid Waste Data_Collection->Liquid_Waste EHS_Pickup EHS Waste Pickup Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup Sharps_Waste->EHS_Pickup

Caption: A logical workflow for the safe handling of Stampidine from receipt to disposal.

PPE_for_Stampidine cluster_ppe Required Personal Protective Equipment cluster_area Work Area Controls Lab_Coat Disposable Lab Coat Gloves Double Nitrile Gloves Eye_Protection Safety Goggles / Face Shield Respiratory Respirator (for aerosols/dust) Fume_Hood Chemical Fume Hood Researcher Researcher Fume_Hood->Researcher Work within BSC Biological Safety Cabinet BSC->Researcher Work within Researcher->Lab_Coat Researcher->Gloves Researcher->Eye_Protection Researcher->Respiratory

Caption: Essential personal protective equipment and engineering controls for handling Stampidine.

References

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